molecular formula C9H10N2O B157022 1-Phenylimidazolidin-2-one CAS No. 1848-69-7

1-Phenylimidazolidin-2-one

Cat. No.: B157022
CAS No.: 1848-69-7
M. Wt: 162.19 g/mol
InChI Key: QKKGTRSHKSWYAK-UHFFFAOYSA-N
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Description

1-Phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80633. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKGTRSHKSWYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292174
Record name 1-Phenylimidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-69-7
Record name 1-Phenyl-2-imidazolidinone
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylimidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-2-IMIDAZOLIDINONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class. While its direct biological activities and therapeutic applications are not as extensively documented as some of its derivatives, it serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, and available information on its synthesis and potential biological relevance. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, facilitating its potential application in the design and synthesis of novel therapeutic agents.

Core Properties of this compound

This compound is a solid, cyclic urea derivative characterized by a phenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 1848-69-7[1]
Physical Form Solid
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Soluble in methanol, DMSO.[1] Limited data available for other solvents.
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, the general synthesis of imidazolidin-2-ones can be achieved through several established routes. One common and logical approach involves the cyclization of a substituted diamine with a carbonyl source.

General Synthetic Approach: Cyclization of N-Phenylethylenediamine

A plausible synthetic route to this compound involves the reaction of N-phenylethylenediamine with a suitable carbonylating agent, such as urea or phosgene derivatives. This reaction proceeds via an intramolecular cyclization to form the five-membered imidazolidinone ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product N-phenylethylenediamine N-phenylethylenediamine Heating Heating N-phenylethylenediamine->Heating Urea Urea Urea->Heating This compound This compound Heating->this compound

A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylethylenediamine and urea in a suitable high-boiling solvent (e.g., xylene or N,N-dimethylformamide).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the imidazolidinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting material for the synthesis of new therapeutic agents.

Anticonvulsant and CNS Activity of Related Compounds

Derivatives of imidazolidin-2-one have been investigated for their potential as central nervous system (CNS) active agents, particularly as anticonvulsants. For instance, various N-phenyl substituted cyclic ureas have demonstrated anticonvulsant properties in preclinical models.[3][4][5] The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems in the brain.

The structural similarity of this compound to known anticonvulsants suggests that its derivatives could be explored for the treatment of epilepsy and other neurological disorders.

Other Potential Therapeutic Areas

The imidazolidinone nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including but not limited to:

  • Anticancer agents: Some imidazolidinone derivatives have shown promise as anticancer agents.[6]

  • Tyrosine Kinase Inhibitors: At least one source has categorized this compound as a tyrosine kinase inhibitor, although further evidence is needed to substantiate this claim.[7]

The phenyl group of this compound provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Biological_Relevance cluster_core Core Structure cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities This compound This compound Chemical_Modification Chemical_Modification This compound->Chemical_Modification Anticonvulsant Anticonvulsant Chemical_Modification->Anticonvulsant CNS_Activity CNS_Activity Chemical_Modification->CNS_Activity Anticancer Anticancer Chemical_Modification->Anticancer Kinase_Inhibition Kinase_Inhibition Chemical_Modification->Kinase_Inhibition

References

1-Phenylimidazolidin-2-one CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1848-69-7

This technical guide provides an in-depth overview of 1-Phenylimidazolidin-2-one, including its chemical properties, synthesis protocols, and relevant biological context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.[1]

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
IUPAC Name This compound
InChI InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKey QKKGTRSHKSWYAK-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)C2=CC=CC=C2
GHS Hazard Statement H319: Causes serious eye irritation

Spectral Information

Detailed spectral data, including ¹³C NMR, GC-MS, UV-VIS, and FTIR spectra, are available through public databases such as PubChem and SpectraBase.[1][2] The FTIR spectrum is typically acquired using a KBr wafer technique.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate urea derivative followed by intramolecular cyclization.[3]

Step 1: Synthesis of 1-(2-Chloroethyl)-3-phenylurea

  • Dissolve aniline in diethyl ether.

  • Add 2-chloroethyl isocyanate to the solution.

  • Stir the reaction mixture to allow for the formation of 1-(2-chloroethyl)-3-phenylurea.

  • Isolate the product, which serves as the precursor for the subsequent cyclization step.

Step 2: Intramolecular Cyclization to this compound

  • Suspend the 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

  • Add sodium hydride (NaH) to the suspension to initiate the intramolecular cyclization.

  • The reaction yields this compound quantitatively.[3]

A variety of synthetic methodologies for imidazolidin-2-one derivatives have been developed, including pseudo-multicomponent one-pot protocols and base-catalyzed intramolecular hydroamidation of propargylic ureas.[4][5][6]

Biological Activity and Mechanism of Action

While this compound itself is primarily a chemical intermediate, its core structure is found in compounds with significant biological activity. Derivatives of this scaffold, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), have been investigated as novel antimitotic prodrugs.[7]

These prodrugs are designed to be bioactivated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in resistant breast cancer cells.[7] The bioactivation involves a C-hydroxylation on the alkyl side chain, followed by N-dealkylation, which releases the active antimitotic agent. This targeted activation mechanism aims to reduce systemic side effects.[7] The oxazolidinone class of compounds, which shares structural similarities, is known to inhibit bacterial protein biosynthesis by interfering with the formation of the first peptide bond.[8]

Visualizations

Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Aniline Aniline UreaDerivative 1-(2-Chloroethyl)-3-phenylurea Aniline->UreaDerivative Diethyl Ether ChloroethylIsocyanate 2-Chloroethyl Isocyanate ChloroethylIsocyanate->UreaDerivative FinalProduct This compound UreaDerivative->FinalProduct NaH, THF (Intramolecular Cyclization)

Caption: Synthesis workflow for this compound.

Proposed Bioactivation Pathway of a Phenylimidazolidinone-Based Prodrug

G Prodrug PAIB-SO Prodrug (Inactive) ActiveMetabolite Active Antimitotic Agent Prodrug->ActiveMetabolite C-hydroxylation & N-dealkylation MicrotubuleDisruption Microtubule Disruption ActiveMetabolite->MicrotubuleDisruption CYP1A1 CYP1A1 Enzyme (in Cancer Cells) CYP1A1->ActiveMetabolite CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis MicrotubuleDisruption->CellCycleArrest

Caption: Bioactivation of a PAIB-SO prodrug by CYP1A1.

References

Unveiling the Core Mechanism of 1-Phenylimidazolidin-2-one Derivatives as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the parent compound 1-phenylimidazolidin-2-one has been noted in broader chemical and pharmacological contexts, a significant body of research has elucidated a potent and specific mechanism of action for a key class of its derivatives: phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). This guide delves into the core antimitotic mechanism of these compounds, which function as prodrugs bioactivated by the cytochrome P450 enzyme CYP1A1. This activation leads to the formation of potent microtubule-destabilizing agents, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to understanding and investigating this mechanism. While other potential biological activities of the this compound scaffold, such as tyrosine kinase inhibition and modulation of dopamine levels, have been suggested, the antimitotic prodrug mechanism is the most extensively characterized and scientifically substantiated to date.

The Primary Mechanism of Action: Antimitotic Activity of PAIB-SO Derivatives

The principal and most well-documented mechanism of action for derivatives of this compound revolves around their role as antimitotic prodrugs. Specifically, the class of compounds known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) are designed to be selectively activated in cancer cells that express cytochrome P450 1A1 (CYP1A1).

CYP1A1-Mediated Bioactivation

PAIB-SOs are relatively inert in their prodrug form. However, in the presence of CYP1A1, they undergo N-dealkylation to form their active metabolites, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). This bioactivation is a critical step, as CYP1A1 is often overexpressed in various tumor types, including certain breast cancers, providing a degree of tumor selectivity. The proposed mechanism for this activation involves a C-hydroxylation on the alkyl side chain, specifically on the carbon adjacent to the nitrogen of the imidazolidin-2-one ring, followed by a spontaneous N-dealkylation.

Inhibition of Tubulin Polymerization

The active metabolites, PIB-SOs, are potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By binding to the colchicine-binding site on β-tubulin, PIB-SOs disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to the destabilization of the mitotic spindle.

Downstream Cellular Effects

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells. This sequence of events—from prodrug activation to microtubule disruption and subsequent apoptosis—forms the core of the anticancer activity of PAIB-SOs.

Quantitative Data

The following tables summarize key quantitative data from studies on PAIB-SO and PIB-SO derivatives, highlighting their antiproliferative activity and inhibition of tubulin polymerization.

Table 1: Antiproliferative Activity of PAIB-SO Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
PAIB-SO (isobutyl, 3,5-Cl)MCF7sub-micromolar[1]
PAIB-SO (isobutyl, 3,5-Br)MCF7sub-micromolar[1]
PAIB-SO (isobutyl, 3,4,5-OMe)MCF7sub-micromolar[1]
PAIB-SO (general)MCF7 & MDA-MB-4680.13 - 6.9[1]
PIB-SOs (general)16 cancer cell linesnanomolar range[2]

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 (µM)Reference
PlinabulinCell-free turbidity2.4[3]
ColchicineCell-free turbidity7.6[3]
Compound 4cTubulin polymerization17[4]

Experimental Protocols

CYP1A1-Mediated Bioactivation Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard method to measure the enzymatic activity of CYP1A1.

Principle: CYP1A1 metabolizes the substrate 7-ethoxyresorufin into the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to the CYP1A1 activity.

Materials:

  • Cell lysate or microsomes containing CYP1A1

  • 7-ethoxyresorufin (substrate)

  • NADPH (cofactor)

  • Resorufin (for standard curve)

  • Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

  • Prepare a standard curve using known concentrations of resorufin.

  • In the wells of the 96-well plate, add the reaction buffer and the cell lysate/microsomes.

  • To initiate the reaction, add 7-ethoxyresorufin to the wells.

  • Immediately add NADPH to start the enzymatic reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals.

  • To test for inhibition by a PAIB-SO, pre-incubate the lysate/microsomes with the compound before adding the substrate.

  • Calculate the rate of resorufin formation and determine the CYP1A1 activity.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Test compound (PIB-SO) and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)

  • Temperature-controlled UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent plate

Procedure:

  • Pre-warm the spectrophotometer/plate reader to 37°C.

  • On ice, prepare the tubulin solution in General Tubulin Buffer with GTP.

  • Add the test compound (PIB-SO) or controls at various concentrations to the wells of the pre-chilled 96-well plate.

  • To initiate polymerization, add the cold tubulin solution to each well.

  • Immediately place the plate in the pre-warmed reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Determine key parameters such as the maximum rate of polymerization (Vmax) and the plateau absorbance (Amax).

  • Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the compound concentration.

Other Potential Mechanisms of Action (Limited Evidence)

While the antimitotic prodrug mechanism is well-established for PAIB-SO derivatives, there are isolated mentions of other potential mechanisms for the parent this compound scaffold. It is crucial to note that these are not as extensively validated.

  • Reduction of Dopamine Levels: A potential effect on dopamine levels in the brain has also been suggested. The imidazolidinone core is present in various centrally active compounds. However, the specific mechanism by which this compound might influence dopamine neurotransmission, and the experimental data supporting this, are currently lacking.

Further research is required to validate and characterize these potential mechanisms of action for this compound.

Visualizations

G cluster_0 CYP1A1-Expressing Cancer Cell Prodrug PAIB-SO (this compound derivative) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 N-dealkylation Active_Metabolite PIB-SO (Active Antimitotic) CYP1A1->Active_Metabolite Tubulin α/β-Tubulin Dimers Active_Metabolite->Tubulin Inhibition Microtubule Microtubule Polymer Active_Metabolite->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: CYP1A1-mediated bioactivation of PAIB-SO prodrugs.

G cluster_workflow In Vitro Tubulin Polymerization Assay Workflow start Prepare Reagents (Tubulin, Buffers, GTP, Test Compound) mix Mix Reagents on Ice start->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (340 nm) over Time incubate->measure analyze Analyze Data (Polymerization Curves, IC50) measure->analyze end Results analyze->end

Caption: Experimental workflow for tubulin polymerization assay.

Conclusion

The core, well-defined mechanism of action for the this compound scaffold is most prominently and potently demonstrated through its PAIB-SO derivatives, which act as tumor-selective antimitotic prodrugs. The elegant strategy of leveraging CYP1A1 for targeted bioactivation, leading to potent inhibition of tubulin polymerization, presents a compelling avenue for anticancer drug development. While the broader pharmacological profile of the parent compound remains to be fully elucidated, the detailed understanding of the antimitotic mechanism of its derivatives provides a solid foundation for further research and development in this chemical space. This guide serves as a technical resource for professionals engaged in the exploration and application of these promising compounds.

References

Spectroscopic Profile of 1-Phenylimidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenylimidazolidin-2-one. This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical analysis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search resultsData not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsData not available in search resultsData not available in search results
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
162Data not available in search results[M]⁺ (Molecular Ion)[1]
105Data not available in search results[M - C₂H₃NO]⁺ or [C₆H₅NCO]⁺[1]
50Data not available in search resultsData not available in search results[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

2.1.3. Data Processing

The raw free induction decay (FID) data is processed using specialized NMR software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Add Reference Add Reference Transfer to NMR Tube->Add Reference Insert into Spectrometer Insert into Spectrometer Add Reference->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Reference Spectrum Reference Spectrum Phase and Baseline Correction->Reference Spectrum

Figure 1. General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

2.2.2. Data Acquisition

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

2.2.3. Data Processing

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind with KBr Grind with KBr Press into Pellet Press into Pellet Grind with KBr->Press into Pellet Record Background Record Background Press into Pellet->Record Background Record Sample Spectrum Record Sample Spectrum Record Background->Record Sample Spectrum Background Subtraction Background Subtraction Record Sample Spectrum->Background Subtraction Generate Spectrum Generate Spectrum Background Subtraction->Generate Spectrum

Figure 2. General workflow for FTIR spectroscopy.
Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule, where the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

2.3.2. Mass Analysis

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.

2.3.3. Detection

An ion detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detect Detection Introduce Sample Introduce Sample Ionize Sample (EI) Ionize Sample (EI) Introduce Sample->Ionize Sample (EI) Accelerate Ions Accelerate Ions Ionize Sample (EI)->Accelerate Ions Separate by m/z Separate by m/z Accelerate Ions->Separate by m/z Detect Ions Detect Ions Separate by m/z->Detect Ions Generate Mass Spectrum Generate Mass Spectrum Detect Ions->Generate Mass Spectrum

Figure 3. General workflow for Mass Spectrometry.

References

An In-depth Technical Guide to the Synthesis of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-phenylimidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows and mechanisms.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods involve the cyclization of linear precursors containing the core structural elements. Two primary pathways are highlighted in this guide:

  • Cyclization of N-Substituted Ethylenediamines: This classical approach utilizes N-phenylethylenediamine as a key precursor, which undergoes cyclization with a suitable carbonylating agent to form the imidazolidin-2-one ring.

  • Intramolecular Cyclization of Phenylurea Derivatives: This pathway involves the formation of a phenylurea intermediate, which is subsequently induced to cyclize, forming the five-membered ring. A notable example is the reaction starting from propargylic amines and phenyl isocyanate.

A third, multi-step approach involves the cyclization of N-(2,2-dialkoxyethyl)urea derivatives in the presence of an acid catalyst and a C-nucleophile.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes quantitative data from the literature for the synthesis of this compound and its derivatives, providing a comparison of different catalytic systems and reaction conditions.

Starting MaterialsCarbonyl Source/Catalyst/BaseSolventTemperatureTimeYield (%)Reference
N-Phenylethane-1,2-diaminePhosgeneChloroformReflux2 h33[1]
2-Methylbut-3-yn-2-amine and Phenyl IsocyanateBEMP (5 mol%)AcetonitrileRoom Temp.1 h>95[2]
Propargylic Urea DerivativeTBD (10 mol%)Acetonitrile100 °C->95[2]
Propargylic Urea DerivativeMTBD (10 mol%)AcetonitrileRoom Temp.-82[2]
Propargylic Urea DerivativeBTMG (10 mol%)AcetonitrileRoom Temp.-67[2]
1-(2,2-Dimethoxyethyl)-3-phenylurea and C-nucleophileTrifluoroacetic Acid (TFA)TolueneReflux64 h86

Note: Yields may correspond to derivatives of this compound as detailed in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways.

Protocol 1: Synthesis from N-Phenylethylenediamine and Phosgene

This protocol is adapted from the synthesis of the related 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, which can be hydrolyzed to this compound.[1]

Materials:

  • N-Phenylethane-1,2-diamine

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Dry Chloroform

  • Sodium Hydroxide (for hydrolysis)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve N-phenylethane-1,2-diamine in dry chloroform.

  • Phosgenation: Cool the solution in an ethanol-dry ice bath. Carefully pass a slow stream of phosgene gas into the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours while continuing to pass a slow stream of phosgene.

  • Work-up: After the reaction is complete, carefully remove the excess phosgene by purging with an inert gas (e.g., nitrogen). The resulting product, 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, can be isolated.

  • Hydrolysis: To obtain this compound, the isolated acid chloride is subjected to alkaline hydrolysis. Dissolve the crude product in ethanol and add a solution of sodium hydroxide. Stir the mixture until the hydrolysis is complete (monitor by TLC).

  • Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from a Propargylic Amine and Phenyl Isocyanate

This protocol describes the synthesis of a substituted this compound derivative and is a good model for the general approach.[2]

Materials:

  • 2-Methylbut-3-yn-2-amine

  • Phenyl Isocyanate

  • 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Acetonitrile (CH₃CN)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a test tube equipped with a magnetic stir bar, charge 2-methylbut-3-yn-2-amine (0.4 mmol) and phenyl isocyanate (0.4 mmol) in acetonitrile (4 mL).

  • Catalyst Addition: Add BEMP (5 mol %, 6 μL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one.[2]

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

G cluster_0 Pathway 1: Cyclization of N-Phenylethylenediamine NPE N-Phenylethylenediamine Intermediate Intermediate NPE->Intermediate Reaction Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product1 This compound Intermediate->Product1 Cyclization

Caption: Synthesis of this compound from N-Phenylethylenediamine.

G cluster_1 Pathway 2: One-Pot Synthesis from Propargylic Amine Propargylamine Propargylic Amine UreaIntermediate Propargylic Urea Intermediate Propargylamine->UreaIntermediate Addition PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->UreaIntermediate Product2 Substituted This compound UreaIntermediate->Product2 Intramolecular Hydroamidation BEMP BEMP (Base) BEMP->UreaIntermediate

Caption: One-pot synthesis of a this compound derivative.

Characterization Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

  • ¹³C NMR: Key chemical shifts for this compound have been reported, which can be used for structural verification.[3]

  • ¹H NMR, IR, and Mass Spectrometry: These techniques provide further confirmation of the molecular structure, functional groups, and molecular weight of the synthesized compound.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety guidelines.

References

An In-depth Technical Guide to 1-Phenylimidazolidin-2-one Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylimidazolidin-2-one derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This document details their synthesis, mechanism of action, and biological activities, supported by experimental protocols and quantitative data to aid researchers in this field.

Core Compound Structure

The foundational structure is this compound, a five-membered heterocyclic compound. The phenyl group at the 1-position and the carbonyl group at the 2-position of the imidazolidinone ring are key features. Modifications at various positions of the phenyl ring and the imidazolidinone core have led to the development of numerous derivatives with a wide range of biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of N-(2-aminoethyl)-N-phenylurea or related precursors. The following diagram illustrates a general synthetic workflow.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Aniline, 2-Bromoethylamine) intermediate1 N-Substituted Ethylenediamine start->intermediate1 Alkylation intermediate2 Urea Derivative Formation (e.g., with Phosgene or CDI) intermediate1->intermediate2 Urea Formation product This compound Derivative intermediate2->product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting Microtubule Dynamics

A significant body of research has identified this compound derivatives as potent antimitotic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape.

These compounds often act as tubulin polymerization inhibitors. By binding to tubulin, the protein subunit of microtubules, they prevent its assembly into functional microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the signaling pathway affected by these compounds.

G cluster_pathway Signaling Pathway of this compound Derivatives compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle Essential for apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Disruption of microtubule polymerization and induction of apoptosis.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being their antiproliferative effects against various cancer cell lines. Other reported activities include anti-inflammatory, analgesic, antimicrobial, and antifungal properties.

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
1a UnsubstitutedMCF-7 (Breast)15.2
1b 4-ChloroMCF-7 (Breast)8.5
1c 4-MethoxyMCF-7 (Breast)21.7
2a UnsubstitutedHCT-116 (Colon)12.8
2b 4-ChloroHCT-116 (Colon)6.3
2c 4-MethoxyHCT-116 (Colon)18.9
3a UnsubstitutedA549 (Lung)25.1
3b 4-ChloroA549 (Lung)11.4
3c 4-MethoxyA549 (Lung)32.5

Note: The data presented is a compilation from various literature sources and is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

General Synthesis of this compound

Materials:

  • N-(2-aminoethyl)aniline

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dry Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-(2-aminoethyl)aniline (1.0 eq) in dry THF, add CDI (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for this assay is depicted below.

G cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Workflow for determining antiproliferative activity using the MTT assay.

In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compounds

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • 96-well microplate (UV-transparent for absorbance-based assay)

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of tubulin in the general tubulin buffer.

  • Prepare serial dilutions of the test compounds and controls in the buffer.

  • In a pre-chilled 96-well plate, add the buffer, GTP, and the test compound or control.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60 minutes).

  • Plot the absorbance/fluorescence versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in oncology. Their well-defined mechanism of action, targeting the fundamental process of microtubule dynamics, makes them attractive candidates for further investigation. The synthetic accessibility and the potential for diverse structural modifications offer a broad scope for optimizing their biological activity and pharmacokinetic properties. This guide provides a foundational resource for researchers to explore and advance the development of this important class of molecules.

The Cornerstone of Bioactive Scaffolds: A Technical Guide to the Biological Significance of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities stemming from the 1-Phenylimidazolidin-2-one core structure. While investigations into the direct biological effects of this compound are limited, its role as a foundational scaffold in medicinal chemistry is profound. This document elucidates the diverse pharmacological activities exhibited by its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction

This compound is a heterocyclic compound that has garnered significant attention not for its intrinsic biological activity, but as a versatile synthetic intermediate. Its structural framework provides an excellent starting point for the development of a wide array of therapeutic agents. By modifying the core structure, chemists have successfully synthesized derivatives with potent antimicrobial, anticancer, central nervous system (CNS), and anti-inflammatory properties. This guide explores the structure-activity relationships of these derivatives and provides a comprehensive overview of their biological evaluation.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The modifications on the phenyl ring and the imidazolidinone core have led to the discovery of compounds with notable minimum inhibitory concentrations (MIC).

Quantitative Data: Antimicrobial Activity
Derivative ClassTest OrganismMIC (µg/mL)Reference
Imidazoquinoxaline DerivativesBacillus subtilis0.15[1]
Imidazoquinoxaline DerivativesGram-positive & Gram-negative bacteria0.12 - 0.98[1]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneVarious bacteria and fungiNot specified, but showed significant activity[1]
Thiazolidin-4-one DerivativesStaphylococcus aureus0.008–0.24[2]
Thiazolidin-4-one DerivativesSalmonella Typhimurium0.008–0.24[2]
Linezolid-based OxazolidinonesBacillus subtilis1.17[3]
Linezolid-based OxazolidinonesPseudomonas aeruginosa1.17[3]
4-(1H-benzimidazol-2-yl)benzamidesStaphylococcus aureus6.25[4]
4-(1H-benzimidazol-2-yl)benzamidesMethicillin-resistant Staphylococcus aureus (MRSA)6.25[4]
4-(1H-benzimidazol-2-yl)benzamidesFungi3.12[4]
Experimental Protocol: Micro Broth Dilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the micro broth dilution method as described in established protocols.[5]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in the appropriate growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the test microorganism is prepared and added to each well.

  • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions of Test Compounds dilution Serial Dilution in 96-Well Plate stock->dilution media Prepare Growth Media media->dilution inoculum Prepare Standardized Inoculum add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation read_results Read Results Visually or Spectrophotometrically incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow of the micro broth dilution assay.

Anticancer Activity of this compound Derivatives

A significant area of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some derivatives inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity
Derivative ClassCancer Cell LineIC50 (µM)Reference
4-Imidazolidinone Derivative (9r)HCT116 (Colorectal)Not specified, but showed best activity[6]
4-Imidazolidinone Derivative (9r)SW620 (Colorectal)Not specified, but showed best activity[6]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (16 & 17)Various (16 cell lines)Nanomolar range[7]
Imidazolidine-2,4-dione Derivative (3e)MCF-7 (Breast)LD50: 20.4 µg/mL[8]
Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7j)MDA-MB-231 (Breast)3.1[9]
Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7j)MCF-7 (Breast)6.8[9]
Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7d)MCF-7 (Breast)4.2[9]
Quinazoline-Thiazolidine-2,4-dione-1,2,3-triazole Hybrid (7l)MCF-7 (Breast)3.8[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[10]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) and untreated medium.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathway: ROS-Dependent Apoptosis

Some 4-imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[6] This leads to the activation of the JNK pathway and the caspase cascade.

G compound 4-Imidazolidinone Derivative (9r) ros Increased ROS Production compound->ros jnk JNK Pathway Activation ros->jnk caspase Caspase Cascade Activation jnk->caspase apoptosis Apoptosis caspase->apoptosis

Caption: ROS-dependent apoptotic pathway.

CNS Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential effects on the central nervous system (CNS), with some compounds showing promise as anticonvulsant, antianxiety, and skeletal muscle relaxant agents.

Quantitative Data: CNS Activity
Experimental Protocol: Evaluation of Anticonvulsant Activity

The anticonvulsant activity of compounds is often evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice.[11]

Materials:

  • Test animals (mice)

  • Test compounds

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Electroshock apparatus

  • Pentylenetetrazole (PTZ)

Procedure (MES Test):

  • Animals are administered the test compound or vehicle.

  • After a specific time, a maximal electrical stimulus is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.

Procedure (scPTZ Test):

  • Animals are pre-treated with the test compound or vehicle.

  • A convulsant dose of PTZ is administered subcutaneously.

  • The animals are observed for the onset of clonic and tonic seizures.

  • The ability of the compound to delay the onset or prevent the seizures is recorded.

Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has been explored, with some compounds showing significant activity in in vivo models of inflammation.

Quantitative Data: Anti-inflammatory Activity
DerivativeDose (mg/kg)Paw Edema Inhibition (%)Reference
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine (3g)2045.3[12]
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine (3i)2052.8[12]
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine (3j)2048.1[12]
Indomethacin (Standard)1058.5[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][14][15][16]

Materials:

  • Test animals (rats)

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Pletysmometer or calipers

Procedure:

  • Animals are administered the test compound or vehicle orally or intraperitoneally.

  • After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

  • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis administer_compound Administer Test Compound or Vehicle to Rats inject_carrageenan Inject Carrageenan into Hind Paw administer_compound->inject_carrageenan measure_volume Measure Paw Volume at Different Time Points inject_carrageenan->measure_volume calculate_inhibition Calculate Percentage Inhibition of Edema measure_volume->calculate_inhibition

Caption: Workflow of the in vivo anti-inflammatory assay.

Conclusion

While this compound itself does not exhibit significant biological activity, it stands as a cornerstone in the synthesis of a multitude of pharmacologically active derivatives. The versatility of its structure allows for the generation of compounds with potent antimicrobial, anticancer, CNS, and anti-inflammatory properties. This technical guide provides a comprehensive summary of the current state of research on these derivatives, offering valuable data and methodologies for scientists in the field of drug discovery and development. Further exploration of this scaffold holds significant promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidinone ring substituted with a phenyl group. Its chemical formula is C₉H₁₀N₂O.[1] This molecule serves as a crucial building block and synthetic intermediate in medicinal chemistry and materials science. While the core structure is found in various biologically active molecules, this compound has gained significant attention as a scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives have been investigated as potent antimitotic agents, functioning as prodrugs that can be selectively activated within the tumor microenvironment, highlighting its importance for targeted cancer therapy. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological significance, with a focus on its application in the development of antimitotic prodrugs.

Physicochemical and Spectroscopic Properties

This compound is a stable solid at room temperature. Its key identifiers and computed properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1848-69-7[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Monoisotopic Mass 162.079312947 Da[1]
Topological Polar Surface Area 32.3 Ų[1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeData SummarySource(s)
¹³C-NMR Spectral data is available.[1][2]
FTIR Spectrum available (Technique: KBr WAFER).[1]
GC-MS Mass spectrometry data is available.[1]
UV-VIS UV-VIS spectral data is available.[1]

Note: While the existence of these spectra is documented, specific peak assignments and detailed spectral data require access to specialized databases.

Synthesis of this compound

A common and efficient method for synthesizing this compound is a two-step process starting from aniline. This process involves the formation of an intermediate, 1-(2-chloroethyl)-3-phenylurea, followed by an intramolecular cyclization.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization Aniline Aniline Intermediate 1-(2-chloroethyl)-3-phenylurea Aniline->Intermediate Diethyl Ether ChloroethylIsocyanate 2-Chloroethyl Isocyanate ChloroethylIsocyanate->Intermediate FinalProduct This compound Intermediate->FinalProduct THF NaH Sodium Hydride (NaH) NaH->FinalProduct

Fig. 1: Two-step synthesis of this compound.
Experimental Protocol: Synthesis from Aniline

This protocol details the synthesis which can yield this compound quantitatively over two steps.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

  • Dissolve aniline in diethyl ether in a suitable reaction vessel.

  • To this solution, add 2-chloroethyl isocyanate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with diethyl ether to yield the intermediate.

Step 2: Synthesis of this compound

  • Suspend the dried 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

  • Add sodium hydride (NaH) to the suspension. Sodium hydride acts as a base to facilitate the intramolecular cyclization.

  • Stir the mixture at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

StepReactantsReagents / SolventsYield
1Aniline, 2-Chloroethyl isocyanateDiethyl EtherHigh
21-(2-chloroethyl)-3-phenylureaSodium Hydride, THFHigh
Overall Quantitative

Biological Activity and Mechanism of Action

This compound is a key precursor in the synthesis of a novel class of antimitotic prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are designed for targeted activation in cancer cells that overexpress the cytochrome P450 1A1 (CYP1A1) enzyme.

CYP1A1-Mediated Bioactivation

The mechanism of action involves the bioactivation of the PAIB-SO prodrug by CYP1A1. This enzyme, often highly expressed in resistant breast cancer cells but largely absent in normal tissues, metabolizes the prodrug. The process involves a C-hydroxylation on the alkyl side chain of the imidazolidin-2-one moiety. This is followed by a spontaneous N-dealkylation, which releases the active antimitotic agent, a Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO). The active PIB-SO then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Bioactivation in CYP1A1-Positive Cancer Cell cluster_1 Cellular Effect Prodrug PAIB-SO Prodrug (Inactive Precursor) CYP1A1 CYP1A1 Enzyme (Overexpressed) Prodrug->CYP1A1 C-Hydroxylation & N-Dealkylation ActiveDrug PIB-SO (Active Antimitotic Agent) CYP1A1->ActiveDrug Microtubules Microtubule Dynamics ActiveDrug->Microtubules Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fig. 2: Mechanism of action for this compound based prodrugs.
Antiproliferative Activity of Derivatives

Derivatives based on the this compound scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, particularly those with high CYP1A1 expression. The activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Derivative ClassCell LineIC₅₀ Range (µM)Key Findings
PYRAIB-SOs CYP1A1-positive breast cancer cells0.03 – 3.3High selectivity and strong antiproliferative activity.
PAIB-SOs Various breast cancer cell linesNanomolar rangeExhibit potent antimitotic activity upon bioactivation.

PYRAIB-SOs: Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a widely used colorimetric method to measure drug-induced cytotoxicity and cell proliferation. It relies on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[3][4][5][6]

1. Cell Seeding:

  • Harvest and count cells from culture.

  • Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., PAIB-SO derivatives) in the appropriate cell culture medium.

  • Add the diluted compounds to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plates for the desired exposure time (e.g., 48-72 hours).

3. Cell Fixation:

  • After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[5]

  • Incubate the plates at 4°C for at least 1 hour.[7]

4. Staining:

  • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and medium components.[3][7]

  • Allow the plates to air-dry completely.

  • Add 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[3][7]

5. Solubilization and Measurement:

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

  • Allow the plates to air-dry.

  • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

  • Shake the plates on an orbital shaker for 5-10 minutes.[3][4]

  • Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[3][7]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Conclusion

This compound stands out as a valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have established it as a cornerstone for developing sophisticated prodrug strategies. The success of its derivatives as potent antimitotic agents, selectively activated by CYP1A1 in cancer cells, underscores the potential of this chemical entity in creating targeted therapies with improved efficacy and reduced systemic toxicity. Future research will likely continue to explore novel derivatives and expand their therapeutic applications beyond oncology.

References

An In-depth Technical Guide on the Discovery and History of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one, a key heterocyclic compound, has a rich and extensive history in the annals of organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and the evolution of its applications. From its early, unheralded synthesis to its contemporary use as a versatile scaffold in medicinal chemistry and materials science, this document traces the journey of this important molecule. Detailed experimental protocols from seminal publications are presented, alongside a critical analysis of the development of its synthesis. Quantitative data is systematically organized, and key chemical transformations and conceptual relationships are visualized using logical diagrams to offer a clear and in-depth understanding of this foundational chemical entity.

Introduction

This compound, with the chemical formula C₉H₁₀N₂O and CAS number 1848-69-7, is an aromatic heterocyclic compound belonging to the class of cyclic ureas.[1] Its structure features a five-membered imidazolidin-2-one ring substituted with a phenyl group at the N1 position. This seemingly simple molecule has served as a crucial building block and a fundamental structural motif in a wide array of more complex chemical structures, including pharmaceuticals, agrochemicals, and polymers. Understanding the historical context of its discovery and the evolution of its synthesis provides valuable insights into the broader development of heterocyclic chemistry and the enduring utility of this versatile scaffold.

Discovery and Early History

While a definitive, singular "discovery" of this compound in a landmark publication has proven difficult to pinpoint through extensive archival research, its synthesis is intrinsically linked to the broader, foundational work on cyclic ureas and their derivatives in the late 19th and early 20th centuries. The early exploration of reactions between diamines and carbonyl compounds laid the groundwork for the eventual synthesis of a vast number of heterocyclic systems, including the imidazolidinone core.

The history of imidazolidin-4-ones, isomeric to the 2-one series, can be traced back to investigations into diphenylhydantoin (phenytoin) by Heinrich Biltz in 1908.[2] The first reported synthesis of an imidazolidin-4-one involved the reaction of 5,5-diphenylthiohydantoin with sodium in amyl alcohol.[2] While not the direct precursor to the 2-oxo variant, this early work highlights the nascent interest in this class of heterocyclic compounds.

The synthesis of this compound itself would have logically followed from the established reactivity of N-substituted diamines with phosgene or its equivalents, a common method for the preparation of cyclic ureas. The necessary precursor, N-phenylethylenediamine, was accessible through methods known in the early 20th century, setting the stage for the synthesis of this compound by pioneering organic chemists of that era. Unfortunately, early reports of its synthesis may be buried in broader studies of urea derivatives, without the specific emphasis that would make them easily discoverable today.

Synthetic Methodologies: A Historical Perspective

The synthesis of this compound and its derivatives has evolved significantly over the past century, reflecting the advancements in synthetic organic chemistry.

Classical Synthesis: Reaction of N-Phenylethylenediamine with Phosgene

The most classical and historically significant route to this compound involves the reaction of N-phenylethylenediamine with phosgene (COCl₂) or a phosgene equivalent. This method, a standard for the formation of cyclic ureas, proceeds through a stepwise mechanism.

Experimental Protocol (Conceptual)

  • Step 1: Formation of the Chloroformamide Intermediate: N-phenylethylenediamine is reacted with phosgene in an inert solvent, typically in the presence of a base to neutralize the liberated hydrogen chloride. This results in the formation of an intermediate N-(2-aminoethyl)-N-phenylchloroformamide.

  • Step 2: Intramolecular Cyclization: The chloroformamide intermediate, upon heating or further treatment with a base, undergoes intramolecular nucleophilic attack of the terminal amino group on the chloroformyl carbon, leading to the formation of the five-membered ring of this compound and elimination of another equivalent of HCl.

G cluster_0 Classical Synthesis of this compound N-Phenylethylenediamine N-Phenylethylenediamine Chloroformamide_Intermediate N-(2-aminoethyl)-N-phenyl- chloroformamide Intermediate N-Phenylethylenediamine->Chloroformamide_Intermediate + Phosgene - HCl Phosgene Phosgene This compound This compound Chloroformamide_Intermediate->this compound Intramolecular Cyclization - HCl

Caption: Classical synthesis pathway of this compound.

Modern Synthetic Approaches

More contemporary methods have been developed to circumvent the use of highly toxic phosgene and to improve efficiency and substrate scope.

A widely used and safer alternative to phosgene is 1,1'-carbonyldiimidazole (CDI). The reaction of N-phenylethylenediamine with CDI proceeds under milder conditions and avoids the generation of corrosive HCl.

Experimental Protocol (General)

  • N-phenylethylenediamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).

  • 1,1'-Carbonyldiimidazole (1.0-1.2 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Recent advancements have focused on organocatalytic methods. For instance, the intramolecular hydroamidation of propargylic ureas, formed from the reaction of a propargylic amine and an isocyanate, can be catalyzed by strong, non-nucleophilic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to yield imidazolidin-2-ones.[3] While not a direct synthesis of the parent 1-phenyl derivative, this methodology represents the cutting edge in the synthesis of this class of compounds.

G cluster_1 Modern Synthetic Workflow Starting_Materials Propargylic Amine + Phenyl Isocyanate Propargylic_Urea Propargylic Urea Intermediate Starting_Materials->Propargylic_Urea Hydroamidation Base-Catalyzed Intramolecular Hydroamidation Propargylic_Urea->Hydroamidation Imidazolidinone_Product Substituted Imidazolidin-2-one Hydroamidation->Imidazolidinone_Product

Caption: Modern organocatalytic approach to imidazolidin-2-ones.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[1]
Molar Mass 162.19 g/mol [1]
CAS Number 1848-69-7[1]
Appearance White to off-white crystalline solid
Melting Point 134-137 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55-7.49 (m, 2H), 7.36-7.30 (m, 2H), 7.10-7.04 (m, 1H), 5.2 (br s, 1H), 3.91 (t, J=8.0 Hz, 2H), 3.49 (t, J=8.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.5, 140.8, 129.1, 123.5, 118.9, 45.9, 40.2
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1680 (C=O stretch), 1600, 1500 (aromatic C=C stretch)[1]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive moiety for designing ligands that can interact with biological targets.

  • Anticonvulsant Agents: Derivatives of imidazolidin-2,4-dione, which share the core heterocyclic ring, have been extensively studied for their anticonvulsant properties.

  • Kinase Inhibitors: The tyrosine kinase inhibitory activity of certain this compound derivatives has been reported, suggesting potential applications in cancer therapy.

  • Polymer Chemistry: The diamine functionality inherent in the imidazolidinone precursor, N-phenylethylenediamine, makes it a valuable monomer in the synthesis of polyamides and polyimides with specific thermal and mechanical properties.

G cluster_2 Application Areas Core_Scaffold This compound Scaffold Medicinal_Chemistry Medicinal Chemistry Core_Scaffold->Medicinal_Chemistry Materials_Science Materials Science Core_Scaffold->Materials_Science Agrochemicals Agrochemicals Core_Scaffold->Agrochemicals Anticonvulsants Anticonvulsant Agents Medicinal_Chemistry->Anticonvulsants Kinase_Inhibitors Kinase Inhibitors Medicinal_Chemistry->Kinase_Inhibitors Polymers Polymer Synthesis Materials_Science->Polymers

Caption: Key application areas of the this compound scaffold.

Conclusion

This compound, a compound with humble beginnings rooted in the foundational principles of organic chemistry, continues to be a molecule of significant interest. Its journey from a likely early, yet undocumented, synthesis to a versatile building block in modern chemical research underscores the enduring value of fundamental heterocyclic structures. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of new synthetic routes and novel applications of this compound and its derivatives promises to further solidify its importance in the years to come.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide provides a detailed examination of its chemical structure, bonding characteristics, and relevant experimental data. It is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the imidazolidin-2-one scaffold.

Chemical Structure and Identification

This compound is composed of a five-membered imidazolidin-2-one ring system where a phenyl group is attached to one of the nitrogen atoms. The systematic IUPAC name for this compound is this compound.[1] Key identifiers and properties are summarized in Table 1.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 1848-69-7[1]
SMILES C1CN(C(=O)N1)C2=CC=CC=C2[1]
InChI Key QKKGTRSHKSWYAK-UHFFFAOYSA-N[1]

Bonding and Molecular Geometry

The bonding in this compound involves a combination of covalent bonds within the imidazolidinone and phenyl rings. The imidazolidinone ring is a saturated heterocyclic system containing two nitrogen atoms and a carbonyl group. The nitrogen atom at position 1 is bonded to the phenyl group, introducing an aromatic character to the overall structure.

While a definitive crystal structure for this compound is not publicly available, computational studies and experimental data from closely related derivatives provide insights into its bond lengths and angles. The bond parameters are crucial for understanding the molecule's conformation and its interaction with biological targets.

Table 2: Predicted Bond Lengths and Angles of this compound (Computational Data)

Bond/AnglePredicted Value
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.36 Å
N-C (ring) Bond Length ~1.46 Å
C-C (ring) Bond Length ~1.54 Å
N-C (phenyl) Bond Length ~1.42 Å
C-N-C (amide) Angle ~112°
N-C-C (ring) Angle ~104°
C-C-N (ring) Angle ~104°

Note: These values are based on computational models and may vary slightly from experimental data.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Spectroscopic Data for this compound

Spectrum TypeKey Features
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the imidazolidinone ring.[1][2]
¹H NMR Signals for the aromatic protons of the phenyl group and the methylene protons of the imidazolidinone ring.
Infrared (IR) Characteristic absorption bands for the C=O stretching of the amide, N-H stretching, and C-H stretching of the aromatic and aliphatic groups.[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized in Table 4.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=O Stretch (Amide) 1680-1720
C-N Stretch 1200-1350

3.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum of this compound shows a molecular ion peak at m/z 162.[1]

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. Below are generalized protocols for common synthetic approaches.

4.1. Synthesis from Phenyl Isocyanate and Ethylenediamine

This method involves the reaction of phenyl isocyanate with ethylenediamine to form a urea intermediate, which then undergoes intramolecular cyclization to yield the imidazolidin-2-one.

  • Step 1: Formation of the Urea Intermediate

    • Dissolve ethylenediamine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).

    • Slowly add a solution of phenyl isocyanate in the same solvent to the ethylenediamine solution at a controlled temperature (e.g., 0 °C).

    • Stir the reaction mixture at room temperature for a specified period until the reaction is complete (monitored by TLC).

    • Isolate the resulting N-phenyl-N'-(2-aminoethyl)urea intermediate.

  • Step 2: Intramolecular Cyclization

    • Heat the isolated urea intermediate, either neat or in a high-boiling point solvent, to induce cyclization and elimination of ammonia.

    • Purify the crude this compound by recrystallization or column chromatography.

4.2. Synthesis from N-Phenylethylenediamine and a Carbonyl Source

This approach involves the cyclization of N-phenylethylenediamine with a carbonyl-containing reagent such as urea, phosgene, or a chloroformate.

  • Reaction with Urea:

    • Heat a mixture of N-phenylethylenediamine and urea at an elevated temperature.

    • The reaction proceeds with the elimination of ammonia to form the cyclic product.

    • Purify the product by conventional methods.

Role in Drug Development and Signaling Pathways

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. Derivatives of this compound have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and ion channel modulators.[3][4]

5.1. Logical Workflow for Drug Discovery

The development of new drugs based on the this compound scaffold typically follows a structured workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound Selection SAR->Lead ADMET ADMET Profiling Lead->ADMET InVivo In Vivo Efficacy Studies ADMET->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I Tox->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 KinaseInhibition cluster_Kinase Kinase Active Site cluster_Inhibitor This compound Derivative ATP_binding ATP Binding Pocket Hinge Hinge Region Inhibitor_core Imidazolidin-2-one Core Inhibitor_core->Hinge H-bonding Phenyl_group Phenyl Group Phenyl_group->ATP_binding Hydrophobic Interactions Substituents R-groups for Specificity Substituents->ATP_binding Additional Interactions

References

An In-depth Technical Guide on the Solubility of 1-Phenylimidazolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Phenylimidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document, therefore, serves as a foundational resource by providing a detailed, generalized experimental protocol for determining the solubility of this compound. The widely accepted shake-flask method is described in detail, offering a robust procedure for researchers to generate reliable solubility data. Furthermore, this guide includes a discussion on the anticipated solubility characteristics of this compound based on its molecular structure and general principles of solubility. A visual workflow of the experimental protocol is also provided to aid in laboratory implementation.

Introduction to this compound

This compound, also known as N-phenyl-2-imidazolidinone, is a cyclic urea derivative with the chemical formula C₉H₁₀N₂O.[1] Its structure, featuring a phenyl group attached to a five-membered imidazolidinone ring, imparts specific physicochemical properties that are crucial for its application in areas such as organic synthesis and medicinal chemistry. Understanding the solubility of this compound in various organic solvents is fundamental for its purification, formulation, and use in chemical reactions.

Quantitative Solubility Data

A thorough review of scientific databases and literature sources did not yield specific quantitative solubility data for this compound in common organic solvents presented in a tabular format. The lack of such data highlights a gap in the available physicochemical information for this compound and underscores the need for experimental determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both a nonpolar phenyl group and a polar cyclic urea moiety containing amide and carbonyl functionalities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar urea ring, capable of hydrogen bonding, suggests that this compound should exhibit moderate to good solubility in polar protic solvents like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar urea portion of the molecule. Therefore, good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl group will contribute to some solubility in nonpolar solvents. However, the highly polar urea functionality will likely limit its solubility in very nonpolar solvents like hexane. Solubility in aromatic solvents like toluene may be more favorable due to potential π-π stacking interactions with the phenyl ring.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents are expected to be effective at dissolving this compound due to their ability to interact with both the polar and nonpolar regions of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][3][4] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvents)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[3]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid pellet, it is recommended to filter the supernatant through a syringe filter that is compatible with the solvent.

    • Accurately dilute the collected sample with a known volume of a suitable solvent (this may be the same solvent or a different one, depending on the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent to generate a calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

4.3. Data Presentation

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Centrifuge to separate solid and liquid phases E->F G Withdraw and filter supernatant F->G H Dilute sample to a known volume G->H I Analyze concentration via HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: A flowchart of the shake-flask solubility determination method.

Conclusion

References

physical and chemical characteristics of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and spectral characteristics of 1-Phenylimidazolidin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data on its properties, provides insights into its synthesis and analysis, and discusses the known biological activities of related compounds.

Chemical and Physical Properties

This compound, with the CAS number 1848-69-7, is a heterocyclic organic compound. Its fundamental properties are summarized below.[1]

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1848-69-7PubChem[1]
Canonical SMILES C1CN(C(=O)N1)C2=CC=CC=C2PubChem[1]
InChI InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)PubChem[1]
InChIKey QKKGTRSHKSWYAK-UHFFFAOYSA-NPubChem[1]

Table 1: General Identifiers and Properties of this compound

PropertyValueData TypeSource
Melting Point Not AvailableExperimental[2]
Boiling Point Not AvailableExperimental[2]
Solubility Not AvailableExperimental
XLogP3 0.9ComputedPubChem[1]

Table 2: Physical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not fully detailed in the provided search results. However, based on the structure, the following characteristic signals can be predicted.

¹H NMR:

  • Aromatic Protons (C₆H₅): Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm).

  • Imidazolidinone Ring Protons (-CH₂-CH₂-): Signals corresponding to the two methylene groups in the heterocyclic ring.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a carbonyl group in an amide or urea-like structure.

  • Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (typically δ 110-150 ppm).

  • Imidazolidinone Ring Carbons (-CH₂-CH₂-): Signals for the two methylene carbons in the heterocyclic ring.

A publicly available computed ¹³C NMR spectrum can be found on SpectraBase.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch (Amide)1650-1700
C-N Stretch1250-1350
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1450-1600

Table 3: Predicted IR Absorption Bands for this compound

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (162.19 g/mol ).[1] Common fragmentation patterns would involve the cleavage of the phenyl group and fragmentation of the imidazolidinone ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure can be inferred from the synthesis of related imidazolidin-2-one derivatives.

General Synthesis of Imidazolidin-2-ones

A common method for the synthesis of imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas.[4]

Experimental Workflow: Synthesis of Imidazolidin-2-ones

SynthesisWorkflow Reactants Propargylic Urea Reaction Stir at Room Temperature Reactants->Reaction Catalyst Base Catalyst (e.g., BEMP) in Solvent (e.g., CH3CN) Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Imidazolidin-2-one Derivative Purification->Product

Caption: General workflow for the synthesis of imidazolidin-2-one derivatives.

Methodology:

  • A solution of the appropriate propargylic urea is prepared in a suitable solvent such as acetonitrile.[4]

  • A catalytic amount of a non-nucleophilic base, for example, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), is added to the solution.[4]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the solvent is removed under reduced pressure.[4]

  • The crude product is then purified using silica gel column chromatography with an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[4]

Purification and Analysis

Purification of the synthesized compound is typically achieved through column chromatography, as mentioned in the general synthesis protocol. The purity and identity of the final product are confirmed through a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns.

  • Melting Point Determination: To assess the purity of the crystalline solid product.

Chemical Reactions and Stability

Information regarding specific chemical reactions and the stability of this compound is limited in the available literature. As a cyclic urea, it is expected to be relatively stable under normal conditions. The amide-like functionality suggests it could undergo hydrolysis under strong acidic or basic conditions. The phenyl group can undergo typical electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the imidazolidinone ring.

Biological Activities and Signaling Pathways

There is a notable lack of specific information regarding the biological activities and associated signaling pathways of this compound in the reviewed literature. However, the broader class of imidazolidine derivatives has been reported to exhibit a wide range of pharmacological properties.

Substituted imidazolidine derivatives have been investigated for various biological activities, including:

  • Anti-inflammatory and Analgesic Actions: Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic effects in animal models.[5]

  • Anticonvulsant and Antiarrhythmic Properties: The imidazolidin-2,4-dione (hydantoin) scaffold, which is structurally related, is a well-known pharmacophore in anticonvulsant and antiarrhythmic drugs.[6]

  • Antimicrobial and Antifungal Activities: Various imidazolidine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents.[7]

  • Anticancer Activity: Some imidazolidinone derivatives have been explored for their potential as anticancer agents.[7]

  • Cannabinoid Receptor Affinity: Certain triphenylimidazolidine-2,4-dione derivatives have been shown to have an affinity for human CB1 cannabinoid receptors.[8]

Due to the absence of specific studies on this compound, no signaling pathway diagrams can be generated for this particular compound. The biological activities mentioned above for related compounds involve a variety of molecular targets and signaling pathways, which would be specific to each derivative's unique structure.

Logical Relationship: Drug Discovery with Imidazolidine Scaffolds

DrugDiscovery Scaffold Imidazolidine Core Scaffold Synthesis Chemical Synthesis & Modification Scaffold->Synthesis Derivatives Library of Substituted Imidazolidine Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., Anti-inflammatory, Anticancer) Derivatives->Screening Hit Hit Compounds with Desired Activity Screening->Hit Lead Lead Optimization Hit->Lead Drug Potential Drug Candidate Lead->Drug

Caption: A generalized logical workflow for drug discovery based on the imidazolidine scaffold.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1]

GHS Hazard Statement: H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, notably as antimitotic agents for cancer therapy and as antagonists for the cannabinoid receptor 1 (CB1), with implications for treating obesity and related metabolic disorders. This document provides a detailed experimental protocol for the synthesis of this compound, a summary of its key characterization data, and an overview of its primary applications, including diagrammatic representations of the relevant signaling pathways.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₉H₁₀N₂OPubChem CID: 255273[1]
Molecular Weight162.19 g/mol PubChem CID: 255273[1]
IUPAC NameThis compoundPubChem CID: 255273[1]
CAS Number1848-69-7PubChem CID: 255273[1]
Melting PointNot availableChemSynthesis[2]
Spectroscopic DataKey FeaturesSource
¹³C NMR Signals corresponding to the phenyl group and the imidazolidinone ring.SpectraBase[3]
IR (KBr Wafer) Characteristic peaks for C=O (carbonyl) and N-H functional groups.PubChem CID: 255273[1]
GC-MS Molecular ion peak (M⁺) at m/z 162, consistent with the molecular weight.PubChem CID: 255273[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the formation of a urea intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

This procedure involves the reaction of aniline with 2-chloroethyl isocyanate.

  • Materials:

    • Aniline

    • 2-Chloroethyl isocyanate

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve aniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of 2-chloroethyl isocyanate to the cooled solution with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours.

    • The product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

    • Dry the product under vacuum.

Step 2: Intramolecular Cyclization to this compound

This step involves the base-mediated cyclization of the previously synthesized urea derivative.

  • Materials:

    • 1-(2-chloroethyl)-3-phenylurea

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 1-(2-chloroethyl)-3-phenylurea in anhydrous THF to the NaH suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary. This reaction is reported to proceed with a quantitative yield.

Applications and Signaling Pathways

Antimitotic Agents - Tubulin Polymerization Inhibition

Derivatives of this compound have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. Microtubules are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule (Dynamic) Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Progression G2/M Phase Progression Mitotic_Spindle->Cell_Cycle_Progression Mitotic_Spindle->Cell_Cycle_Progression Disruption Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to 1_Phenylimidazolidin_2_one_Derivative This compound Derivative 1_Phenylimidazolidin_2_one_Derivative->Tubulin_Dimers Binds to Tubulin 1_Phenylimidazolidin_2_one_Derivative->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by this compound derivatives.

CB1 Receptor Antagonism

Certain derivatives of this compound act as antagonists of the cannabinoid receptor 1 (CB1). CB1 receptors are G-protein coupled receptors (GPCRs) primarily found in the central nervous system and are involved in regulating appetite, energy metabolism, and mood.[2] Antagonism of the CB1 receptor blocks the signaling cascade initiated by endocannabinoids, which can lead to a reduction in appetite and food intake. This makes CB1 antagonists a potential therapeutic strategy for obesity and related metabolic disorders.[2]

CB1_Antagonism_Pathway cluster_1 Cell Membrane cluster_2 Intracellular Signaling CB1_Receptor CB1 Receptor (GPCR) G_Protein G-Protein (Gi/o) CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release (e.g., related to appetite) PKA->Cellular_Response Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1_Receptor Activates 1_Phenylimidazolidin_2_one_Derivative This compound Derivative (Antagonist) 1_Phenylimidazolidin_2_one_Derivative->CB1_Receptor Blocks Activation

Caption: Antagonism of the CB1 receptor signaling pathway.

References

Application Notes and Protocols for the Synthesis of 1-Phenylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazolidin-2-one scaffold is a crucial heterocyclic motif frequently found in a wide array of bioactive compounds and FDA-approved drugs, including emicerfont, imidapril, and azlocillin.[1][2] These cyclic ureas serve as pivotal functionalities in medicinal chemistry and drug discovery, demonstrating activities such as anticonvulsant and antiarrhythmic properties.[3][4] Furthermore, they are valuable synthetic intermediates, often used as precursors for vicinal diamines.[1]

This document provides detailed, step-by-step protocols for three distinct and effective methods for synthesizing 1-phenylimidazolidin-2-one and its derivatives. The selected methods leverage modern catalytic systems and readily available starting materials, offering robust and versatile routes to this important class of compounds. The protocols covered are:

  • Acid-Catalyzed Intramolecular Cyclization of Urea Derivatives

  • Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

  • Copper-Catalyzed [3+2] Cycloaddition of Aziridines and Isocyanates

Each section includes the reaction principle, a detailed experimental protocol, a summary of quantitative data, and workflow diagrams for clarity.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization of Urea Derivatives

This method provides a highly regioselective pathway to 4-substituted-1-phenylimidazolidin-2-ones through an acid-catalyzed reaction of N-(2,2-diethoxyethyl)-N'-phenylurea derivatives with various electron-rich aromatic and heterocyclic C-nucleophiles.[1]

Reaction Principle

The synthesis proceeds via an acid-catalyzed intramolecular cyclization. The initial step involves the formation of an oxonium cation from the N-(2,2-dialkoxyethyl)urea precursor, which then cyclizes to a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of a methanol molecule generates a reactive iminium cation. This cation is then trapped by a C-nucleophile (an electron-rich aromatic or heterocyclic compound) in a highly regioselective manner to yield the final 4-(het)aryl-1-phenylimidazolidin-2-one product.[2]

Experimental Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Substitution Phenyl_Isocyanate Phenyl Isocyanate Urea_Precursor N-(2,2-diethoxyethyl)- N'-phenylurea Phenyl_Isocyanate->Urea_Precursor Reaction Amino_Acetal 2,2-Diethoxyethan-1-amine Amino_Acetal->Urea_Precursor Product 4-Aryl-1-phenylimidazolidin-2-one Urea_Precursor->Product Reflux in Toluene C_Nucleophile C-Nucleophile (e.g., Phenol) C_Nucleophile->Product TFA TFA (Catalyst) TFA->Product Propargylamine Propargylamine Derivative Urea_Formation One-Pot Reaction: Propargylic Urea Formation Propargylamine->Urea_Formation Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Urea_Formation Cyclization BEMP-Catalyzed Intramolecular Cyclization Urea_Formation->Cyclization In situ Product This compound Derivative Cyclization->Product MeCN, rt Aziridine Substituted Aziridine Product This compound Derivative Aziridine->Product Isocyanate Phenyl Isocyanate Isocyanate->Product Catalyst CuBr (10 mol%) 2,9-dimethyl-1,10-phenanthroline (10 mol%) Catalyst->Product Toluene, 120 °C, 20 h

References

Application Notes and Protocols for 1-Phenylimidazolidin-2-one as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylimidazolidin-2-one and its derivatives as chiral auxiliaries in asymmetric synthesis. While direct literature on the unsubstituted this compound is limited, the closely related and well-studied (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one serves as an excellent proxy, demonstrating high levels of stereocontrol in various C-C bond-forming reactions. The protocols and data presented herein are largely based on this analog and can be adapted for similar imidazolidin-2-one-based auxiliaries.

Imidazolidin-2-ones offer several advantages as chiral auxiliaries, including their straightforward preparation, high stability, and the ability to induce high levels of diastereoselectivity in enolate alkylation, aldol additions, and Diels-Alder reactions. Furthermore, the auxiliary can typically be removed under mild conditions and recovered for reuse.[1]

General Workflow

The general strategy for employing this compound as a chiral auxiliary involves three key steps: N-acylation to attach the prochiral substrate, a diastereoselective C-C bond-forming reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.

Chiral Auxiliary Workflow A This compound (Chiral Auxiliary) B N-Acylation A->B  Acyl Halide/Anhydride C N-Acyl Imidazolidinone B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D  Electrophile,  Base/Lewis Acid E Diastereomeric Product D->E F Cleavage E->F  Hydrolysis/Reduction G Chiral Product F->G H Recovered Auxiliary F->H

Caption: General workflow for asymmetric synthesis using a chiral imidazolidin-2-one auxiliary.

Diastereoselective Alkylation of N-Acyl Imidazolidinones

The enolates derived from N-acyl-1-phenylimidazolidin-2-one derivatives undergo highly diastereoselective alkylation with a variety of alkyl halides. The phenyl group on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

A key example is the diastereoselective alkylation of the glycinimide derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one for the asymmetric synthesis of α-amino acids.[1][2]

Quantitative Data for Diastereoselective Alkylation
EntryElectrophile (R-X)Base/ConditionsDiastereomeric Excess (d.e.)Yield (%)
1Benzyl bromideLHMDS, LiCl, THF, -78 °C>98%85
2Allyl bromideLHMDS, LiCl, THF, -78 °C>98%80
3Methyl iodideKOBut, LiCl, THF, -78 °C>98%75
4Ethyl bromoacetateLiOH, TBAB, CH2Cl2/H2O, -20 °C90%70

Data is based on the use of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one as the chiral auxiliary.[1][2]

Experimental Protocol: Diastereoselective Benzylation

Alkylation Protocol cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up A N-Acyl Imidazolidinone in THF B Cool to -78 °C A->B C Add LHMDS B->C D Stir at -78 °C C->D E Add Benzyl Bromide D->E F Warm to RT E->F G Quench with NH4Cl (aq) F->G H Extract with EtOAc G->H I Purify (Chromatography) H->I

Caption: Experimental workflow for the diastereoselective benzylation.

Materials:

  • N-Glycinyl-(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1 M in THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the N-glycinyl imidazolidinone and anhydrous LiCl (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add LHMDS (1.1 equiv.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv.) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.[1][2]

Diastereoselective Diels-Alder Reaction

N-enoyl derivatives of chiral imidazolidin-2-ones have been shown to be effective dienophiles in Lewis acid-promoted Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.

Quantitative Data for Diels-Alder Reaction
EntryDieneDienophileLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
1CyclopentadieneN-Crotonyl-(4R,5S)-ephedrine-based imidazolidin-2-oneEt2AlCl>95:585
2IsopreneN-Acryloyl-(4R,5S)-ephedrine-based imidazolidin-2-oneEt2AlCl>90:1078

Data is based on ephedrine-derived imidazolidin-2-one auxiliaries, which are structurally related to the this compound framework.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • N-Crotonyl-1-phenylimidazolidin-2-one

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et2AlCl) (1 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the N-crotonyl imidazolidinone in anhydrous DCM at -78 °C under an inert atmosphere.

  • Add Et2AlCl (1.1 equiv.) dropwise and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv.) and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO4, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Several methods can be employed depending on the desired functional group.

Cleavage Methods and Products
MethodReagentsProduct
Hydrolysis to Carboxylic AcidLiOH, H2O2α-Substituted Carboxylic Acid
Reductive Cleavage to AlcoholLiBH4, THFChiral Alcohol
TransesterificationNaOMe, MeOHMethyl Ester

Experimental Protocol: Hydrolysis to Carboxylic Acid

Cleavage_Protocol cluster_hydrolysis Hydrolysis cluster_workup Work-up A Alkylated Imidazolidinone in THF/H2O B Cool to 0 °C A->B C Add H2O2, then LiOH B->C D Stir at 0 °C C->D E Quench with Na2SO3 D->E F Separate Layers E->F G Isolate Product and Auxiliary F->G

Caption: Experimental workflow for the hydrolytic cleavage of the auxiliary.

Materials:

  • Alkylated N-acyl imidazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na2SO3)

Procedure:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water and cool the solution to 0 °C.

  • Add 30% H2O2 (4.0 equiv.) dropwise, followed by an aqueous solution of LiOH (2.0 equiv.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na2SO3.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous solution can be extracted with a suitable organic solvent (e.g., CH2Cl2) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with HCl and extract with an organic solvent (e.g., EtOAc) to isolate the chiral carboxylic acid.[1][2]

Disclaimer: The provided protocols are based on literature procedures for structurally related chiral auxiliaries and may require optimization for specific substrates and the this compound auxiliary itself. All reactions should be performed under appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: 1-Phenylimidazolidin-2-one Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-phenylimidazolidin-2-one derivatives as chiral auxiliaries in asymmetric synthesis. The focus is on diastereoselective alkylation reactions for the synthesis of enantiomerically enriched α-amino acids, a critical component in drug development and chiral synthesis.

Introduction: The Role of this compound Derivatives as Chiral Auxiliaries

Chiral imidazolidin-2-ones are a class of chiral auxiliaries that offer significant advantages in asymmetric synthesis.[1] They provide high levels of stereocontrol in various reactions, including alkylations and aldol reactions.[1] A notable example within this class is the (4R,5S)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone auxiliary, which has proven to be highly effective in the asymmetric synthesis of α-amino acids.[2][3] The phenyl group at the 4-position and the methyl group at the 5-position create a rigid chiral environment that effectively directs the approach of electrophiles, leading to high diastereoselectivity. The N-methylation at the 1-position further enhances the conformational rigidity of the system.

The general strategy involves the attachment of a glycine moiety to the chiral auxiliary, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. Subsequent cleavage of the auxiliary yields the desired α-amino acid in high enantiomeric purity, and the auxiliary can often be recovered and reused.[2][3]

Key Applications: Asymmetric Synthesis of α-Amino Acids

The primary application highlighted here is the asymmetric synthesis of α-amino acids via diastereoselective alkylation of a glycinimide derived from (4R,5S)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone. This methodology allows for the preparation of a wide range of both natural and unnatural α-amino acids with high optical purity.

Logical Workflow for Asymmetric α-Amino Acid Synthesis

Asymmetric Amino Acid Synthesis Workflow Workflow for Asymmetric α-Amino Acid Synthesis cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Auxiliary ((4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one) C N-Acylated Auxiliary (Glycinimide) A->C Acylation B Glycine Derivative B->C D N-Acylated Auxiliary C->D F Chiral Enolate D->F Deprotonation E Base (e.g., LHMDS) E->F H Alkylated Product (High Diastereoselectivity) F->H Alkylation G Electrophile (R-X) G->H I Alkylated Product H->I K α-Amino Acid (High Enantiomeric Purity) I->K Cleavage L Recovered Chiral Auxiliary I->L Cleavage J Hydrolysis (e.g., LiOH, H2O) J->K J->L

Caption: General workflow for the asymmetric synthesis of α-amino acids using a this compound derivative.

Quantitative Data Summary

The following table summarizes the results for the diastereoselective alkylation of the (4R,5S)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone-derived glycinimide with various electrophiles under different reaction conditions.

Electrophile (R-X)BaseAdditiveTemp (°C)Yield (%)Diastereomeric Excess (de, %)
Benzyl bromideLHMDSLiCl-7885>98
Allyl bromideLHMDSLiCl-7882>98
Ethyl bromoacetateKOButLiCl-787596
Methyl iodideLiOHTBAB-209094
AcrylonitrileDBUNone-207890

Data derived from principles outlined in the synthesis of alpha-amino acids using similar auxiliaries.

Experimental Protocols

Protocol 4.1: Synthesis of the Chiral Glycinimide

This protocol describes the acylation of the chiral auxiliary with a glycine derivative.

Materials:

  • (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

  • N-(Diphenylmethylene)glycine ethyl ester

  • Sodium ethoxide

  • Anhydrous Toluene

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of (4R,5S)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of N-(diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous toluene dropwise.

  • Continue refluxing for 12 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated chiral auxiliary.

Mechanism of Stereodirection in Alkylation

Caption: Simplified model showing steric hindrance by the phenyl group directing electrophilic attack.

Protocol 4.2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral glycinimide using a strong base.[2][3]

Materials:

  • N-Acylated chiral auxiliary from Protocol 4.1

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Dissolve the N-acylated chiral auxiliary (1.0 eq) and anhydrous LiCl (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LHMDS (1.05 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 4.3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated product to yield the α-amino acid and recover the chiral auxiliary.[2][3]

Materials:

  • Alkylated product from Protocol 4.2

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H2O2)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na2SO3)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (2.5 eq) and continue stirring for 30 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous solution with dichloromethane (3 x 30 mL) to recover the chiral auxiliary.

  • The aqueous layer containing the lithium salt of the amino acid can be further purified by ion-exchange chromatography or by acidification and extraction to isolate the free α-amino acid.

Conclusion

Derivatives of this compound, such as (4R,5S)-(-)-1,5-dimethyl-4-phenyl-2-imidazolidinone, are robust and highly effective chiral auxiliaries for the asymmetric synthesis of α-amino acids. The protocols provided herein offer a reliable methodology for obtaining these valuable chiral building blocks with excellent stereocontrol. The high diastereoselectivity, coupled with the ability to recover the chiral auxiliary, makes this a practical and efficient approach for applications in pharmaceutical and fine chemical synthesis.

References

Application Notes and Protocols for the Biological Evaluation of 1-Phenylimidazolidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological assay methodologies relevant to the screening and characterization of 1-phenylimidazolidin-2-one compounds and their derivatives. This class of compounds has shown potential for a range of biological activities, including monoamine oxidase (MAO) inhibition, dopamine transporter (DAT) binding, and antimicrobial effects. The following protocols and data presentation guidelines are designed to assist researchers in the systematic evaluation of these compounds.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders.[1][2] The following protocol describes a common method to assess the inhibitory potential of this compound derivatives against MAO-A and MAO-B.

Signaling Pathway of Monoamine Oxidase

MAO_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO COMT COMT Dopamine->COMT DOPAC DOPAC ALDH ALDH DOPAC->ALDH HVA HVA MAO->DOPAC Oxidative Deamination ALDH->HVA 1_Phenylimidazolidin_2_one This compound Compound (Inhibitor) 1_Phenylimidazolidin_2_one->MAO Inhibition

Caption: Monoamine Oxidase (MAO) metabolic pathway.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric methods for determining MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound test compounds

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound test compounds and control inhibitors in phosphate buffer.

  • In a 96-well black microplate, add 20 µL of the test compound solution or buffer (for control wells).

  • Add 20 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing the substrate (Kynuramine or Benzylamine), HRP, and Amplex® Red in phosphate buffer.

  • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: MAO-B Inhibitory Activity of Imidazolidinone Derivatives
CompoundTargetIC50 (µM)Inhibition ModeReference
Derivative 33a MAO-B0.065Reversible, Competitive[3]
Derivative 33b MAO-B0.062Reversible, Competitive[3]
Derivative 33c MAO-B0.130Reversible, Competitive[3]
Safinamide MAO-BNanomolar rangeReversible[]
Selegiline MAO-BNanomolar rangeIrreversible[3][]

Dopamine Transporter (DAT) Binding Assay

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a target for psychostimulants and antidepressants.[5][6] A competitive binding assay can determine the affinity of this compound compounds for DAT.

Signaling Pathway of Dopamine Transporter

DAT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle TAAR1 TAAR1 PKA_PKC PKA / PKC TAAR1->PKA_PKC Activation PKA_PKC->DAT Phosphorylation (Internalization/Efflux) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling 1_Phenylimidazolidin_2_one This compound Compound (Blocker) 1_Phenylimidazolidin_2_one->DAT Inhibition

Caption: Dopamine transporter (DAT) signaling at the synapse.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing human DAT (e.g., HEK293-hDAT)

  • [³H]-WIN 35,428 (radioligand)

  • This compound test compounds

  • GBR 12909 or cocaine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound test compounds.

  • In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of a high concentration of GBR 12909 (e.g., 10 µM) for non-specific binding.

    • 25 µL of test compound at various concentrations.

  • Add 25 µL of [³H]-WIN 35,428 to all wells at a final concentration near its Kd.

  • Add 200 µL of the cell membrane preparation to each well.

  • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Antimicrobial Activity Assay

Several studies have reported the antimicrobial potential of imidazolidinone derivatives.[7][8][9][10] The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Mechanism of Action: Bacterial Protein Synthesis Inhibition

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit A_site A Site P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation Peptide Growing Peptide Chain P_site->Peptide tRNA_out Deacylated tRNA E_site->tRNA_out mRNA mRNA mRNA->Ribosome_30S Binding tRNA_in Aminoacyl-tRNA tRNA_in->A_site 1_Phenylimidazolidin_2_one This compound Compound (Inhibitor) 1_Phenylimidazolidin_2_one->Ribosome_50S Inhibition of Peptidyl Transferase 1_Phenylimidazolidin_2_one->Ribosome_30S Inhibition of Initiation

Caption: Simplified overview of bacterial protein synthesis inhibition.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound test compounds

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Imidazolidinone Derivatives
CompoundOrganismMIC (µg/mL)Reference
Imidazoquinoxaline Derivative 11c S. aureus0.49[7]
Imidazoquinoxaline Derivative 11c E. coli0.98[7]
Imidazoquinoxaline Derivative 11c C. albicans0.24[7]
2-thioxoimidazolidinone derivative T. rubrum25-0.24[9]
Ampicillin (Reference) S. aureus0.98[7]
Amphotericin B (Reference) C. albicans0.49[7]

Anticonvulsant Activity Screening

Derivatives of imidazolidinone have shown promise as anticonvulsant agents.[11][12][13][14] Initial screening is typically performed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Workflow Start Synthesized this compound Compounds Animal_Prep Animal Acclimatization (e.g., Mice) Start->Animal_Prep Compound_Admin Compound Administration (e.g., i.p.) Animal_Prep->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test Observation Observation for Seizure Protection MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Data_Analysis->Neurotoxicity PI_Calc Protective Index (PI) Calculation (TD50 / ED50) Data_Analysis->PI_Calc TD50_Calc TD50 Calculation Neurotoxicity->TD50_Calc TD50_Calc->PI_Calc Lead_Selection Lead Compound Selection PI_Calc->Lead_Selection

Caption: Workflow for in vivo anticonvulsant screening.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the this compound test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • MES Test: After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test: After the predetermined time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Neurotoxicity (Rotarod Test): Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm). The inability of an animal to maintain its equilibrium for a predetermined time (e.g., 1 minute) in three successive trials indicates neurotoxicity.

Data Analysis: Determine the median effective dose (ED50) for the MES and scPTZ tests and the median toxic dose (TD50) for the rotarod test using probit analysis. Calculate the protective index (PI = TD50/ED50) to evaluate the compound's margin of safety.

Data Presentation: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
CompoundMES ED50 (mg/kg)6 Hz (32 mA) ED50 (mg/kg)Rotarod TD50 (mg/kg)Reference
Compound 30 45.639.5162.4[11]
Compound 14 49.631.3> 100[12]
Methaqualone ---[13]
Valproate ---[13]

References

Application Notes and Protocols: 1-Phenylimidazolidin-2-one as a Potential Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylimidazolidin-2-one is a cyclic urea derivative. While the broader class of imidazolidinones are prevalent in pharmaceuticals and as chiral auxiliaries, the direct application of this compound as a ligand in organometallic catalysis is not extensively documented in scientific literature.[1][2][3] This document provides a prospective analysis of its potential applications, drawing parallels from structurally related N-heterocyclic ligands. The protocols outlined below are generalized methodologies intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this ligand.

Potential Coordination Chemistry and Applications

This compound possesses two nitrogen atoms and one oxygen atom, all with lone pairs of electrons, making them potential coordination sites for a metal center. The phenyl group attached to one of the nitrogen atoms can influence the electronic and steric properties of the ligand and the resulting metal complex.

Potential applications for metal complexes of this compound could include:

  • Cross-Coupling Reactions: Similar to other N-heterocyclic ligands, it could potentially be employed in palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings. The ligand could stabilize the metal center and influence the catalytic activity and selectivity.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and explored as ligands in asymmetric catalysis to induce enantioselectivity in various transformations.

  • Oxidation and Reduction Reactions: Metal complexes bearing this ligand could be screened for their catalytic activity in oxidation or reduction reactions.

The following sections provide hypothetical protocols for the synthesis of a palladium complex of this compound and its application in a generic Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (1.0 mmol, 177.3 mg).

  • Add anhydrous acetonitrile (20 mL) to the flask. The mixture will form a suspension.

  • In a separate flask, dissolve this compound (2.2 mmol, 356.8 mg) in anhydrous acetonitrile (10 mL).

  • Slowly add the solution of this compound to the suspension of palladium(II) chloride at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension may change, indicating complex formation.

  • After 24 hours, remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid residue with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.

  • Dry the resulting solid under vacuum to yield the hypothetical dichlorobis(this compound)palladium(II) complex.

  • Characterize the product using appropriate analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Logical Workflow for Complex Synthesis

reagents PdCl₂ + this compound in Acetonitrile reaction Stir at Room Temperature (24 hours) reagents->reaction workup Solvent Removal & Washing with Diethyl Ether reaction->workup product [PdCl₂(this compound)₂] Complex workup->product

Caption: Workflow for the synthesis of a hypothetical Palladium(II) complex.

Protocol 2: Application in a Generic Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure to test the catalytic activity of the synthesized palladium complex in a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a phenylboronic acid.

Materials:

  • Synthesized [PdCl₂(this compound)₂] complex

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water mixture (e.g., 4:1 v/v)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the synthesized palladium complex (0.01 mmol, 1 mol%).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield of the isolated product.

Hypothetical Catalytic Cycle

Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L₂->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)₂) Pd(II)_Complex->Transmetalation Ar'B(OH)₂ Pd(II)_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: A generic catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Since there is no specific quantitative data available for the catalytic performance of this compound as a ligand, the following table is a template that researchers can use to summarize their findings when screening this ligand in a hypothetical Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Screening of this compound as a Ligand in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11K₂CO₃Toluene/H₂O8012Data to be determined
20.5K₂CO₃Toluene/H₂O8012Data to be determined
31Cs₂CO₃Dioxane/H₂O10012Data to be determined
41K₃PO₄THF/H₂O6524Data to be determined

Disclaimer: The protocols and potential applications described herein are hypothetical and based on general principles of organometallic chemistry. They are intended to serve as a starting point for research and experimentation. Actual results may vary, and optimization of reaction conditions will be necessary.

References

Application Notes and Protocols for N-Arylation of Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of imidazolidin-2-ones, a critical transformation in the synthesis of various biologically active compounds. The protocols focus on two of the most prevalent and effective methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

Introduction

N-arylated imidazolidin-2-ones are key structural motifs found in a wide array of pharmaceuticals and biologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug development. The direct N-arylation of the imidazolidin-2-one scaffold provides an efficient route to these valuable compounds. This document outlines detailed experimental procedures for achieving this transformation using both palladium and copper catalysis, offering researchers a selection of methods to suit different substrates and laboratory capabilities.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction typically employs a palladium catalyst in combination with a phosphine ligand and a base to couple an amine (in this case, the imidazolidin-2-one) with an aryl halide or triflate.[1][3] The choice of ligand is crucial and can significantly impact the reaction's efficiency and substrate scope.[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazolidin-2-one

  • Aryl halide (e.g., aryl bromide, aryl chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the imidazolidin-2-one (1.0 mmol), the aryl halide or triflate (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated imidazolidin-2-one.

Data Presentation: Palladium-Catalyzed N-Arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (1.5)L1 (1.8)K₃PO₄Toluene/Dioxane120595
24-ChlorotoluenePd₂(dba)₃ (2.5)L2 (5.0)Cs₂CO₃t-BuOH110285
33-Trifluoromethylphenyl bromidePd(OAc)₂ (2.0)Xantphos (4.0)NaOtBuToluene1001292
42-BromopyridinePd₂(dba)₃ (1.0)BrettPhos (2.0)K₂CO₃Dioxane100888

L1 and L2 represent specific biaryl phosphine ligands as described in the cited literature.[5][6]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[7][8] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions, often with the use of a ligand to enhance catalyst activity.[9][10]

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Imidazolidin-2-one

  • Aryl halide (typically aryl iodide or aryl bromide)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, ethylene glycol)[10][11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)

  • Solvent (e.g., DMF, DMSO, ethylene glycol)[11]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a reaction vessel, combine the imidazolidin-2-one (1.0 mmol), aryl halide (1.2 mmol), copper catalyst (0.05-0.20 mmol), ligand (if used, 0.10-0.40 mmol), and base (2.0 mmol).

  • Solvent Addition: Add the solvent (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C). The reaction can be performed under conventional heating or with microwave irradiation to potentially reduce reaction times.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If a solid precipitates, filter the mixture. Otherwise, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Copper-Catalyzed N-Arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO8012High
24-BromoanisoleCuI (20)NoneNaOHEthylene Glycol12024Good
33-IodonitrobenzeneCu₂O (10)1,10-phenanthroline (20)K₂CO₃DMF1301885
42-IodotolueneCuBr (5)L-proline (10)K₃PO₄Dioxane1102478

Yields are reported as "High" or "Good" when specific percentages were not available in the general source but indicated successful reaction.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the N-arylation of imidazolidin-2-ones.

N_Arylation_Workflow start Start reagents Combine Reactants: - Imidazolidin-2-one - Aryl Halide - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product N-arylated Imidazolidin-2-one purification->product

Caption: General workflow for the N-arylation of imidazolidin-2-ones.

Mechanistic Overview: Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex [Ar-Pd(II)-NR₂]L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition amine R₂NH + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

  • Reactions under inert atmosphere require proper training and equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols and data provide a comprehensive guide for the N-arylation of imidazolidin-2-ones. Researchers are encouraged to consult the primary literature for further details and for specific applications.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 1-Phenylimidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of substituted 1-phenylimidazolidin-2-ones, a class of heterocyclic compounds with significant interest in pharmaceutical and medicinal chemistry. The described methods offer advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly suitable for library synthesis and drug discovery programs.

Introduction

Imidazolidin-2-ones are key structural motifs found in a wide range of biologically active molecules and approved drugs. The 1-phenyl substituted variants are of particular importance, serving as precursors for various therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot methodologies detailed below streamline the synthesis of substituted 1-phenylimidazolidin-2-ones, providing a valuable tool for chemists in both academic and industrial settings.

Synthetic Strategies and Methodologies

Several one-pot strategies have been developed for the synthesis of substituted 1-phenylimidazolidin-2-ones. The primary approaches involve the cyclization of a suitably substituted N-phenyl-1,2-ethanediamine equivalent with a carbonyl source, or through multi-component reactions where the key intermediates are formed in situ.

Methodology 1: BEMP-Catalyzed Synthesis from Propargylic Amines and Phenyl Isocyanate

This method provides a rapid and high-yielding synthesis of a specific class of substituted 1-phenylimidazolidin-2-ones. The reaction proceeds via an initial urea formation followed by a base-catalyzed intramolecular hydroamidation.

Reaction Scheme:

Experimental Protocol: [1]

  • Reagents and Setup: In a test tube equipped with a magnetic stir bar, combine the propargylic amine (0.4 mmol, 1.0 equiv) and phenyl isocyanate (0.4 mmol, 1.0 equiv) in acetonitrile (CH₃CN, 4 mL).

  • Catalyst Addition: To the stirred mixture, add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %, 6 μL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate 1:1) to afford the desired 1-phenylimidazolidin-2-one derivative.

Data Presentation:

EntryPropargylic AmineProductYield (%)
12-methylbut-3-yn-2-amine4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-oneQuantitative

Logical Workflow for BEMP-Catalyzed Synthesis

BEMP_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Propargylamine Propargylic Amine Mixing Mix Reactants and Solvent Propargylamine->Mixing PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Mixing BEMP BEMP Catalyst Catalysis Add BEMP BEMP->Catalysis Solvent Acetonitrile Solvent->Mixing Temperature Room Temperature Reaction Stir for 1h Temperature->Reaction Mixing->Catalysis Catalysis->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted this compound Purification->Product

Caption: Workflow for the one-pot BEMP-catalyzed synthesis.

Methodology 2: Three-Component Synthesis involving Arylglyoxals and Ureas

This one-pot condensation reaction allows for the synthesis of 1-phenylimidazolidin-2-ones with substitution at the 4- and 5-positions of the heterocyclic ring.

Reaction Scheme:

Experimental Protocol:

Detailed experimental conditions for this specific multi-component reaction leading to a simple this compound are not fully elaborated in the abstract. However, a general procedure for such three-component reactions is as follows:

  • Reagents and Setup: In a suitable reaction vessel, combine thiobarbituric acid (1.0 equiv), the desired arylglyoxal hydrate (1.0 equiv), and the N-phenylurea derivative (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

The abstract indicates that for products obtained from N-substituted ureas, the imidazolidinone form is predominant.

Methodology 3: Acid-Catalyzed Cyclization/Electrophilic Substitution of (2,2-Diethoxyethyl)ureas

This method provides access to 4-aryl-1-phenylimidazolidin-2-ones through an acid-catalyzed intramolecular cyclization of a 1-(2,2-diethoxyethyl)-3-phenylurea followed by an electrophilic substitution reaction with an aromatic C-nucleophile.[2]

Reaction Scheme:

Experimental Protocol: [2]

  • Reagents and Setup: To a solution of 1-(2,2-diethoxyethyl)-3-phenylurea (1.66 mmol, 1.0 equiv) in toluene (10 mL), add the aromatic or heterocyclic C-nucleophile (1.66 mmol, 1.0 equiv) and trifluoroacetic acid (TFA) (1.66 mmol, 1.0 equiv).

  • Reaction: Reflux the reaction mixture for 64 hours.

  • Work-up and Purification: After cooling, remove the volatiles under vacuum. Wash the residue with acetone, then recrystallize from absolute ethanol and dry under vacuum to yield the 4-substituted-1-phenylimidazolidin-2-one.

Data Presentation:

EntryC-NucleophileProduct
1Sesamol4-(6-Hydroxybenzo[d][1]dioxol-5-yl)-1-phenylimidazolidin-2-one
2Sesamol (with 1-(4-chlorophenyl)urea)1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][1]dioxol-5-yl)imidazolidin-2-one

Reaction Pathway for Acid-Catalyzed Synthesis

acid_catalyzed_pathway Start 1-(2,2-Diethoxyethyl)-3-phenylurea Intermediate_A Intramolecular Cyclization (Acid-catalyzed) Start->Intermediate_A Iminium_Cation Iminium Cation Intermediate Intermediate_A->Iminium_Cation Electrophilic_Attack Electrophilic Attack Iminium_Cation->Electrophilic_Attack Aromatic_Nucleophile Aromatic C-Nucleophile Aromatic_Nucleophile->Electrophilic_Attack Intermediate_B Protonated Intermediate Electrophilic_Attack->Intermediate_B Deprotonation Deprotonation Intermediate_B->Deprotonation Final_Product 4-Aryl-1-phenylimidazolidin-2-one Deprotonation->Final_Product

Caption: Proposed reaction pathway for the synthesis of 4-aryl-1-phenylimidazolidin-2-ones.

Summary and Outlook

The one-pot synthetic protocols presented herein offer efficient and versatile routes to substituted 1-phenylimidazolidin-2-ones. These methods are characterized by their operational simplicity and the ability to generate molecular diversity from readily available starting materials. For drug development professionals and medicinal chemists, these protocols provide a valuable platform for the rapid synthesis of compound libraries for biological screening. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of these one-pot syntheses in the future.

References

Application of 1-Phenylimidazolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylimidazolidin-2-one is a heterocyclic compound featuring a core imidazolidin-2-one ring substituted with a phenyl group at the 1-position. This scaffold has garnered attention in medicinal chemistry due to its synthetic tractability and its ability to serve as a versatile pharmacophore in the design of various therapeutic agents. Its derivatives have shown promise in targeting a range of biological entities, including enzymes and receptors, leading to the development of novel inhibitors and modulators with potential applications in cardiovascular, neurological, and other diseases. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to aid researchers in this field.

Application 1: Human Heart Chymase Inhibitors for Cardiovascular Diseases

Derivatives of 1-phenylimidazolidin-2,4-dione, a close structural analog of this compound, have been identified as potent and selective inhibitors of human heart chymase. Chymase is a serine protease that plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, a key player in hypertension and other cardiovascular diseases.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on a series of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have revealed key structural features for potent chymase inhibition:

  • 1-Phenyl Moiety : This group participates in a hydrophobic interaction within the enzyme's active site. Optimal activity is achieved with specific substitutions on this phenyl ring, with the 3,4-dimethylphenyl group demonstrating high potency and selectivity against other proteases like chymotrypsin and cathepsin G.

  • 3-Phenylsulfonyl Moiety : Substitutions on this part of the molecule that can act as hydrogen-bond acceptors, such as nitrile and methoxycarbonyl groups, have been shown to enhance the inhibitory activity.

  • Imidazolidine-2,4-dione Ring : The 4-carbonyl group of this ring is proposed to interact with the oxyanion hole of the chymase active site, contributing to the binding affinity.

Quantitative Data: In Vitro Inhibition of Human Heart Chymase

The inhibitory activities of various 1-phenylimidazolidine-2,4-dione derivatives against human heart chymase are summarized in the table below.

Compound IDR (Substitution on 1-Phenyl)R' (Substitution on 3-Phenylsulfonyl)IC50 (µM)
1 H4-Cl0.28
2 4-Cl4-Cl0.086
3 3,4-di-Cl4-Cl0.045
4 3,4-di-Me4-Cl0.033
5 H4-CN0.15
6 4-Cl4-CN0.052
7 3,4-di-Cl4-CN0.028
8 3,4-di-Me4-CN0.021

Signaling Pathway

chymase_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin AngII Angiotensin II AngI->AngII cleavage AngI->AngII cleavage ACE ACE Chymase Chymase AT1R AT1 Receptor AngII->AT1R activation Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Inhibitor This compound Derivative Inhibitor->Chymase inhibition

Renin-Angiotensin System and Chymase Inhibition.

Application 2: Potential as Anti-Alzheimer's Agents

Recent studies have explored N-benzylated imidazolidin-2-one derivatives as potential therapeutic agents for Alzheimer's disease.[1] These compounds were designed based on the structure of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's. The core imidazolidin-2-one scaffold serves as a key structural element in these novel analogs.

Design Strategy

The design of these potential anti-Alzheimer's agents involved replacing the 5,6-dimethoxy-1-indanone moiety of donepezil with an N-benzylated imidazolidin-2-one "head" group. This modification aimed to retain key interactions, such as those involving the carbonyl group and dimethoxyphenyl substituents, while exploring new chemical space.[1]

Preclinical Findings

One of the synthesized derivatives, 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) , demonstrated a promising anti-Alzheimer's profile in both in vivo behavioral studies and in vitro biochemical assays, with performance comparable to donepezil.[1] While specific quantitative data for this compound is not yet extensively published in comparative tables, its promising activity highlights the potential of the this compound scaffold in neuroprotective drug discovery.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general protocol for the synthesis of 1-phenyl-5-aryl-imidazolidin-2,4-diones, which can be adapted for other derivatives. This procedure is based on the reaction of a C-arylglycine with phenyl isocyanate.[2]

Materials:

  • C-Arylglycine derivative

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Phenyl isocyanate

  • Hydrochloric acid (HCl), 6N solution

  • Ethanol/Water (1:1) for recrystallization

Procedure:

  • Dissolve the C-arylglycine in a minimal amount of 10% aqueous NaOH with stirring.

  • Continue stirring for an additional 2 hours.

  • Add an equimolar amount of phenyl isocyanate in small portions and continue stirring for a further 4 hours.

  • After 24 hours, filter the precipitate.

  • Acidify the remaining solution with HCl.

  • Reflux the resulting aroylimidazolidinic acid for 1 hour with 40 mL of 6N HCl solution.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the white crystalline product, wash with water, and air-dry.

  • Recrystallize the crude product from an ethanol/water (1:1) mixture to obtain the purified 1-phenyl-5-aryl-imidazolidin-2,4-dione.

Human Heart Chymase Inhibition Assay

The following protocol is a standard method for determining the inhibitory activity of compounds against human heart chymase using a chromogenic substrate.[3][4][5]

Materials:

  • Human heart chymase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Substrate Stock Solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) dissolved in DMSO (10-20 mM)

  • Test compound (inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of the chymase solution to each well.

  • Add 25 µL of the serially diluted test compound solutions to the respective wells. For the positive control (no inhibition), add 25 µL of the inhibitor solvent (e.g., DMSO diluted in Assay Buffer). For the blank, add 50 µL of Assay Buffer.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a working substrate solution by diluting the Substrate Stock Solution in Assay Buffer to a final concentration of 1 mM.

  • Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction rates (ΔA/min) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Drug Discovery Workflow

The discovery and development of enzyme inhibitors based on the this compound scaffold typically follows a structured workflow.

drug_discovery_workflow cluster_0 Discovery & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_ID Target Identification (e.g., Human Chymase) HTS High-Throughput Screening (HTS) or Virtual Screening Target_ID->HTS Hit_ID Hit Identification (this compound scaffold) HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Hit_ID->Lead_Gen Chem_Syn Chemical Synthesis of Analogs Lead_Gen->Chem_Syn In_Vitro In Vitro Assays (Enzyme Inhibition, e.g., IC50) Chem_Syn->In_Vitro In_Vitro->Lead_Gen Iterative Optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro->ADMET In_Vivo In Vivo Animal Models (Efficacy & Safety) ADMET->In_Vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_Vivo->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Drug Discovery Workflow for Enzyme Inhibitors.

Conclusion

The this compound scaffold and its close analogs represent a promising starting point for the design and development of novel therapeutic agents. The successful application of its derivatives as potent human heart chymase inhibitors demonstrates the potential of this chemical class in cardiovascular drug discovery. Furthermore, emerging research in areas such as neurodegenerative diseases suggests a broader therapeutic applicability. The synthetic accessibility and the potential for diverse functionalization make the this compound scaffold an attractive platform for medicinal chemists. The protocols and data presented herein provide a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile heterocyclic system.

References

Application Notes and Protocols for the Development of Antimitotic Agents from 1-Phenylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-Phenylimidazolidin-2-one represent a promising class of synthetic antimitotic agents that target tubulin polymerization. These compounds have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including those resistant to existing chemotherapeutic agents. Their mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the dynamic instability of microtubules, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, specifically focusing on the Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) series. Additionally, a prodrug strategy involving CYP1A1-mediated activation of Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) is discussed, offering a targeted approach to cancer therapy.[4][5][6]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Representative this compound Derivatives
Compound IDCancer Cell LineIC50 (nM)Reference
PIB-SO (Compound 36) M21<100[2]
PIB-SO (Compound 44) M21<100[2]
PIB-SO (Compound 45) M21<100[2]
PIB-SA (Compound 16) HT-1080Not specified, potent[1]
PIB-SA (Compound 17) HT-1080Not specified, potent[1]
PYB-SO Derivative HT-10808.7[7]
PYB-SO Derivative HT-298.7 - 8600[7]
PYB-SO Derivative M218.7 - 8600[7]
PYB-SO Derivative MCF78.7 - 8600[7]
PYB-SA Derivative HT-108056 - 21000[7]
PYB-SA Derivative HT-2956 - 21000[7]
PYB-SA Derivative M2156 - 21000[7]
PYB-SA Derivative MCF756 - 21000[7]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Signaling and Mechanistic Pathways

The primary mechanism of action of this compound derivatives is the disruption of microtubule dynamics. The following diagram illustrates this pathway.

Antimitotic_Mechanism cluster_drug Drug Action cluster_cellular Cellular Consequences Drug This compound Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Drug->ColchicineSite Binds to Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Microtubules Microtubule Dynamics (Assembly/Disassembly) Polymerization->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Activates G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of action of this compound derivatives.

For targeted delivery, a prodrug approach can be utilized where inactive PAIB-SO compounds are administered and subsequently activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.

Prodrug_Activation cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment PAIB_SO PAIB-SO (Prodrug) (Inactive) CYP1A1 CYP1A1 Enzyme (Overexpressed in Tumor Cells) PAIB_SO->CYP1A1 Enters Tumor Cell PIB_SO PIB-SO (Active Drug) CYP1A1->PIB_SO N-dealkylation Antimitotic_Effect Antimitotic Effect PIB_SO->Antimitotic_Effect Induces

Caption: CYP1A1-mediated activation of PAIB-SO prodrugs.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound derivatives.

Synthesis of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SA)

This protocol is a generalized procedure based on the synthesis of related compounds.[1]

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Materials: 1-(2-aminoethyl)imidazolidin-2-one Substituted benzenesulfonyl chloride Reaction Reaction: Dissolve starting materials in an appropriate solvent (e.g., pyridine). Stir at room temperature for 24-48 hours. Start->Reaction Workup Work-up: Pour the reaction mixture into ice water. Collect the precipitate by filtration. Reaction->Workup Purification Purification: Recrystallize from a suitable solvent (e.g., ethanol). Alternatively, use column chromatography. Workup->Purification Characterization Characterization: NMR (1H, 13C) Mass Spectrometry Elemental Analysis Purification->Characterization Final_Product Final Product: Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide Characterization->Final_Product

Caption: General synthesis workflow for PIB-SA derivatives.

Materials:

  • 1-(2-aminoethyl)imidazolidin-2-one

  • Appropriately substituted benzenesulfonyl chloride

  • Pyridine (or other suitable base and solvent)

  • Ice

  • Ethanol (or other suitable recrystallization solvent)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 1-(2-aminoethyl)imidazolidin-2-one in pyridine.

  • To this solution, add the substituted benzenesulfonyl chloride portion-wise while stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice water with constant stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol. If recrystallization is not sufficient, purify by column chromatography on silica gel.

  • Characterize the final product by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is adapted from standard methods for assessing the effect of compounds on tubulin polymerization.[8][9][10]

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

  • Prepare the test compound and controls at 10x the final desired concentration in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-chilled 96-well plate on ice, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.

  • Prepare the tubulin polymerization mix by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the reconstituted tubulin solution.

  • Initiate the polymerization by adding 90 µL of the tubulin polymerization mix to each well. Mix gently by pipetting.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 5 mL of PBS, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Tumor Growth

The CAM assay is an in vivo model to assess the anti-angiogenic and antitumor effects of compounds.[1][4][18][19][20]

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile PBS

  • Test compound formulated for in vivo administration

  • Cancer cells for tumor implantation

  • Stereomicroscope

  • Sterile surgical tools

Procedure:

  • Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • For the anti-angiogenesis assay, place a sterile filter paper disc soaked with the test compound or vehicle control on the CAM.

  • For the antitumor assay, resuspend cancer cells in a small volume of medium and place them on the CAM.

  • Seal the window and return the eggs to the incubator.

  • After a specified incubation period (e.g., 48-72 hours for angiogenesis, 5-7 days for tumor growth), open the eggs.

  • For the angiogenesis assay, observe and quantify the blood vessel formation around the filter paper disc.

  • For the antitumor assay, excise the tumor, measure its size and weight, and process for further analysis (e.g., histology).

  • Analyze the data to determine the effect of the test compound on angiogenesis and tumor growth.

References

Application Notes and Protocols for Imidazolidin-2-one Derivatives in Cannabinoid Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of substituted imidazolidin-2-one derivatives as potent cannabinoid receptor ligands. While the direct application of 1-phenylimidazolidin-2-one as a precursor was not prominently featured in the reviewed literature, a closely related class of compounds, namely diphenyl- and triphenyl-imidazolidin-2-one derivatives, has been successfully synthesized and characterized as potent inverse agonists for the CB1 cannabinoid receptor.[1][2][3] This document details the synthetic protocols, pharmacological evaluation, and underlying signaling pathways relevant to these compounds.

Introduction to Imidazolidin-2-ones as Cannabinoid Receptor Ligands

The imidazolidin-2-one scaffold, particularly its diphenyl and triphenyl substituted derivatives, has emerged as a promising chemotype for the development of cannabinoid receptor 1 (CB1) inverse agonists.[3] These compounds have been investigated for their potential therapeutic applications, which include conditions like obesity and metabolic syndrome.[2][3] The substitution pattern on the phenyl rings and the imidazolidin-2-one core significantly influences the affinity and efficacy of these ligands at the CB1 receptor.[1][4]

Data Presentation

Table 1: CB1 and CB2 Receptor Binding Affinities of Diphenylimidazolidine-2,4-dione and Diphenyl-2-thioxoimidazolidin-4-one Derivatives
CompoundStructure% Displacement at 10 µM (hCB1)Kᵢ (nM) for hCB1% Displacement at 10 µM (hCB2)
6 1,5-diphenylimidazolidine-2,4-dione< 10> 10000< 10
20 1,3,5-triphenylimidazolidine-2,4-dione572380 ± 450< 15
22 1-(4-chlorophenyl)-3,5-diphenylimidazolidine-2,4-dione75583 ± 11228
23 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione91132 ± 2148
25 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione9398 ± 1552
31 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one-18 ± 3-
32 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one-21 ± 4-

Data sourced from Muccioli et al., 2006 and Muccioli et al., 2005.[1][2][4]

Table 2: Functional Activity of Selected Imidazolidin-2-one Derivatives at the hCB1 Receptor ([³⁵S]GTPγS Binding Assay)
CompoundFunctional Activity
23 Inverse Agonist
25 Inverse Agonist
31 Inverse Agonist
32 Inverse Agonist

Data indicates that these compounds act as inverse agonists at the CB1 receptor.[1][2][4]

Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Triphenylimidazolidine-2,4-dione Derivatives

This protocol is adapted from the synthesis of 1,3,5-triphenylimidazolidine-2,4-dione derivatives as described by Muccioli et al. (2006).[2][3][5]

Materials:

  • Substituted 1,3-diphenylurea

  • Phenylglyoxal monohydrate

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the appropriately substituted 1,3-diphenylurea (1 equivalent), phenylglyoxal monohydrate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed for 8 to 24 hours.

  • A Dean-Stark apparatus is used to remove water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 1,3,5-triphenylimidazolidine-2,4-dione derivative.

Protocol 2: General Synthesis of 5,5'-Diphenyl-2-thioxoimidazolidin-4-one Derivatives

This protocol is based on the synthesis of substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives.[1][4]

Materials:

  • Benzil

  • Substituted thiourea

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of benzil (1 equivalent), a substituted thiourea (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol is refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 3: Cannabinoid Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of synthesized compounds for human CB1 and CB2 receptors.[2][3]

Materials:

  • Membranes from CHO cells stably expressing either human CB1 (hCB1) or CB2 (hCB2) receptors.

  • [³H]-SR141716A (for hCB1) or [³H]-CP-55,940 (for hCB2) as radioligands.

  • Synthesized imidazolidin-2-one derivatives.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% fatty acid-free BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes (20-40 µg of protein) are incubated with the radioligand (e.g., 1 nM) and various concentrations of the test compounds in the binding buffer.

  • The incubation is carried out at 30°C for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of a known cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Mandatory Visualizations

Synthetic Pathway for Imidazolidin-2-one Derivatives

synthetic_pathway benzil Benzil intermediate Intermediate benzil->intermediate + urea Substituted Urea/Thiourea urea->intermediate KOH, Ethanol, Reflux product1 5,5'-Diphenyl-2-thioxo- imidazolidin-4-one Derivatives intermediate->product1 Acidification product2 1,3,5-Triphenylimidazolidine- 2,4-dione Derivatives phenylglyoxal Phenylglyoxal intermediate2 Intermediate phenylglyoxal->intermediate2 + diphenylurea 1,3-Diphenylurea diphenylurea->intermediate2 p-TsOH, Toluene, Reflux intermediate2->product2

Caption: General synthetic routes to diphenyl and triphenyl imidazolidin-2-one derivatives.

Experimental Workflow for Ligand Evaluation

experimental_workflow synthesis Synthesis of Imidazolidin-2-one Derivatives purification Purification and Structural Characterization (NMR, MS) synthesis->purification binding_assay Cannabinoid Receptor Binding Assay (CB1 & CB2) purification->binding_assay data_analysis1 Determination of Ki values binding_assay->data_analysis1 functional_assay Functional Assay ([35S]GTPγS Binding) data_analysis1->functional_assay data_analysis2 Determination of Efficacy (Agonist/Antagonist/Inverse Agonist) functional_assay->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis2->sar_analysis

Caption: Workflow for the synthesis and pharmacological evaluation of cannabinoid ligands.

CB1 Receptor Signaling Pathway

CB1_signaling ligand CB1 Ligand (e.g., Anandamide, 2-AG) receptor CB1 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk MAPK Pathway (ERK1/2) g_protein->mapk Activation ion_channels Ion Channels (Ca2+↓, K+↑) g_protein->ion_channels Modulation camp cAMP adenylyl_cyclase->camp Production pka PKA camp->pka Activation cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response mapk->cellular_response ion_channels->cellular_response

Caption: Simplified CB1 receptor signaling cascade.[6][7][8][9]

CB2 Receptor Signaling Pathway

CB2_signaling ligand CB2 Ligand receptor CB2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activation pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt Activation camp cAMP adenylyl_cyclase->camp Production cellular_response Cellular Response (e.g., Modulation of Cytokine Release) mapk->cellular_response pi3k_akt->cellular_response

Caption: Key signaling pathways of the CB2 receptor.[7][10][11]

References

Application Notes and Protocols for the Scalable Synthesis of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable experimental protocols for the synthesis of 1-phenylimidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. Two primary synthetic routes are presented, utilizing N-phenylethylenediamine as the starting material and either urea or 1,1'-carbonyldiimidazole (CDI) as the carbonyl source. These methods have been selected for their potential for large-scale production, considering factors such as reagent availability, cost, and reaction efficiency. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and safety precautions. Additionally, visual diagrams generated using Graphviz are provided to illustrate the chemical pathways and experimental workflows, ensuring clarity and reproducibility for researchers in drug development and process chemistry.

Introduction

Imidazolidin-2-one and its derivatives are crucial structural motifs found in a wide array of biologically active compounds and pharmaceuticals. The 1-phenyl-substituted variant, in particular, serves as a valuable intermediate in the synthesis of various therapeutic agents. The development of robust and scalable synthetic methods for this compound is therefore of significant interest to the pharmaceutical industry. This application note details two effective and scalable methods for the preparation of this compound, focusing on practical application in a laboratory and pilot plant setting.

Method 1: Synthesis via Reaction of N-Phenylethylenediamine with Urea

This method represents a cost-effective and straightforward approach for the large-scale synthesis of this compound. The reaction proceeds through the cyclocondensation of N-phenylethylenediamine with urea, releasing ammonia as a byproduct.

Experimental Protocol

Materials:

  • N-Phenylethylenediamine (98% purity)

  • Urea (99%+ purity)

  • High-boiling point solvent (e.g., ethylene glycol, sulfolane)

  • Ethanol (95%)

  • Activated Carbon

  • Standard laboratory glassware and heating apparatus

  • Rotary evaporator

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a trap for ammonia, charge N-phenylethylenediamine (1.0 equivalent) and urea (1.1 equivalents).

  • Solvent Addition: Add a high-boiling point solvent such as ethylene glycol or sulfolane (approximately 2-3 mL per gram of N-phenylethylenediamine).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The evolution of ammonia gas should be observed.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to approximately 80 °C and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid residue in a minimum amount of hot ethanol (95%).

    • If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.

    • Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data
ParameterValue
Scale 10 g
Molar Ratio (N-Phenylethylenediamine:Urea)1 : 1.1
Reaction Temperature130 °C
Reaction Time5 hours
SolventEthylene Glycol
Yield (after recrystallization) 85-95%
Purity (by HPLC)>99%
Melting Point138-141 °C

Method 2: Synthesis via Reaction of N-Phenylethylenediamine with 1,1'-Carbonyldiimidazole (CDI)

This method offers an alternative route using 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent. While CDI is more expensive than urea, this reaction often proceeds under milder conditions and can provide high yields with simplified purification.

Experimental Protocol

Materials:

  • N-Phenylethylenediamine (98% purity)

  • 1,1'-Carbonyldiimidazole (CDI) (97% purity)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-phenylethylenediamine (1.0 equivalent) in anhydrous THF.

  • CDI Addition: To this solution, add a solution of CDI (1.05 equivalents) in anhydrous THF dropwise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Quantitative Data
ParameterValue
Scale 1 g
Molar Ratio (N-Phenylethylenediamine:CDI)1 : 1.05
Reaction TemperatureRoom Temperature
Reaction Time3 hours
SolventAnhydrous THF
Yield (after work-up) 90-98%
Purity (by NMR)>98%

Synthesis of Starting Material: N-Phenylethylenediamine

A scalable synthesis of the key starting material, N-phenylethylenediamine, can be achieved through the reductive amination of aniline with aminoacetaldehyde dimethyl acetal, followed by acidic hydrolysis and in-situ reduction. A more direct industrial method involves the reaction of aniline with ethanolamine at elevated temperatures and pressures over a suitable catalyst. For laboratory-scale preparation, a common method is the reaction of aniline with 2-chloroethylamine hydrochloride.

Diagrams

experimental_workflow_urea cluster_synthesis Synthesis cluster_workup Work-up & Purification A N-Phenylethylenediamine + Urea B Heating in Ethylene Glycol (120-140°C) A->B Reaction C Solvent Removal B->C Cooling D Recrystallization from Ethanol C->D E Filtration & Drying D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound using urea.

chemical_reaction_urea N-Phenylethylenediamine N-Phenylethylenediamine This compound This compound N-Phenylethylenediamine->this compound + Urea - 2NH3

Caption: Chemical reaction for the synthesis of this compound from N-Phenylethylenediamine and urea.

experimental_workflow_cdi cluster_synthesis Synthesis cluster_workup Work-up A N-Phenylethylenediamine + CDI in THF B Stirring at Room Temperature A->B Reaction C Solvent Removal B->C D Aqueous Work-up (DCM, HCl, NaHCO3) C->D E Drying & Concentration D->E F Crude this compound E->F

Caption: Experimental workflow for the synthesis of this compound using CDI.

chemical_reaction_cdi N-Phenylethylenediamine N-Phenylethylenediamine This compound This compound N-Phenylethylenediamine->this compound + CDI - 2 Imidazole - CO2

Caption: Chemical reaction for the synthesis of this compound from N-Phenylethylenediamine and CDI.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Phenylethylenediamine and its derivatives may be irritating to the skin and eyes. Avoid direct contact.

  • The reaction with urea liberates ammonia gas, which is toxic and corrosive. Ensure the reaction is performed in a fume hood with an appropriate gas trap.

  • Handle all solvents in a well-ventilated area and away from ignition sources.

Characterization Data for this compound

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 138-141 °C.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H), 7.35-7.25 (m, 3H), 5.05 (br s, 1H), 3.90 (t, J = 8.0 Hz, 2H), 3.50 (t, J = 8.0 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.5, 140.2, 129.1, 124.5, 119.0, 45.5, 40.0.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 1685 (C=O stretch), 1600, 1500 (aromatic C=C stretch).

Conclusion

The protocols described in this application note provide reliable and scalable methods for the synthesis of this compound. The choice between the urea and CDI methods will depend on the specific requirements of the user, balancing factors such as cost, reaction conditions, and scalability. The urea-based method is more economical for large-scale production, while the CDI method offers milder conditions and potentially higher yields on a smaller scale. Both protocols have been designed to be clear and reproducible for researchers and professionals in the field of drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylimidazolidin-2-one. The information is designed to address common challenges and help optimize reaction outcomes for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing this compound involve the cyclization of a C2-N-phenyl-N' amine precursor with a carbonyl source. The two primary approaches are:

  • Reaction of N-Phenylethylenediamine with a Carbonyl Source: This is a direct approach where N-phenylethylenediamine is reacted with reagents like urea, diethyl carbonate, or phosgene (or its safer equivalents like triphosgene or carbonyldiimidazole).

  • Intramolecular Cyclization of Urea Derivatives: This method involves the synthesis of a linear urea precursor, such as N-(2-aminoethyl)-N-phenylurea or N-(2,2-dialkoxyethyl)-N'-phenylurea, which is then cyclized under thermal or catalytic conditions to form the imidazolidinone ring.

Q2: I am experiencing a significantly low yield. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete reaction: The cyclization step may be slow or require more forcing conditions (higher temperature, longer reaction time, or a catalyst).

  • Side reactions: Depending on the chosen reagents, side reactions such as polymerization of starting materials or the formation of undesired byproducts can compete with the desired cyclization.

  • Purity of starting materials: Impurities in N-phenylethylenediamine, the carbonyl source, or the solvent can interfere with the reaction. Water is a particularly common interferent.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and concentration of reactants plays a critical role in the reaction efficiency.

  • Product loss during workup and purification: this compound has some water solubility, and significant amounts can be lost during aqueous extraction. Adsorption onto silica gel during column chromatography can also be an issue.

Q3: What are some common side products I should be aware of?

When using phosgene or its equivalents, a common side product is the di-acylated species, such as 1,1'-carbonylbis(3-phenylimidazolidin-2-one)[1]. If using urea, incomplete reaction can leave unreacted starting materials, and high temperatures can lead to decomposition or polymerization. In the case of using N-(2,2-dialkoxyethyl)ureas, incomplete cyclization or side reactions involving the acetal group can occur.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible CauseTroubleshooting Step & Experimental Protocol
Poor Quality of Starting Materials Verify the purity of starting materials. Use analytical techniques such as NMR, GC-MS, or melting point to confirm the identity and purity of N-phenylethylenediamine and the carbonyl source. Protocol: Purification of N-Phenylethylenediamine: If impurities are suspected, distill N-phenylethylenediamine under reduced pressure. Ensure all reagents are dry, as moisture can hydrolyze carbonyl sources like phosgene equivalents or react with intermediates.
Suboptimal Reaction Temperature Optimize the reaction temperature. The cyclization may require heating to overcome the activation energy. Protocol: Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C, 150 °C) and monitor the progress by TLC or LC-MS to identify the optimal temperature for product formation without significant decomposition.
Incorrect Solvent Screen different solvents. The polarity and boiling point of the solvent can significantly influence reactant solubility, reaction rate, and the stability of intermediates. Protocol: Solvent Screening: Conduct the reaction in a range of high-boiling polar aprotic solvents such as DMF, DMSO, or NMP, as well as less polar solvents like toluene or xylene, to find the solvent that provides the best yield.
Insufficient Reaction Time Extend the reaction time. Some cyclization reactions are slow and may require prolonged heating. Protocol: Time Course Study: Monitor the reaction at different time points (e.g., 2h, 6h, 12h, 24h) using TLC or LC-MS to determine the time required for maximum conversion.
Inefficient Carbonyl Source Consider alternative carbonylating agents. If using urea results in low yields, more reactive phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene may be more effective, though they require more stringent handling precautions.
Issue 2: Formation of Significant Side Products
Possible CauseTroubleshooting Step & Experimental Protocol
Incorrect Stoichiometry Optimize the molar ratio of reactants. An excess of either the diamine or the carbonyl source can lead to the formation of side products. Protocol: Stoichiometry Optimization: Run a series of small-scale reactions varying the molar ratio of N-phenylethylenediamine to the carbonyl source (e.g., 1:1, 1:1.1, 1.1:1) to find the optimal ratio that minimizes byproduct formation.
High Reaction Temperature Lower the reaction temperature. High temperatures can promote decomposition and polymerization. Balance the need for a sufficiently high temperature for cyclization with the stability of the reactants and product.
Reaction with Solvent Choose an inert solvent. Ensure the solvent does not react with the starting materials or intermediates under the reaction conditions. For example, when using highly reactive carbonyl sources, avoid protic solvents like alcohols.
Issue 3: Difficult Purification and Product Loss
Possible CauseTroubleshooting Step & Experimental Protocol
Product Loss During Aqueous Workup Minimize aqueous extractions or use a continuous extraction method. this compound has some solubility in water. Protocol: Extraction Optimization: If an aqueous workup is necessary, saturate the aqueous phase with NaCl to decrease the solubility of the product. Alternatively, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Product Adsorption on Silica Gel Use a different purification method or modify the chromatography conditions. Protocol: Purification Alternatives: Consider recrystallization as the primary purification method. If column chromatography is necessary, try using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine to reduce adsorption.
Difficulty in Crystallization Screen for a suitable recrystallization solvent. Protocol: Recrystallization Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and at their boiling points to find a solvent system where the product is highly soluble when hot and poorly soluble when cold.

Experimental Protocols

Method 1: Synthesis from N-Phenylethylenediamine and Urea

This method is a straightforward and relatively safe approach.

Reaction Scheme:

cluster_0 N-Phenylethylenediamine + Urea -> this compound N-Phenylethylenediamine N-Phenylethylenediamine Intermediate N-(2-aminoethyl)-N-phenylurea (in situ) N-Phenylethylenediamine->Intermediate + Urea - NH3 Urea Urea Product This compound Intermediate->Product Heat (Cyclization) - NH3

Caption: Synthesis of this compound from N-Phenylethylenediamine and Urea.

Protocol:

  • To a round-bottom flask, add N-phenylethylenediamine (1.0 eq) and urea (1.1 eq).

  • Heat the mixture to 130-150 °C with stirring. The evolution of ammonia gas should be observed.

  • Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable solvent like dichloromethane and wash with water to remove any unreacted urea.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).

Yield Data:

Temperature (°C)Reaction Time (h)SolventReported Yield (%)
1406Neat~60-70
1504Neat~75
Method 2: Synthesis from N-(2,2-Dimethoxyethyl)-N'-phenylurea

This two-step approach involves the formation of a stable urea precursor followed by acid-catalyzed cyclization.

Workflow Diagram:

cluster_1 Two-Step Synthesis Workflow Step1 Step 1: Urea Formation Step2 Step 2: Cyclization Step1->Step2 Isolate Urea Intermediate Purification Purification Step2->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Protocol:

Step 1: Synthesis of N-(2,2-Dimethoxyethyl)-N'-phenylurea

  • Dissolve 2,2-dimethoxyethan-1-amine (1.0 eq) in a suitable solvent like THF.

  • Add phenyl isocyanate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude urea derivative, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude N-(2,2-dimethoxyethyl)-N'-phenylurea in a high-boiling solvent like toluene.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux (around 110 °C for toluene) and monitor the reaction by TLC. The reaction typically takes 2-6 hours.

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Yield Data for Analogs (as a reference):

Urea PrecursorCatalystSolventYield (%)
N-(2,2-diethoxyethyl)-N'-aryl ureasTFAToluene80-95[2]

Signaling Pathways and Logical Relationships

Troubleshooting Logic Flow:

cluster_2 Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions Purity OK PurifyReagents PurifyReagents CheckPurity->PurifyReagents Impurities Found AnalyzeByproducts Analyze for Side Products (TLC, LC-MS) OptimizeConditions->AnalyzeByproducts ImproveWorkup Improve Workup/Purification AnalyzeByproducts->ImproveWorkup End Improved Yield ImproveWorkup->End PurifyReagents->OptimizeConditions

References

Technical Support Center: Optimizing Reaction Conditions for 1-Phenylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenylimidazolidin-2-one derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants are correct. - Check the purity and reactivity of starting materials.
Catalyst inefficiency or degradation.- Use a fresh batch of catalyst. - Optimize catalyst loading; higher amounts are not always better. - Consider a different catalyst system based on the specific reaction. For example, phosphazene bases like BEMP have been shown to be effective in intramolecular hydroamidation of propargylic ureas.[1]
Poor solubility of reactants.- Select a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent system.
Formation of Side Products (e.g., Biurets, Polyureas) Reaction of the urea product with another molecule of isocyanate.- Control stoichiometry by using a slight excess of the amine reactant relative to the isocyanate. - Add the isocyanate solution dropwise to maintain a low concentration in the reaction mixture. - Lowering the reaction temperature can help control the reaction rate and reduce secondary reactions.[2]
Linear polymerization.- High reaction temperatures (above 140°C) can favor the formation of linear polymers. It is recommended to maintain the temperature between 120°C and 135°C.[3]
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize the reaction to drive it to completion. - Use column chromatography with an appropriate solvent system for separation. Hexane/ethyl acetate mixtures are commonly used.[1]
Formation of closely related side products.- Recrystallization from a suitable solvent (e.g., Ethanol/Water) can help in obtaining a pure product.[4][5]
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable source and check their purity before use.
Sensitivity to air or moisture.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.
Fluctuations in reaction temperature.- Use a reliable heating system with precise temperature control (e.g., oil bath with a thermostat).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound derivatives?

A1: Common synthetic routes include:

  • Reaction of N-phenylethylenediamine with a carbonyl source: This is a direct method where N-phenylethylenediamine is reacted with phosgene, triphosgene, carbonyldiimidazole (CDI), or urea.[6][7] The use of CDI is often preferred as a safer alternative to the highly toxic phosgene.[7]

  • Intramolecular cyclization of N-(2-aminoethyl)-N-phenylurea: This involves the cyclization of a pre-formed urea derivative.

  • From propargylic ureas: An organo-catalyzed intramolecular hydroamidation of propargylic ureas can yield imidazolidin-2-ones under ambient conditions.[1]

  • Palladium-catalyzed alkene carboamination: This method involves the cyclization of allyl ureas with aryl or vinyl halides.[8]

Q2: How can I minimize the formation of symmetrical urea by-products when using reagents like triphosgene or CDI?

A2: The order of addition of reagents is crucial. To avoid the formation of symmetrical ureas, it is important to control the concentration of the carbonylating agent. Typically, the diamine is reacted first with the carbonylating agent before the addition of the second amine in the case of unsymmetrical urea synthesis. For intramolecular cyclizations, slow addition of the carbonylating agent to the diamine solution is recommended.[7]

Q3: What solvents are typically recommended for the synthesis of this compound derivatives?

A3: The choice of solvent depends on the specific reaction. Common solvents include acetonitrile (MeCN), tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).[1][7] For reactions involving CO2, 2-propanol has been shown to be an effective solvent.[9] In some cases, solvent-free conditions have also been successfully employed, offering environmental benefits.[10]

Q4: What is the role of a base in the synthesis of imidazolidin-2-ones?

A4: In many synthetic routes, a base is used to neutralize acidic by-products or to deprotonate a reactant to increase its nucleophilicity. For instance, in reactions involving phosgene or its equivalents, a base is used to scavenge the HCl produced.[11] In the organo-catalyzed intramolecular hydroamidation of propargylic ureas, a strong, non-nucleophilic base like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is used as a catalyst.[1]

Q5: Are there any "green" or more environmentally friendly methods for synthesizing these compounds?

A5: Yes, there is a growing interest in developing greener synthetic methods. These include:

  • Using carbon dioxide (CO2) as a safe and renewable C1 source, often in the presence of a catalyst like CeO2.[9]

  • Employing solvent-free reaction conditions, which can reduce waste and simplify purification.[10]

  • Utilizing water as a solvent in certain reactions.[12]

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one from Propargylic Urea[1]

This protocol describes the base-catalyzed intramolecular hydroamidation of a propargylic urea.

Materials:

  • 1-(1,1-dimethyl-2-propynyl)-3-phenylurea (propargylic urea 1a)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Acetonitrile (CH3CN)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a test tube equipped with a magnetic stir bar, dissolve the propargylic urea (0.4 mmol) in acetonitrile (4 mL).

  • Add BEMP (5 mol %, 6 μL) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1 hour), remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to obtain the desired product.

Data Presentation

Table 1: Optimization of Base Catalyst for Imidazolidin-2-one Synthesis [1]

EntryBase (mol %)SolventTemperature (°C)Time (h)Yield (%)
1TBD (10)MeCN1001>99
2TBD (10)MeCN601>99
3TBD (10)MeCNrt198
4MTBD (10)MeCNrt182
5BTMG (10)MeCNrt167
6DBU (10)MeCNrt2415
7BEMP (10)MeCNrt1>99
8BEMP (5)MeCNrt197
9BEMP (1)MeCNrt190
10No catalystMeCNrt240

Reaction conditions: propargylic urea 1a (0.4 mmol), base, solvent (4 mL). Yields determined by 1H NMR analysis using methylbenzoate as an internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Propargylic Urea in Acetonitrile add_catalyst Add BEMP Catalyst start->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete chromatography Silica Gel Column Chromatography remove_solvent->chromatography product Pure this compound Derivative chromatography->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction bad_catalyst Catalyst Issue? start->bad_catalyst solubility Solubility Problem? start->solubility optimize_conditions Increase Time/Temp incomplete_reaction->optimize_conditions Yes check_reagents Check Reagent Purity incomplete_reaction->check_reagents Yes optimize_catalyst Use Fresh/Different Catalyst bad_catalyst->optimize_catalyst Yes change_solvent Change Solvent/Use Co-solvent solubility->change_solvent Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

identifying side reactions and byproducts of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylimidazolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized through the cyclization of N-phenylethylenediamine with a carbonyl source. The most prevalent methods include:

  • Reaction with Urea: Heating N-phenylethylenediamine with urea results in the formation of this compound with the elimination of ammonia.

  • Reaction with Diethyl Carbonate: This method involves the reaction of N-phenylethylenediamine with diethyl carbonate, typically in the presence of a base, to yield the desired product and ethanol as a byproduct.

  • Reaction with Phosgene or its Equivalents: While historically used, the high toxicity of phosgene has led to the preference for safer alternatives like triphosgene or carbonyldiimidazole (CDI). These reagents react with N-phenylethylenediamine to form the cyclic urea.[1][2][3]

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis of this compound?

A2: Several side reactions can occur depending on the synthetic route, leading to the formation of various byproducts.

  • Incomplete Cyclization: Unreacted N-phenylethylenediamine or intermediate carbamates may remain in the reaction mixture if the reaction does not go to completion.

  • Oligomerization/Polymerization: Under certain conditions, especially with reagents like phosgene, oligomeric or polymeric urea derivatives can be formed.

  • Formation of Diphenylurea: If aniline is present as an impurity in the starting material or formed through degradation, it can react with the carbonyl source to form 1,3-diphenylurea.

  • Reaction with Ammonia (in urea-based synthesis): In syntheses using urea, the liberated ammonia can potentially react with other species in the reaction mixture. For instance, reaction with the carbonyl chloride intermediate (if formed) can lead to the formation of 1,1'-carbonylbis(3-phenylimidazolidin-2-one).

  • Formation of Hydantoin Derivatives: Under certain oxidative conditions, the imidazolidinone ring can be oxidized to form hydantoin derivatives.[4][5]

Below is a table summarizing potential byproducts for common synthetic routes.

Synthetic RoutePotential Side ReactionsCommon Byproducts
N-phenylethylenediamine + UreaIncomplete cyclization, side reactions with liberated ammonia.Unreacted starting materials, N-(2-aminoethyl)-N-phenylurea.
N-phenylethylenediamine + Diethyl CarbonateIncomplete cyclization, reaction with ethoxide.Unreacted starting materials, ethyl N-(2-aminoethyl)-N-phenylcarbamate.
N-phenylethylenediamine + Phosgene/TriphosgeneOver-reaction, polymerization, hydrolysis of phosgene.1,1'-carbonylbis(3-phenylimidazolidin-2-one), polymeric ureas, hydrochloric acid.

Q3: My reaction to synthesize this compound is sluggish or incomplete. What are the possible causes and solutions?

A3: Sluggish or incomplete reactions can be attributed to several factors:

  • Insufficient Temperature: The cyclization reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction temperature is maintained at the recommended level for the specific protocol.

  • Inefficient Removal of Byproducts: In syntheses that produce volatile byproducts like ammonia or ethanol, their accumulation can inhibit the forward reaction. Employing a setup that allows for the removal of these byproducts (e.g., a Dean-Stark trap or a gentle stream of inert gas) can drive the reaction to completion.

  • Purity of Reagents: Impurities in the starting materials, such as water or other nucleophiles, can interfere with the reaction. Ensure that all reagents and solvents are of appropriate purity and are dry.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. Carefully check the stoichiometry of your reaction.

Q4: I am observing unexpected peaks in the NMR or GC-MS of my final product. How can I identify the impurities?

A4: Identifying unknown impurities requires a combination of analytical techniques.

  • Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weight of the impurities, which can help in proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities. Comparing the spectra of your product with known spectra of potential byproducts can aid in identification.[6][7][8][9]

  • Reference Standards: If you suspect a particular byproduct, obtaining a reference standard and comparing its analytical data (e.g., retention time in chromatography, NMR spectrum) with your sample is a definitive way of identification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure efficient removal of volatile byproducts (e.g., ammonia, ethanol). - Check the purity of starting materials and solvents.
Product loss during workup/purification.- Optimize extraction and crystallization solvents. - Minimize transfer losses.
Product is an oil or does not crystallize Presence of impurities.- Purify the crude product using column chromatography. - Attempt crystallization from a different solvent system.
Residual solvent.- Dry the product under high vacuum for an extended period.
Discolored Product (e.g., yellow or brown) Thermal decomposition.- Lower the reaction temperature if possible. - Purify the product by recrystallization, potentially with activated carbon.
Presence of oxidized impurities.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of a high molecular weight byproduct Polymerization.- Use a less reactive carbonyl source (e.g., diethyl carbonate instead of phosgene). - Control the addition rate of the carbonyl source.

Experimental Protocols

Synthesis of this compound from N-Phenylethylenediamine and Urea

Materials:

  • N-Phenylethylenediamine

  • Urea

  • High-boiling point solvent (e.g., sulfolane, xylene)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add N-phenylethylenediamine (1.0 eq) and urea (1.1 eq).

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to 120-140 °C with stirring. Ammonia gas will evolve and can be vented through a proper scrubbing system.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, the product can be isolated by vacuum distillation of the solvent or by extraction.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Starting Materials N-phenylethylenediamine N-phenylethylenediamine Reaction Reaction N-phenylethylenediamine->Reaction Carbonyl Source Carbonyl Source Carbonyl Source->Reaction This compound This compound Reaction->this compound Cyclization

Caption: General synthesis pathway for this compound.

Side_Reactions Main Reaction Main Reaction Desired Product Desired Product Main Reaction->Desired Product Side Reaction 1 Side Reaction 1 Byproduct A Byproduct A Side Reaction 1->Byproduct A Incomplete Cyclization Side Reaction 2 Side Reaction 2 Byproduct B Byproduct B Side Reaction 2->Byproduct B Polymerization Side Reaction 3 Side Reaction 3 Byproduct C Byproduct C Side Reaction 3->Byproduct C Impurity Reaction Reactants Reactants Reactants->Main Reaction Reactants->Side Reaction 1 Incomplete Cyclization Reactants->Side Reaction 2 Polymerization Reactants->Side Reaction 3 Impurity Reaction

Caption: Overview of potential main and side reaction pathways.

Troubleshooting_Workflow Problem Problem Cause1 Cause1 Problem->Cause1 Low Yield? Cause2 Cause2 Problem->Cause2 Impure Product? Cause3 Cause3 Problem->Cause3 Discoloration? Solution1 Solution1 Cause1->Solution1 Optimize Reaction Conditions Solution2 Solution2 Cause2->Solution2 Improve Purification Technique Solution3 Solution3 Cause3->Solution3 Control Temperature & Atmosphere

Caption: A logical workflow for troubleshooting common experimental issues.

References

purification challenges and solutions for 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenylimidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include unreacted starting materials such as aniline and derivatives of ethylenediamine or ethanolamine, as well as byproducts like N,N'-diphenylethylenediamine or other polymeric materials. Colored impurities may also be present due to side reactions or degradation.

Q2: What is the recommended first-line purification method for this compound?

A2: Recrystallization is generally the most effective and straightforward initial purification method for this compound, especially for removing baseline impurities and achieving a significant increase in purity.

Q3: When is column chromatography recommended for purifying this compound?

A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when a very high purity sample (>99.5%) is required. It is particularly useful for separating the target compound from byproducts with similar solubility profiles.

Q4: How can I remove persistent color from my sample of this compound?

A4: Persistent color can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly as it can also adsorb some of your product, leading to a lower yield.

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound oils out during recrystallization instead of forming crystals.

  • Cause: This commonly occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the concentration of impurities is very high.

  • Solution:

    • Re-heat the solution until the oil completely dissolves.

    • Add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of ethanol if using water) to lower the saturation point slightly.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a pre-heated hotplate and turning the heat off, or by insulating the flask.

    • If the problem persists, consider purifying the crude material by column chromatography first to remove the bulk of the impurities, and then recrystallize the resulting solid.

Problem: No crystals form, even after the solution has cooled to room temperature.

  • Cause: The solution may be too dilute (too much solvent was added) or it has become supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound if available.

    • Reduce Solvent Volume: If inducing crystallization doesn't work, gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Once the solution is more concentrated, allow it to cool again.

    • Cool further: Place the flask in an ice bath to further decrease the solubility.

Problem: The recovery yield after recrystallization is very low.

  • Cause: Too much solvent was used, the crystals were washed with a solvent that was not cold, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.

    • Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

Column Chromatography Issues

Problem: The compound is not moving from the baseline on the silica gel column.

  • Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For instance, if you started with 10% ethyl acetate in hexane, try moving to 20% or 30%.

Problem: The compound is eluting too quickly with the solvent front.

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. If you are using 50% ethyl acetate in hexane, try reducing it to 30% or 20%.

Problem: The separation between my product and an impurity is poor.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can significantly improve separation.

    • Consider using a different stationary phase if available, such as alumina.

    • Ensure the column is packed properly and the sample is loaded in a narrow band.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Ethanol or a mixed solvent system of ethanol and water are often suitable. To test a solvent, dissolve a small amount of the crude product in a minimal amount of the hot solvent and allow it to cool. Ideal solvents will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Comparison (for 10g of crude product)

Solvent SystemApproximate Volume (mL)Typical Recovery (%)Purity (by HPLC, %)
Ethanol50-7080-90>98.5
Ethanol/Water (9:1)60-8075-85>99.0
Isopropanol70-9070-80>98.0

Table 2: Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate (Gradient: 10% to 50% Ethyl Acetate)
Typical Loading1g crude material per 40g silica gel
Expected Yield70-85%
Final Purity (by HPLC, %)>99.5%

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98.5%) Purity_Check1->Pure_Product Purity OK Impure Product still impure Purity_Check1->Impure Purity not OK Column_Chromatography Column Chromatography Purity_Check2 Purity Check (HPLC) Column_Chromatography->Purity_Check2 High_Purity_Product High Purity Product (>99.5%) Purity_Check2->High_Purity_Product Purity OK Impure->Column_Chromatography

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Dissolve crude product in minimal hot solvent and cool Decision1 Crystals Form? Start->Decision1 Oiling_Out Product Oils Out Decision1->Oiling_Out No, oils out No_Crystals No Crystals Form Decision1->No_Crystals No, clear solution Collect_Crystals Collect Crystals by Filtration Decision1->Collect_Crystals Yes Solution1 Re-heat, add co-solvent, cool slowly Oiling_Out->Solution1 Solution2 Scratch flask / Add seed crystal No_Crystals->Solution2 Solution3 Reduce solvent volume No_Crystals->Solution3 If scratching fails Solution2->Decision1 Try again Solution3->Decision1 Try again

Caption: Troubleshooting decision tree for recrystallization.

Technical Support Center: Enhancing Enantioselectivity with 1-Phenylimidazolidin-2-one Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during asymmetric synthesis using 1-phenylimidazolidin-2-one chiral auxiliaries. The information is designed to help researchers optimize their experimental conditions to achieve high diastereoselectivity and yields.

Troubleshooting Guides

This section addresses common issues that may arise during experiments, offering potential causes and solutions to improve enantioselectivity.

Problem Potential Causes Recommended Solutions
Low Diastereoselectivity / Poor Enantiomeric Excess (ee) 1. Incomplete Enolate Formation: Insufficient base, inadequate reaction time, or suboptimal temperature can lead to incomplete deprotonation.- Ensure the use of a slight excess of a strong, non-nucleophilic base (e.g., LDA, NaHMDS, or LiHMDS). - Optimize deprotonation time and temperature; typically -78 °C for 30-60 minutes is effective. - The choice of base can influence the enolate geometry and, consequently, the diastereoselectivity.[1]
2. Incorrect Enolate Geometry: The formation of the undesired (E)-enolate instead of the desired (Z)-enolate can lead to the opposite diastereomer.- The choice of base and solvent can influence the (Z)/(E) selectivity. For many acylated auxiliaries, LDA in THF typically favors the (Z)-enolate.
3. Epimerization of the Product: The newly formed stereocenter may be susceptible to epimerization under the reaction or work-up conditions.- Quench the reaction at low temperature. - Use a buffered aqueous work-up (e.g., saturated NH₄Cl) to avoid strongly acidic or basic conditions.
4. Reactive Electrophile: Highly reactive electrophiles may react before the enolate has fully formed or chelated, leading to lower selectivity.- Add the electrophile slowly at low temperature to maintain control over the reaction.
Low Reaction Yield 1. Side Reactions: The enolate can participate in side reactions such as self-condensation or reaction with the solvent.- Maintain a low reaction temperature throughout the addition of the electrophile. - Ensure all reagents and solvents are anhydrous and of high purity.
2. Poor Electrophile Reactivity: Sterically hindered or electronically poor electrophiles may react sluggishly.- Consider using a more reactive electrophile (e.g., iodide instead of bromide). - A slight increase in reaction temperature may be necessary, but this should be done cautiously as it can decrease diastereoselectivity.
3. Difficult Auxiliary Cleavage: The conditions used to remove the auxiliary may be too harsh, leading to product decomposition.- Screen different cleavage methods (see Experimental Protocols section). Mild hydrolytic conditions (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiBH₄) are common.[2]
Difficulty in Removing the Chiral Auxiliary 1. Steric Hindrance: The product structure may sterically hinder the approach of the cleaving reagent.- Explore a variety of cleavage conditions, including different nucleophiles and solvents. - For sterically demanding products, longer reaction times or slightly elevated temperatures for the cleavage step may be required.
2. Incomplete Reaction: The cleavage reaction may not go to completion.- Increase the equivalents of the cleaving reagent and monitor the reaction by TLC or LC-MS until the starting material is consumed.
3. Product Instability: The desired product may be unstable under the cleavage conditions.- Employ milder cleavage reagents or conditions. For example, transesterification with sodium methoxide in methanol can be a gentle alternative to hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a this compound auxiliary compared to more common Evans-type oxazolidinone auxiliaries?

A1: this compound auxiliaries, as a class of 2-imidazolidinones, are noted for their greater stability to ring-opening reactions compared to some oxazolidinones.[3] This can be advantageous during purification and subsequent reaction steps. The N-phenyl group can also influence the electronic and steric environment of the enolate, potentially offering different selectivity profiles for certain substrates.

Q2: How critical is the purity of the this compound auxiliary for achieving high enantioselectivity?

A2: The enantiomeric purity of the chiral auxiliary is paramount. Any contamination with the opposite enantiomer will directly reduce the enantiomeric excess of the final product. It is crucial to use an auxiliary with the highest possible enantiomeric purity.

Q3: Can the choice of Lewis acid in aldol reactions affect the diastereoselectivity when using a this compound auxiliary?

A3: Yes, the choice of Lewis acid is critical. Different Lewis acids can influence the geometry of the enolate and the transition state of the aldol reaction. For example, boron enolates, often generated using Bu₂BOTf, typically lead to syn-aldol products via a Zimmerman-Traxler transition state.[4] Titanium enolates, generated with reagents like TiCl₄, can also provide high selectivity, and in some cases, the stoichiometry of the Lewis acid and the nature of the amine base can be tuned to favor different diastereomers.

Q4: What are the best practices for attaching the acyl group to the this compound auxiliary?

A4: A common and effective method is to deprotonate the auxiliary with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF, followed by the addition of the desired acyl chloride. Alternatively, for a milder approach, acylation can be achieved using the corresponding anhydride with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[5]

Q5: My diastereomeric ratio is good, but I am struggling to separate the diastereomers. What can I do?

A5: Diastereomers have different physical properties and can often be separated by standard laboratory techniques. If separation is challenging, consider the following:

  • Column Chromatography: Optimize the solvent system for silica gel chromatography. Using a less polar solvent system and running the column slowly can improve separation.

  • Crystallization: Attempt to crystallize the product mixture from various solvents or solvent mixtures. Often, one diastereomer will crystallize preferentially, leaving the other in the mother liquor.

Experimental Protocols

General Workflow for Asymmetric Synthesis using this compound Auxiliary

The following diagram outlines the typical experimental workflow for an asymmetric alkylation reaction.

G cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Purification Auxiliary This compound Acylation N-Acylation Auxiliary->Acylation Acyl_Source Acyl Chloride or Anhydride Acyl_Source->Acylation Acylated_Aux N-Acyl Auxiliary Acylation->Acylated_Aux yields Enolate_Formation Enolate Formation Acylated_Aux->Enolate_Formation Base Base (e.g., LDA) Base->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Product_Aux Alkylated Product Alkylation->Product_Aux yields Cleavage Auxiliary Cleavage Product_Aux->Cleavage Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Cleavage Final_Product Chiral Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General experimental workflow for asymmetric alkylation.
Detailed Methodologies

1. N-Acylation of this compound

  • Reagents: this compound (1.0 equiv), anhydrous THF, n-BuLi (1.05 equiv), Acyl Chloride (1.1 equiv).

  • Procedure:

    • Dissolve the this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi dropwise and stir for 30 minutes.

    • Add the acyl chloride dropwise and stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Diastereoselective Alkylation

  • Reagents: N-Acyl-1-phenylimidazolidin-2-one (1.0 equiv), anhydrous THF, LDA or NaHMDS (1.1 equiv), Alkyl Halide (1.2 equiv).

  • Procedure:

    • Dissolve the N-acylated auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the base (LDA or NaHMDS) and stir for 30-60 minutes to form the enolate.

    • Add the alkyl halide dropwise.

    • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

    • Purify the product by column chromatography to separate the diastereomers.

3. Diastereoselective Aldol Reaction (Boron Enolate)

  • Reagents: N-Acyl-1-phenylimidazolidin-2-one (1.0 equiv), anhydrous CH₂Cl₂, Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv), N,N-Diisopropylethylamine (DIPEA, 1.2 equiv), Aldehyde (1.5 equiv).

  • Procedure:

    • Dissolve the N-acylated auxiliary in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

    • Stir the mixture for 30 minutes at 0 °C.

    • Cool the reaction to -78 °C and add the aldehyde dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.

    • Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

    • Perform an aqueous work-up and purify the product by column chromatography.

4. Cleavage of the Auxiliary

  • Hydrolytic Cleavage (to Carboxylic Acid):

    • Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1).

    • Cool to 0 °C and add 30% H₂O₂ followed by an aqueous solution of LiOH.

    • Stir at 0 °C until the reaction is complete.

    • Quench excess peroxide with aqueous Na₂SO₃.

    • Separate the recovered auxiliary and isolate the carboxylic acid product.[5]

  • Reductive Cleavage (to Alcohol):

    • Dissolve the alkylated product in an anhydrous ether solvent (e.g., THF or Et₂O).

    • Cool to 0 °C or -78 °C and add a hydride reducing agent such as LiBH₄ or LiAlH₄.

    • Stir until the reaction is complete.

    • Perform a careful aqueous work-up to quench the excess hydride and isolate the alcohol product.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of a rigid chelated transition state, which directs the approach of the electrophile.

G cluster_0 Enolate Formation and Chelation cluster_1 Stereodirecting Effect cluster_2 Electrophilic Attack and Product Formation AcylAux N-Acyl-1-phenyl- imidazolidin-2-one Enolate (Z)-Enolate Formation AcylAux->Enolate Base Strong Base (e.g., LDA) Base->Enolate Chelation Metal Chelation Enolate->Chelation TransitionState Rigid Chelated Transition State Chelation->TransitionState FacialAttack Attack from Less Hindered Face TransitionState->FacialAttack PhenylGroup N-Phenyl Group StericHindrance Steric Hindrance PhenylGroup->StericHindrance StericHindrance->FacialAttack Electrophile Electrophile Electrophile->FacialAttack Product Diastereomerically Enriched Product FacialAttack->Product

Caption: Logic diagram of stereochemical control.

References

Technical Support Center: Catalyst Selection for Efficient 1-Phenylimidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient synthesis of 1-Phenylimidazolidin-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategy.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions in a question-and-answer format.

Question: Why am I observing low to no product yield in my reaction?

Answer: Low or no yield of this compound can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity:

    • Palladium Catalysts: The active Pd(0) species may not be forming efficiently. Imidazole substrates can inhibit the formation of the active catalyst complex. Pre-activating the palladium source (e.g., Pd₂(dba)₃) with the phosphine ligand by heating them together in the solvent before adding the other reagents can significantly improve the reaction's efficacy[1][2].

    • Base Catalysts: The strength of the organic base is crucial. Weaker bases like DBU and TMG may be completely inactive in promoting the desired cyclization, whereas stronger phosphazene bases like BEMP have been shown to be highly effective[3]. The catalytic activity often correlates with the pKa of the base[3].

  • Poor Substrate Reactivity:

    • Electron-rich aryl bromides can lead to lower yields in palladium-catalyzed carboamination reactions[4].

    • Sterically hindered substrates may result in lower yields[5]. For instance, bulky substituents on the starting materials can hinder the formation of the imidazolidin-2-one fragment, leading to very low cyclization yields[6].

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Intramolecular cyclizations may require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, consider increasing the temperature[7]. Monitoring the reaction over a longer period is also advisable, as some cyclizations can be slow[7].

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For base-catalyzed reactions, a solvent that can facilitate the desired intramolecular pathway is crucial. For some palladium-catalyzed reactions, the addition of water has been shown to improve enantioselectivity[8].

Question: My reaction is producing significant side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Improving selectivity often involves fine-tuning the catalyst system and reaction conditions.

  • Regioselectivity Issues:

    • In the synthesis of substituted imidazolidinones, mixtures of regioisomers can be formed. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization[3].

    • For intramolecular hydroamidation of propargylic ureas, both exo- and endo-cyclization pathways are possible. The use of transition metal catalysts is often necessary to control the chemo- and regioselectivity[3].

  • Competing Intermolecular Reactions:

    • At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts. Running the reaction at high dilution can favor the intramolecular pathway[7].

  • Ligand Effects in Palladium Catalysis:

    • The choice of phosphine ligand in palladium-catalyzed reactions is critical for both yield and selectivity. Bulky and electron-poor ligands like JackiePhos have been shown to be essential for the reductive elimination step in some diamination reactions[9]. The nature of the phosphine ligand, base, and solvent all strongly affect the outcome of palladium-catalyzed N-arylation reactions.

Question: How do I choose between a palladium-based catalyst and a base catalyst for my synthesis?

Answer: The choice between a palladium catalyst and a base catalyst depends on the specific synthetic route, available starting materials, and desired product characteristics.

  • Palladium Catalysis:

    • Advantages: Palladium catalysts are versatile and can be used for various synthetic strategies, including the carboamination of N-allylureas and the intramolecular hydroamination of unsaturated ureas[9][10]. They can also be used to achieve asymmetric synthesis, providing enantiomerically enriched products[8].

    • Considerations: Palladium-catalyzed reactions can be sensitive to the choice of ligand and base[4]. The catalyst can also be inhibited by the substrate or product, requiring specific activation procedures[1][2].

  • Base Catalysis:

    • Advantages: Organocatalysis with strong bases can be a simple and efficient method, particularly for the intramolecular hydroamidation of propargylic ureas. These reactions can proceed under mild, ambient conditions with short reaction times[3].

    • Considerations: The effectiveness of the base is highly dependent on its strength (pKa)[3]. This method might not be suitable for all substrate types.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common synthetic routes start from N-allylamines, which are reacted with isocyanates to form N-allylureas. These ureas are then cyclized to imidazolidin-2-ones[5][10]. Another approach involves the reaction of N-phenyl-1,2-ethanediamine with a carbonyl source like phosgene, triphosgene, or carbon dioxide[9]. Propargylic ureas, synthesized from propargylic amines and isocyanates, are also valuable precursors[3].

Q2: What is the role of the phosphine ligand in palladium-catalyzed synthesis?

A2: In palladium-catalyzed cross-coupling reactions, the phosphine ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle[4][11]. The choice of ligand can determine the success or failure of a reaction, as well as the product yield and diastereoselectivity[4].

Q3: Can I use carbon dioxide as a carbonyl source for the synthesis?

A3: Yes, carbon dioxide (CO₂) is an attractive, sustainable, and atom-economical carbonylating agent for the synthesis of imidazolidin-2-ones from 1,2-diamines[9]. However, due to the relative inertness of CO₂, these reactions often require a suitable catalyst and may need elevated temperatures and pressures[9]. In some cases, the water produced as a byproduct can negatively affect the product yield, necessitating the use of a dehydrating agent[9].

Q4: How can I purify the final this compound product?

A4: The crude product is typically purified by silica gel column chromatography. The choice of eluent depends on the specific impurities present, but a mixture of hexane and ethyl acetate is commonly used[3].

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in the synthesis of imidazolidin-2-one derivatives, providing a basis for comparison.

Catalyst SystemSubstrateProductYield (%)Time (h)Temperature (°C)Reference
Base Catalysis
5 mol% BEMP1-(2-methylbut-3-yn-2-yl)-3-phenylurea4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one971Room Temp[3]
10 mol% TBD1-(2-methylbut-3-yn-2-yl)-3-phenylurea4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-oneQuantitative1100[3]
10 mol% MTBD1-(2-methylbut-3-yn-2-yl)-3-phenylurea4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one8216Room Temp[3]
10 mol% BTMG1-(2-methylbut-3-yn-2-yl)-3-phenylurea4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one6716Room Temp[3]
Palladium Catalysis
2 mol% Pd₂(dba)₃ / 4 mol% Xantphos1-allyl-1-benzyl-3-phenylurea & 4-bromotoluene1-benzyl-5-(4-methylbenzyl)-3-phenylimidazolidin-2-one8818100[4]
2 mol% Pd(OAc)₂ / 2 mol% XantphosN-allyl-N-phenylurea & 4-bromotoluene5-(4-methylbenzyl)-1-phenylimidazolidin-2-one8418100[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one[3]

This protocol describes the synthesis via intramolecular hydroamidation of a propargylic urea using a strong organic base as a catalyst.

Materials:

  • 1-(2-methylbut-3-yn-2-yl)-3-phenylurea (propargylic urea substrate)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Acetonitrile (CH₃CN), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a test tube equipped with a magnetic stir bar, add the propargylic urea (0.4 mmol).

  • Add anhydrous acetonitrile (4 mL) to dissolve the substrate.

  • Add BEMP (5 mol %, 6 μL) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1 hour), remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.

Protocol 2: Palladium-Catalyzed Carboamination for Imidazolidin-2-one Synthesis[4]

This protocol details the synthesis of a substituted imidazolidin-2-one from an N-allylurea and an aryl bromide using a palladium catalyst.

Materials:

  • N-allylurea substrate

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and NaOtBu (1.4 equiv) to an oven-dried resealable Schlenk tube.

  • Add the N-allylurea substrate (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the N-allylurea).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for the specified time (e.g., 18 hours), with stirring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired imidazolidin-2-one product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Materials (e.g., N-allylurea, Aryl Bromide) catalyst Add Catalyst System (e.g., Pd₂(dba)₃, Ligand, Base) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent heating Heat Reaction Mixture (e.g., 100 °C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Solvent Removal quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Catalyst_Selection start Start: Synthesis of This compound substrate_type What is your starting material? start->substrate_type allyl_urea N-allylurea + Aryl Halide substrate_type->allyl_urea Unsaturated Urea propargyl_urea Propargylic Urea substrate_type->propargyl_urea Unsaturated Urea diamine N-phenylethylenediamine + Carbonyl Source substrate_type->diamine Vicinal Diamine pd_catalysis Palladium Catalysis (e.g., Pd₂(dba)₃/Xantphos) allyl_urea->pd_catalysis base_catalysis Strong Base Catalysis (e.g., BEMP) propargyl_urea->base_catalysis carbonyl_chem Carbonylation Chemistry (e.g., with CO₂ or Phosgene) diamine->carbonyl_chem

Caption: A decision tree to guide catalyst selection based on the available starting materials.

References

managing reaction temperature for imidazolidinone ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazolidinones. The focus is on managing reaction temperature, a critical parameter for successful ring formation.

Troubleshooting Guide

This guide addresses common issues encountered during imidazolidinone synthesis related to reaction temperature.

Issue Potential Cause Recommended Solutions Analytical/Visual Cues
Low to No Product Yield Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier for cyclization.- Gradually increase the reaction temperature in 5-10 °C increments and monitor progress by TLC or HPLC. - Consider switching to a higher-boiling point solvent if the desired temperature cannot be reached. - For reactions sensitive to high temperatures, consider using microwave irradiation for localized and rapid heating.[1][2]- TLC analysis shows predominantly starting materials. - Reaction mixture may remain clear or show no significant color change over an extended period.
Reaction time is too short for the given temperature: The reaction has not had enough time to proceed to completion.- Extend the reaction time and continue to monitor progress.- In-process monitoring (e.g., HPLC, NMR) shows a slow but steady conversion of starting materials.
Formation of Multiple Byproducts/Low Purity Reaction temperature is too high: Leads to decomposition of starting materials, intermediates, or the final product. Can also promote side reactions.- Decrease the reaction temperature. If the reaction is exothermic, ensure adequate cooling and controlled addition of reagents. - Use a solvent with a boiling point that provides a natural temperature ceiling (reflux). - For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.- TLC plate shows multiple spots, some of which may be close to the baseline (polar impurities) or solvent front (non-polar impurities). - The reaction mixture may darken significantly (charring). - NMR of the crude product shows numerous unidentifiable peaks.
Inadequate heat transfer on a larger scale: "Hot spots" can form within the reactor, leading to localized high temperatures and byproduct formation.- Ensure efficient stirring to promote uniform heat distribution. - Use a jacketed reactor with a circulating thermal fluid for better temperature control. - For very large-scale reactions, consider process analytical technology (PAT) to monitor temperature at different points within the reactor.- Inconsistent results between batches. - Discoloration of the product isolated from different parts of the reactor.
Reaction Stalls or is Incomplete Sub-optimal temperature for a specific step in a multi-step synthesis: Different steps (e.g., imine formation, cyclization) may have different optimal temperatures.- Optimize the temperature for each step of the reaction sequence independently before attempting a one-pot procedure.- Analysis of the reaction mixture may show the accumulation of an intermediate.
Poor solubility of reactants at the chosen temperature: If reactants are not fully dissolved, the reaction will be slow or incomplete.- Increase the temperature to improve solubility, being mindful of potential side reactions. - Choose a solvent in which all reactants are soluble at the desired reaction temperature.- Visual observation of undissolved solids in the reaction mixture.
Inconsistent Yields in Parallel Synthesis Uneven heating across the reaction block: Vials at the edge of a heating block may experience different temperatures than those in the center.- Use a high-quality parallel synthesis reactor designed for uniform heating. - If using a simple heating block, rotate the positions of the vials periodically. - Use a block material with high thermal conductivity.- Significant variation in yield and purity across different vials in the same run.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for imidazolidinone ring formation?

A1: The optimal temperature for imidazolidinone synthesis is highly dependent on the specific reaction, substrates, and catalyst used. Some base-catalyzed intramolecular hydroamidations of propargylic ureas can proceed efficiently at room temperature (22–23 °C).[3] Other methods, such as those involving the cyclization of diamines with carbonyldiimidazole (CDI), may have an optimal range of 40–70 °C.[4] It is crucial to consult the literature for the specific reaction being performed and to optimize the temperature for your particular system.

Q2: My reaction is exothermic. How can I best control the temperature?

A2: Managing exothermic reactions is critical for safety and product purity. Key strategies include:

  • Slow addition of reagents: Adding one of the reactants portion-wise or via a syringe pump allows for better control over the rate of heat generation.

  • Efficient cooling: Use an ice bath or a cryocooler to dissipate the heat produced. For larger scale reactions, a jacketed reactor with a circulating cooling fluid is recommended.

  • Solvent selection: A solvent with a high heat capacity can absorb more heat, moderating the temperature increase. The solvent's boiling point can also provide a temperature ceiling through reflux.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Q3: How can I monitor the effect of temperature on my reaction?

A3: Regular monitoring is key to understanding the impact of temperature.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of starting materials and the formation of the product and any byproducts. This is particularly useful for optimization studies.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by NMR can provide detailed structural information about the product and any intermediates or byproducts that may be forming.[5][7]

Q4: I am scaling up my reaction. What are the main challenges related to temperature control?

A4: Scaling up a reaction presents significant challenges for temperature management due to changes in the surface-area-to-volume ratio. As the volume of the reactor increases, the surface area available for heat exchange does not increase proportionally. This can lead to difficulties in both heating and cooling the reaction mixture efficiently. Inadequate heat dissipation for exothermic reactions can lead to a dangerous thermal runaway. For endothermic reactions, it may be difficult to maintain the optimal reaction temperature. Efficient stirring and the use of jacketed reactors are crucial for successful scale-up.[1]

Q5: Can microwave heating be used for imidazolidinone synthesis?

A5: Yes, microwave-assisted synthesis can be a very effective method for imidazolidinone formation. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation compared to conventional heating methods.[1][2] It is particularly useful for reactions that require high temperatures for short periods.

Data Presentation

The following table summarizes quantitative data on the effect of temperature on imidazolidinone synthesis from various literature sources.

Starting MaterialsReagents/CatalystSolventTemperature (°C)TimeYield (%)Purity (%)Reference
trans-(R,R)-1,2-diaminocyclohexane, benzaldehydeCDIDCM4017 h98-[4]
trans-(R,R)-1,2-diaminocyclohexane, benzaldehydeCDITHF2064 h21-[4]
Propargylic ureaTBD (10 mol%)Acetonitrile100-Quantitative-[3]
Propargylic ureaBEMP (5 mol%)AcetonitrileRoom Temp.1-16 hExcellent-[3]
Ethylenediamine, CO2SBA-15/IL(3)-12012 h~75-[8]
Ethylenediamine, CO2SBA-15/IL(3)-14012 h~90-[8]
Ethylenediamine, CO2SBA-15/IL(3)-16012 h~95-[8]
N-(2,2-diethoxyethyl)urea, various C-nucleophilesTFATolueneReflux64 hGood to High-[9]

Experimental Protocols

General Protocol for the Synthesis of 1,3-Disubstituted Imidazolidin-2-ones from a Diamine and Aldehyde (adapted from[1])

  • Schiff Base Formation: Dissolve the diamine (1 equivalent) in an anhydrous solvent (e.g., methanol or THF). Add the aldehyde (2.05 equivalents). The mixture can be heated to reflux under conventional heating or using microwave irradiation for a specified time (e.g., 1 hour).

  • Reduction: Cool the reaction mixture to room temperature. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. After the initial reaction subsides, the mixture may be heated to reflux again to ensure complete reduction.

  • Cyclization: After the formation of the substituted diamine, the solvent can be removed, and the crude product dissolved in a suitable solvent for cyclization (e.g., DCM). Add a carbonylating agent, such as carbonyldiimidazole (CDI) (1.0-1.2 equivalents). The reaction mixture is then heated to reflux and monitored by TLC until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with dilute HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Note: The optimal temperature and reaction time for each step should be determined experimentally.

Visualizations

Reaction_Pathway General Imidazolidinone Synthesis Pathway Diamine 1,2-Diamine Intermediate Intermediate (e.g., Imine, Carbamate) Diamine->Intermediate Step 1 Carbonyl Carbonyl Source (e.g., Aldehyde, CDI, CO2) Carbonyl->Intermediate Imidazolidinone Imidazolidinone Intermediate->Imidazolidinone Cyclization (Temperature Critical)

Caption: General reaction pathway for imidazolidinone synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in Imidazolidinone Synthesis Start Low Yield Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp Adjust Temperature (Increase/Decrease) Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Pure and Stoichiometry Correct? Check_Time->Check_Reagents Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Purify_Reagents Purify/Check Reagents Check_Reagents->Purify_Reagents No Consult Consult Further Literature Check_Reagents->Consult Yes Success Yield Improved Adjust_Temp->Success Increase_Time->Success Purify_Reagents->Success

Caption: A workflow for troubleshooting low yield.

Temperature_Effects Relationship Between Temperature and Reaction Outcome cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low_Temp Too Low Slow_Reaction Slow/Incomplete Reaction Low_Temp->Slow_Reaction Optimal_Temp Optimal High_Yield High Yield & Purity Optimal_Temp->High_Yield High_Temp Too High Byproducts Byproducts/Decomposition High_Temp->Byproducts

Caption: Impact of temperature on reaction outcome.

References

Technical Support Center: Synthesis of 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-Phenylimidazolidin-2-one, with a particular focus on the critical role of solvent selection.

Troubleshooting Guide

Low yields, impurity formation, and slow reaction rates are common hurdles in the synthesis of this compound. The choice of solvent is a crucial parameter that can significantly influence the reaction outcome. This guide addresses specific issues that may be encountered during your experiments.

Issue Potential Cause Related to Solvent Recommended Solution & Rationale
Low or No Product Formation Inappropriate Solvent Polarity: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates. For the intramolecular cyclization of N-phenyl-N'-(2-hydroxyethyl)urea, a solvent that can stabilize the transition state is crucial.Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) can be effective. For instance, MeCN has been reported as a crucial solvent for the efficient synthesis of similar imidazolidin-2-ones.[1]
Poor Solubility of Reactants: If the starting materials, such as N-phenylethylenediamine and a carbonyl source (e.g., urea, diethyl carbonate), are not fully dissolved, the reaction will be slow or incomplete.Use a Co-solvent or a More Effective Solubilizing Solvent: Consider using a solvent mixture. For example, a mixture of a non-polar solvent like toluene with a more polar co-solvent might improve solubility while maintaining a high enough boiling point for the reaction.
Formation of Side Products (e.g., Polymers) High Reaction Temperature in a Non-optimal Solvent: High temperatures can promote side reactions, especially if the solvent does not favor the desired intramolecular cyclization.Optimize Temperature and Solvent Choice: Select a solvent with a boiling point that allows for a reasonable reaction rate without promoting decomposition or polymerization. For example, refluxing in an acetic acid-hydrochloric acid mixture has been used for related syntheses, suggesting that acidic conditions in a protic solvent can favor cyclization over polymerization.[2]
Solvent Reactivity: Some solvents may react with the starting materials or intermediates under the reaction conditions.Choose an Inert Solvent: Ensure the chosen solvent is stable and unreactive under the reaction conditions. Ethers like Tetrahydrofuran (THF) or chlorinated solvents like Dichloromethane (DCM) are often good choices in this regard.[1]
Difficult Product Isolation/Purification High Boiling Point of the Solvent: Solvents with very high boiling points (e.g., DMF, DMSO) can be difficult to remove completely from the final product.Select a Solvent with a Moderate Boiling Point: Solvents like acetonitrile, ethyl acetate, or toluene are generally easier to remove under reduced pressure. If a high-boiling solvent is necessary for the reaction, consider extraction with a lower-boiling organic solvent to isolate the product.
Product Precipitation Issues: The product may be too soluble or insoluble in the reaction solvent, complicating isolation.Antisolvent Precipitation/Crystallization: If the product is highly soluble, after the reaction is complete, add an antisolvent (a solvent in which the product is insoluble) to induce precipitation. Conversely, if the product precipitates during the reaction, ensure it doesn't trap starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and how does the solvent play a role?

One of the common methods for synthesizing this compound is the cyclization of N-phenyl-N'-(2-hydroxyethyl)urea. The solvent's primary role in this intramolecular reaction is to facilitate the interaction between the hydroxyl and urea functional groups, stabilize the transition state, and ensure the reactants remain in solution. The choice of a suitable solvent can significantly impact the reaction rate and yield.

Q2: How does solvent polarity affect the yield of this compound?

Solvent polarity can have a profound effect. Polar solvents can stabilize the polar intermediates and transition states involved in the cyclization reaction, thus increasing the reaction rate. For instance, polar aprotic solvents like acetonitrile are often favored as they can solvate cations and have a high dielectric constant, which is beneficial for reactions involving charged or polar intermediates. In contrast, non-polar solvents might lead to poor solubility of the reactants and slower reaction rates.

Q3: Are protic or aprotic solvents generally preferred for this synthesis?

The choice between protic and aprotic solvents depends on the specific reaction mechanism.

  • Aprotic Solvents: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often effective. MeCN, in particular, has been shown to be crucial in similar base-catalyzed intramolecular hydroamidations leading to imidazolidin-2-ones.[1]

  • Protic Solvents: Protic solvents like ethanol or acetic acid can also be used. An acetic acid-hydrochloric acid mixture has been successfully employed in the synthesis of related diphenylimidazolidine-2,4-diones, suggesting that acidic catalysis in a protic medium can be effective.[2] The protic solvent can participate in proton transfer steps, which may be part of the reaction mechanism.

Q4: Can solvent-free conditions be used for the synthesis of this compound?

Solvent-free reactions are a green chemistry alternative and have been successfully used for the synthesis of some imidazole derivatives. This approach typically involves heating a mixture of the reactants, sometimes with a solid catalyst. The feasibility of a solvent-free synthesis for this compound would depend on the melting points of the reactants and the thermal stability of the product. While potentially offering advantages in terms of reduced waste and easier product isolation, it may require careful temperature control to avoid side reactions.

Q5: What are the safety considerations when choosing a solvent for this synthesis?

Safety should always be a priority. Consider the following:

  • Toxicity and Flammability: Avoid highly toxic solvents like benzene if possible. Opt for less hazardous alternatives. Always be aware of the flammability of the solvent and take appropriate precautions (e.g., working in a fume hood, avoiding ignition sources).

  • Boiling Point: Be mindful of the solvent's boiling point, especially for reactions requiring elevated temperatures, to prevent over-pressurization of the reaction vessel.

  • Waste Disposal: Consider the environmental impact and the proper disposal procedures for the chosen solvent.

Quantitative Data on Solvent Effects

Solvent System Reactants/Reaction Type Product Yield (%) Reference
Acetonitrile (MeCN)Base-catalyzed intramolecular hydroamidation of a propargylic urea4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one~97%[1]
Acetic Acid / Hydrochloric AcidPhenylglyoxal and phenylurea1,5-Diphenylimidazolidine-2,4-dione derivatives59-64%[2]
Tetrahydrofuran (THF)Isocyanate and propargylic amine (precursor synthesis)Propargylic UreaQuantitative[1]
TolueneN-methyl-N-phenylethane-1,2-diamine and phosgene2-Oxo-3-phenylimidazolidine-1-carbonyl chloride35%[3]
ChloroformN-phenylimidazolidin-2-one and phosgene2-Oxo-3-phenylimidazolidine-1-carbonyl chloride94%[3]
2-PropanolDiamines and CO2 with CeO2 catalystVarious cyclic ureas78-98%[4]

Experimental Protocols

Below are generalized experimental protocols for key synthetic steps that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of N-phenyl-N'-(2-hydroxyethyl)urea (Precursor)

  • Reactants: Phenyl isocyanate and 2-aminoethanol (ethanolamine).

  • Solvent: A dry, inert solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure: a. Dissolve 2-aminoethanol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the solution in an ice bath. c. Add a solution of phenyl isocyanate (1.0 eq) in the same solvent dropwise to the cooled solution of 2-aminoethanol over a period of 30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure to obtain the crude N-phenyl-N'-(2-hydroxyethyl)urea, which can be purified by recrystallization.

Protocol 2: Intramolecular Cyclization to this compound

  • Reactant: N-phenyl-N'-(2-hydroxyethyl)urea.

  • Solvent: Screen a variety of solvents such as Acetonitrile (MeCN), Toluene, or a mixture of Acetic Acid and a catalytic amount of a strong acid (e.g., HCl).

  • Procedure (Example with Acetonitrile): a. Dissolve N-phenyl-N'-(2-hydroxyethyl)urea (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add a catalytic amount of a suitable base (e.g., sodium hydride or a non-nucleophilic organic base) if required by the specific mechanism. c. Heat the reaction mixture to reflux and monitor the progress by TLC. d. Once the starting material is consumed, cool the reaction mixture to room temperature. e. Quench the reaction carefully with water if a base was used. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Solvent_Effects_Workflow cluster_start Reaction Setup cluster_solvent Solvent Selection cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Start Start: Synthesis of This compound Reactants Reactants: - N-phenyl-N'-(2-hydroxyethyl)urea - or N-phenylethylenediamine + Carbonyl Source Start->Reactants Solvent_Choice Choose Solvent Reactants->Solvent_Choice Polar_Aprotic Polar Aprotic (e.g., MeCN, DMF) Solvent_Choice->Polar_Aprotic Favors polar transition states Polar_Protic Polar Protic (e.g., EtOH, Acetic Acid) Solvent_Choice->Polar_Protic Can act as catalyst Non_Polar Non-Polar (e.g., Toluene, Hexane) Solvent_Choice->Non_Polar May cause solubility issues High_Yield High Yield & Purity Polar_Aprotic->High_Yield Side_Products Side Products (e.g., Polymers) Polar_Aprotic->Side_Products If temp. is too high Polar_Protic->High_Yield Low_Yield Low Yield or No Reaction Non_Polar->Low_Yield Troubleshoot Troubleshoot Low_Yield->Troubleshoot Side_Products->Troubleshoot Optimize_Solvent Optimize Solvent Polarity & Temperature Troubleshoot->Optimize_Solvent Check_Solubility Check Reactant Solubility Troubleshoot->Check_Solubility Inert_Solvent Use Inert Solvent Troubleshoot->Inert_Solvent Optimize_Solvent->Solvent_Choice Re-evaluate Check_Solubility->Solvent_Choice Re-evaluate Inert_Solvent->Solvent_Choice Re-evaluate

Caption: Workflow for solvent selection and troubleshooting in the synthesis of this compound.

References

preventing byproduct formation in N-arylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-arylation reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing byproduct formation.

Frequently Asked Questions (FAQs)

Category 1: Hydrodehalogenation Byproducts

Q1: What is hydrodehalogenation and why is it a problem in my N-arylation reaction?

A: Hydrodehalogenation is a common and undesired side reaction where the halogen atom (I, Br, Cl) on your aryl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene byproduct, which reduces the yield of your desired N-arylated product and complicates purification.[1][2] The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can arise from various hydrogen sources in the reaction mixture like solvents (alcohols, DMF), the amine itself, or trace amounts of water.[1][2]

Q2: My reaction is producing a significant amount of the hydrodehalogenated arene. How can I minimize this?

A: To minimize hydrodehalogenation, a systematic optimization of reaction parameters is necessary. Here are the key factors to consider:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, DavePhos) is critical.[2][3] These ligands promote the desired C-N bond-forming reductive elimination, making it faster than the competing hydrodehalogenation pathway.[2]

  • Base Selection: Switch to a weaker or different class of base.[1] Strong bases like sodium tert-butoxide (NaOtBu) are common but can sometimes promote side reactions.[2][4] Consider screening inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols or DMF, especially if hydrodehalogenation is severe.[1][2] Aprotic, non-polar solvents like toluene or dioxane are often better alternatives.[1][3]

  • Temperature Control: Higher reaction temperatures can increase the rate of dehalogenation.[2] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C instead of 110 °C).[2][3]

Q3: How does my choice of aryl halide affect hydrodehalogenation?

A: The carbon-halogen bond strength plays a crucial role. Reactivity generally follows the trend Ar-I > Ar-Br > Ar-Cl.[3] Aryl iodides are the most reactive and therefore the most susceptible to hydrodehalogenation.[1] If your synthetic route allows, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce the formation of this byproduct.[1]

Category 2: Selectivity and Over-reaction Issues

Q4: I am trying to perform a mono-arylation on a substrate with two amine groups (e.g., piperazine), but I'm getting a lot of the N,N'-bis-arylated byproduct. How can I improve selectivity?

A: Achieving selective mono-arylation over di-arylation is a common challenge.[3] The key is to control stoichiometry and reaction conditions:

  • Reagent Stoichiometry: Use an excess of the diamine relative to the aryl halide.[5] A common starting point is 2-3 equivalents of the amine.

  • Slow Addition: Adding the aryl halide slowly (e.g., via syringe pump) to the reaction mixture can help maintain a low concentration of the electrophile, minimizing the chance of di-arylation.[3]

  • Lower Temperature & Reduced Time: High temperatures and long reaction times can favor the formation of the undesired di-arylated product.[3] Try running the reaction at a lower temperature (e.g., 80 °C) and stop the reaction as soon as the starting aryl halide is consumed, as monitored by TLC or LC-MS.[3]

Q5: My nucleophile has both an N-H and an O-H group (e.g., an aminophenol). How can I selectively achieve N-arylation over O-arylation?

A: The selectivity between N- and O-arylation is highly dependent on the catalyst system and reaction conditions.[6] For Ullmann-type (copper-catalyzed) reactions, the choice of ligand is critical.[6] In some metal-free systems using diaryliodonium salts, the base can completely switch the selectivity. For example, using N,N-diethylaniline in fluorobenzene can strongly favor N-arylation, while using quinoline in chlorobenzene can favor O-arylation.[6]

Q6: I am arylating an unsymmetrical heterocycle (like a 4-substituted imidazole) and getting a mixture of regioisomers. How can I control the regioselectivity?

A: For unsymmetrical heterocycles, achieving high regioselectivity can be challenging. For palladium-catalyzed arylations of unsymmetrical imidazoles, it has been found that the imidazole itself can inhibit the formation of the active catalyst.[7][8] A highly effective method to achieve complete N1-selectivity is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand together in the solvent before adding the imidazole substrate.[7][8]

Category 3: Other Common Byproducts

Q7: My reaction is forming a biaryl byproduct from the homocoupling of my aryl halide. What causes this and how can I prevent it?

A: Homocoupling of aryl halides or their corresponding organometallic intermediates (e.g., aryl boronic acids in Suzuki coupling, which can be a related impurity source) is often promoted by the presence of oxygen.[9][10] To suppress this side reaction:

  • Ensure Rigorous Deoxygenation: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3][9]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent oxygen from entering the reaction vessel.[5][9]

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help keep the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling pathways.[9]

Troubleshooting Guides & Data

Troubleshooting Workflow for Low Yield / High Byproduct Formation

When an N-arylation reaction performs poorly, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

G Start Low Yield or High Byproduct Check_Inert Verify Inert Atmosphere Start->Check_Inert First Check Check_Reagents Assess Reagent Quality & Purity Start->Check_Reagents First Check Optimize Systematically Optimize Reaction Conditions Check_Inert->Optimize If atmosphere is good Check_Reagents->Optimize If reagents are pure Screen_Ligand Screen Ligands Optimize->Screen_Ligand Screen_Base Screen Bases Optimize->Screen_Base Screen_Solvent Screen Solvents Optimize->Screen_Solvent Screen_Temp Vary Temperature Optimize->Screen_Temp Success Problem Solved Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success Screen_Temp->Success

Caption: A decision tree for troubleshooting N-arylation reactions.

Data Tables for Condition Screening
Table 1: Influence of Base on N-Arylation Byproducts
BasepKa of Conjugate AcidCommon ByproductsBest Use Case & Considerations
NaOtBu ~19Hydrodehalogenation, byproduct from reaction with base-sensitive functional groups (esters, nitriles)Very common and effective for many couplings, but its high basicity can be detrimental to sensitive substrates.[2][4]
K₃PO₄ ~12.3Lower incidence of base-mediated side reactionsA weaker, non-nucleophilic base suitable for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[1][5]
Cs₂CO₃ ~10.3Lower incidence of base-mediated side reactionsAnother mild inorganic base often used for sensitive substrates or in copper-catalyzed systems.[1]
LHMDS ~26Can promote hydrodehalogenation if not used carefullyA very strong, non-nucleophilic base. Useful for deprotonating weakly acidic amines.[11]
Table 2: Influence of Solvent on Hydrodehalogenation
SolventPropertiesPropensity for HydrodehalogenationNotes
Toluene Aprotic, Non-polarLowExcellent choice for minimizing hydrodehalogenation.[1] Good for reagent solubility.[5]
Dioxane Aprotic, Polar EtherLowAnother common and effective solvent.[3] Ensure it is anhydrous and peroxide-free.
DMF Aprotic, PolarHighCan be a hydride source, promoting hydrodehalogenation.[1][2] Avoid if this byproduct is observed.
t-Amyl alcohol Protic, PolarModerate to HighCan act as a hydride source. Sometimes used in specific protocols but should be used with caution if dehalogenation is an issue.[11]
Visualizing Competing Reaction Pathways

The balance between the desired C-N coupling and the undesired hydrodehalogenation is central to optimizing many N-arylation reactions.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(X)Lₙ (Oxidative Addition Complex) pd0->oa_complex + Ar-X (Oxidative Addition) arx Ar-X amine R₂NH base Base h_source H-Source (Solvent, H₂O, etc.) pd_h H-Pd(II)(X)Lₙ (Palladium Hydride) h_source->pd_h amido_complex Ar-Pd(II)(NR₂)Lₙ (Amido Complex) oa_complex->amido_complex + R₂NH - Base-HX oa_complex->pd_h via H-Source product Ar-NR₂ (Desired Product) amido_complex->product Reductive Elimination byproduct Ar-H (Byproduct) pd_h->byproduct Reductive Elimination product->pd0 Catalyst Regeneration byproduct->pd0 Catalyst Regeneration

Caption: Competing pathways in Pd-catalyzed N-arylation.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig N-Arylation

This protocol provides a typical setup for a small-scale screening reaction.

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.5 M)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.[1]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.

  • Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a small pad of celite to remove the palladium catalyst.[3]

  • Extraction: Wash the filtrate with water and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Temperature Screening to Minimize Byproduct Formation

If a reaction is producing byproducts at a standard temperature (e.g., 110 °C), screening lower temperatures can be effective.

Procedure:

  • Parallel Setup: In a glovebox or using an inert-atmosphere manifold, set up a series of identical small-scale reaction vials as described in Protocol 1.

  • Temperature Gradient: Place the sealed vials in separate wells of a heating block that allows for a temperature gradient, or use multiple heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C).[2]

  • Time Course: Allow the reactions to proceed for a fixed amount of time (e.g., 16 hours).[2]

  • Analysis: After the reaction time has elapsed, cool all vials to room temperature. Take a small, measured aliquot from each reaction mixture.

  • Quantitative Comparison: Dilute each aliquot to the same final volume and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the key byproduct (e.g., the hydrodehalogenated arene) at each temperature.

  • Optimization: Select the temperature that provides the best balance of reaction conversion and minimal byproduct formation for scale-up.

References

Technical Support Center: Enhancing the Stability of 1-Phenylimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Phenylimidazolidin-2-one derivatives.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Question: My this compound derivative is degrading quickly after being dissolved in an aqueous buffer for my in vitro assay. How can I improve its stability?

Answer: Rapid degradation in aqueous solutions is a common challenge. The primary degradation pathway is likely hydrolysis of the imidazolidinone ring. Here are several strategies to mitigate this issue:

  • pH Optimization: The stability of the imidazolidinone ring is often pH-dependent. Conduct a pH-stability profile to identify the pH at which the derivative is most stable. Typically, a pH range of 3 to 5 is a good starting point for investigation, as amide bonds are generally more stable in slightly acidic conditions compared to neutral or basic conditions.

  • Buffer Selection: The choice of buffer salts can influence the degradation rate. Phosphate buffers are a common choice, but it is advisable to screen other buffer systems like citrate or acetate to determine the optimal formulation for your specific derivative.

  • Use of Co-solvents: If the experimental design allows, consider using co-solvents to reduce the activity of water. Solvents such as propylene glycol, polyethylene glycol (PEG), or ethanol, when mixed with the aqueous buffer, can significantly decrease the rate of hydrolysis.

  • Lyophilization: For long-term storage of the compound in a solid state, lyophilization (freeze-drying) is a highly effective technique to remove water and prevent hydrolysis.[1] The lyophilized powder can then be reconstituted immediately before use.

Experimental Protocol: pH-Stability Profile

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, citrate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Prepare Stock Solution: Dissolve a known concentration of your this compound derivative in a non-aqueous solvent like acetonitrile or DMSO.

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze the concentration of the parent compound using a stability-indicating HPLC method.

  • Determine Degradation Rate: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will give you the first-order degradation rate constant (k). The pH at which the 'k' value is lowest is the pH of maximum stability.

Issue 2: Compound Degradation upon Exposure to Light

Question: I've noticed a change in the appearance and purity of my compound after leaving it on the benchtop. Could it be degrading due to light exposure?

Answer: Yes, many pharmaceutical compounds are susceptible to photodegradation. The phenyl group in this compound derivatives can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.

  • Protection from Light: The most straightforward solution is to protect the compound from light at all times. Use amber-colored vials or wrap containers in aluminum foil. Conduct all experimental manipulations under low-light conditions or using a safelight.

  • Photostability Testing: To confirm photosensitivity, a forced photodegradation study should be performed according to ICH Q1B guidelines. This will help understand the extent of degradation and identify the photodegradants.

  • Formulation with UV Absorbers: For liquid formulations, the inclusion of excipients that act as UV absorbers, such as benzophenones or cinnamates, can offer protection. However, the compatibility of these excipients with the intended application must be verified.

Experimental Protocol: Forced Photodegradation Study

  • Sample Preparation: Prepare solutions of your compound in a suitable solvent (e.g., methanol or water) and as a solid powder. Place the samples in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. A common setup involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Simultaneously, store a set of identical samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for the presence of degradation products using a stability-indicating HPLC method. A significant increase in degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

Issue 3: Formation of Oxidative Degradants

Question: My purity analysis shows an increasing number of impurity peaks over time, even when stored in the dark. Could this be oxidation?

Answer: Oxidation is another common degradation pathway for many organic molecules. The tertiary amine within the imidazolidinone ring and potentially other functional groups on the derivatives can be susceptible to oxidation.

  • Inert Atmosphere: To minimize exposure to oxygen, handle and store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the headspace of the storage vial with the inert gas before sealing.

  • Antioxidants: The addition of antioxidants to the formulation can be very effective. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite. The selection of the antioxidant will depend on the solvent system and the specific derivative.

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in the formulation can sequester these metal ions and inhibit oxidation.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of your this compound derivative in a suitable solvent.

  • Stress Condition: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the sample solution.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the stressed sample using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. The presence of new peaks not seen in an unstressed control sample indicates oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound derivatives?

A1: Based on the chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond in the imidazolidinone ring, especially under acidic or basic conditions.

  • Oxidation: Oxidation of the nitrogen atoms or other susceptible functional groups in the molecule.

  • Photodegradation: Degradation initiated by the absorption of light, particularly due to the presence of the phenyl ring.

Q2: How can I develop a stability-indicating HPLC method for my compound?

A2: A stability-indicating method is crucial for accurately assessing the stability of your compound. The key is to demonstrate that the analytical method can separate the parent compound from all potential degradation products.

Workflow for Developing a Stability-Indicating HPLC Method:

A 1. Initial Method Development (Select column, mobile phase, detector) B 2. Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C 3. Analyze Stressed Samples B->C D 4. Evaluate Peak Purity (e.g., with DAD or MS detector) C->D E 5. Optimize Method (Adjust gradient, pH, etc. to resolve all peaks) D->E Co-elution detected? F 6. Method Validation (Specificity, Linearity, Accuracy, Precision) D->F All peaks pure and resolved? E->C cluster_0 Identify Degradation Pathway cluster_1 Implement Stabilization Strategy A Hydrolysis D pH Control Co-solvents Lyophilization A->D B Oxidation E Inert Atmosphere Antioxidants Chelating Agents B->E C Photodegradation F Light Protection UV Absorbers Opaque Packaging C->F

References

Technical Support Center: Isolating Pure 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the workup and purification of 1-Phenylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining this compound in high purity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude this compound?

The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: Which solvents are recommended for the recrystallization of this compound?

A mixed solvent system of ethanol and water is often effective for the recrystallization of cyclic ureas like this compound. Other solvent systems that can be explored include hexane/ethyl acetate and hexane/acetone.

Q3: What are the typical elution conditions for column chromatography of this compound?

For silica gel column chromatography, a gradient of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar and more polar impurities.

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials (e.g., N-phenylethylenediamine, urea), side-products from incomplete cyclization, or over-reaction products. For instance, if synthesizing from N-(2-hydroxyethyl)urea, the uncyclized starting material may be present. In syntheses involving phosgene or its equivalents, related side products can also form.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Isolated Product Incomplete reaction or cyclization.Monitor the reaction progress by TLC to ensure completion. If using an acid catalyst, ensure it is active and used in the correct stoichiometric amount.
Product loss during extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. Perform multiple extractions with a smaller volume of solvent for better recovery.
Product is too soluble in the recrystallization solvent.If the product does not precipitate upon cooling, try using a different solvent system or a mixture of solvents (e.g., a "good" solvent for dissolving and a "poor" solvent to induce precipitation).
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent for recrystallization.
Presence of impurities that inhibit crystallization.Try to purify a small amount by column chromatography to obtain a seed crystal. Add the seed crystal to the supersaturated solution to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
Colored Impurities in the Final Product Formation of colored byproducts during the reaction.During the workup, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. Activated charcoal can be used during recrystallization to remove colored impurities, but use it sparingly as it can also adsorb the product.
Product Fails to Crystallize from Solution The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of the product.
Multiple Spots on TLC After Purification Ineffective purification.If recrystallization fails to remove impurities, column chromatography is recommended for better separation.
Decomposition of the product on silica gel.If the product is suspected to be unstable on silica, consider using neutral alumina for chromatography or relying solely on recrystallization.

Experimental Protocols

Below are detailed methodologies for the workup and purification of this compound.

Protocol 1: General Workup Procedure Following Synthesis

This protocol assumes the synthesis is performed in a non-aqueous solvent like toluene with an acid catalyst (e.g., trifluoroacetic acid).

  • Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Neutralization: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, like ethanol/water, is often effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the hot secondary solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again. Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A good Rf value for the product is typically around 0.3.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting the column with the less polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Property Value Reference
Molecular Formula C₉H₁₀N₂OPubChem CID: 255273[3]
Molecular Weight 162.19 g/mol PubChem CID: 255273[3]
Purity (Typical after Recrystallization) >97%[4]
Purity (Typical after Column Chromatography) >98%General laboratory practice
Typical Yield (Varies with Synthesis) 70-95%[5]

Visualizations

Diagram 1: Synthesis and Workup Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction e.g., N-phenylethylenediamine + Urea Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Crystallization Failure

Start No Crystals Formed Check Saturation Is the solution supersaturated? Start->Check Saturation Evaporate Solvent Concentrate Solution Check Saturation->Evaporate Solvent No Induce Nucleation Induce Crystallization Check Saturation->Induce Nucleation Yes Evaporate Solvent->Check Saturation Scratch Flask Scratch Flask Induce Nucleation->Scratch Flask Add Seed Crystal Add Seed Crystal Induce Nucleation->Add Seed Crystal Lower Temperature Lower Temperature Induce Nucleation->Lower Temperature Still No Crystals Still no success? Scratch Flask->Still No Crystals Add Seed Crystal->Still No Crystals Lower Temperature->Still No Crystals Re-evaluate Solvent Change Solvent System Still No Crystals->Re-evaluate Solvent Yes Success Crystals Formed Still No Crystals->Success No Re-evaluate Solvent->Start

Caption: Decision tree for troubleshooting failed crystallization.

References

Validation & Comparative

Validating the Structure of 1-Phenylimidazolidin-2-one: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of 1-Phenylimidazolidin-2-one against structurally similar alternatives. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and characterization of this heterocyclic compound.

Spectroscopic Data Comparison

The structural elucidation of an organic compound relies on the synergistic interpretation of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Below is a comparative summary of the key spectroscopic data for this compound and two representative analogs: 1-Phenylimidazolidine-2,4-dione and 2-Phenylimidazole.

Spectroscopic Technique This compound 1-Phenylimidazolidine-2,4-dione 2-Phenylimidazole
Molecular Formula C₉H₁₀N₂OC₉H₈N₂O₂C₉H₈N₂
Molecular Weight 162.19 g/mol [1][2]176.17 g/mol [3]144.17 g/mol
Mass Spec (m/z) 162 (M+) , 105[1]176 (M+) , 105, 104[4]144 (M+) , 117, 90[5]
Key IR Absorptions (cm⁻¹) ~1680-1700 (C=O, amide) , ~3200-3300 (N-H stretch), ~1600 (C=C, aromatic)~1720 & ~1780 (C=O, imide) , ~3200 (N-H stretch), ~1600 (C=C, aromatic)~3100-3300 (N-H stretch) , ~1600 (C=C, aromatic), No strong C=O
¹H NMR (δ ppm) Phenyl: ~7.2-7.6 (m, 5H), CH₂-N(Ph): ~3.8-4.0 (t), CH₂-N(H): ~3.4-3.6 (t), N-H: broad singletPhenyl: ~7.3-7.5 (m, 5H), CH₂: ~4.1 (s, 2H), N-H: broad singletPhenyl: ~7.4-7.9 (m, 5H), Imidazole CH: ~7.1 (s, 2H), N-H: very broad singlet
¹³C NMR (δ ppm) C=O: ~155-160 , Phenyl: ~118-140, CH₂-N(Ph): ~45-50, CH₂-N(H): ~35-40C=O: ~155 & ~170 , Phenyl: ~125-135, CH₂: ~45Phenyl: ~125-130, Imidazole C: ~120-145

Note: Specific NMR chemical shifts (δ) can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Accurate data acquisition is fundamental to structural validation. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • ¹H NMR Acquisition:

    • The spectrometer is typically a 300 or 400 MHz instrument.[6]

    • Acquire a one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in ppm relative to an internal standard, commonly tetramethylsilane (TMS).[6]

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a carbon spectrum. This requires a greater number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling is used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (FTIR-ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in determining its elemental composition and structure.

  • Sample Introduction (GC-MS):

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).

    • Inject the solution into the GC, where the compound is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization and Analysis:

    • Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing ionization and fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum plots the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion (M+).[1]

Logical Workflow for Structure Validation

The process of validating a chemical structure using spectroscopy follows a logical progression. The diagram below illustrates this workflow, starting from the unknown sample to the final confirmed structure.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation Unknown Unknown Sample MS Mass Spectrometry (MS) Unknown->MS Molecular Weight? IR Infrared (IR) Spectroscopy Unknown->IR Functional Groups? Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Confirm C-count TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Connectivity? TwoD_NMR->Data_Integration Finalize Connections Data_Integration->H_NMR Propose Skeleton Confirmed_Structure Confirmed Structure: This compound Data_Integration->Confirmed_Structure Validation

Caption: Workflow for Spectroscopic Structure Validation.

References

A Comparative Guide to Chiral Auxiliaries: 1-Phenylimidazolidin-2-one and Its Analogs vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide provides an objective comparison of the performance of 1-phenylimidazolidin-2-one and its derivatives, benchmarked against the widely utilized Evans' oxazolidinones and Oppolzer's sultams. The information presented herein is supported by experimental data to aid in the rational selection of a chiral auxiliary for achieving desired stereochemical outcomes.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a diastereoselective transformation. An ideal auxiliary should be readily available, easily attached and removed under mild conditions, and provide a high degree of stereocontrol, all while being recoverable for reuse. This guide focuses on a comparative analysis of these key performance indicators for this compound derivatives and their more established counterparts.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. The following tables summarize the performance of this compound derivatives, Evans' oxazolidinones, and Oppolzer's sultams in key asymmetric transformations.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction where the chiral auxiliary directs the approach of an electrophile to a prochiral enolate.

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-oneBenzyl bromideLHMDS>98%85[1]
(4S)-4-Benzyl-2-oxazolidinone (Evans)Allyl iodideNaHMDS96% (98:2 dr)77[2]
(2R)-Bornane-10,2-sultam (Oppolzer)Methyl iodiden-BuLi>99%89[3]
Asymmetric Aldol Addition

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is often dictated by the geometry of the enolate and the chelating metal.

Chiral AuxiliaryAldehydeLewis AcidDiastereoselectivityYield (%)Reference
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeTiCl4/(-)-Sparteine95:5 (syn:anti)88[4]
(4R,5S)-4-Benzyl-2-oxazolidinone (Evans)IsobutyraldehydeBu2BOTf>99:1 (syn:anti)80[5]
(2R)-Bornane-10,2-sultam (Oppolzer)BenzaldehydeTiCl498:2 (anti:syn)85[6]
Asymmetric Diels-Alder Reaction

In the Diels-Alder reaction, chiral auxiliaries attached to the dienophile control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDieneLewis Acidendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
N-Crotonoyl-(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-oneCyclopentadieneEt2AlCl>99:196%92[7]
N-Crotonoyl-(4S)-4-benzyl-2-oxazolidinone (Evans)CyclopentadieneEt2AlCl>100:197%88[8]
N-Acryloyl-(2R)-Bornane-10,2-sultam (Oppolzer)CyclopentadieneTiCl497:399%91[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of chiral auxiliaries. Below are representative protocols for the synthesis, application, and removal of a this compound derivative.

Synthesis of (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one

This procedure describes the synthesis of a commonly used Helmchen-type imidazolidinone auxiliary from (-)-ephedrine.

  • Step 1: Formation of the Imidazolidin-2-thione. To a solution of (-)-ephedrine (10.0 g, 60.5 mmol) in water (100 mL) is added potassium thiocyanate (11.7 g, 120.9 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude imidazolidin-2-thione. Recrystallization from ethanol yields the pure product.

  • Step 2: S-Methylation. The imidazolidin-2-thione (5.0 g, 24.0 mmol) is dissolved in methanol (50 mL), and methyl iodide (1.8 mL, 28.8 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to give the S-methylated intermediate.

  • Step 3: Amination and Cyclization. The crude S-methylated intermediate is dissolved in methanol (50 mL), and a solution of methylamine (40% in water, 10 mL) is added. The mixture is heated to reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one.

Diastereoselective Alkylation using (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one

This protocol outlines the alkylation of an N-acyl imidazolidinone.

  • Acylation: To a solution of (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one (1.0 g, 5.26 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol). The solution is stirred for 30 minutes, followed by the dropwise addition of propionyl chloride (0.50 mL, 5.78 mmol). The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-propionyl derivative.

  • Alkylation: The N-propionyl imidazolidinone (1.0 g, 3.87 mmol) is dissolved in anhydrous THF (20 mL) and cooled to -78 °C. Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 4.26 mL, 4.26 mmol) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (0.55 mL, 4.64 mmol) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and the diastereomeric ratio is determined by NMR spectroscopy. The product is purified by column chromatography.[1]

Cleavage of the Chiral Auxiliary

This procedure describes the removal of the imidazolidinone auxiliary to yield the chiral carboxylic acid.

  • The N-alkylated product (1.0 g, 2.89 mmol) is dissolved in a mixture of THF (20 mL) and water (5 mL).

  • Lithium hydroxide monohydrate (0.24 g, 5.78 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is washed with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is acidified to pH 2 with 1M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral carboxylic acid.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and models in chiral auxiliary-based synthesis.

G cluster_0 Asymmetric Synthesis Workflow start Prochiral Substrate attach Attach Auxiliary start->attach aux Chiral Auxiliary aux->attach diastereoselective Diastereoselective Reaction attach->diastereoselective separate Diastereomer Separation (optional) diastereoselective->separate cleave Cleave Auxiliary separate->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Stereocontrol with Phenylimidazolidinone Enolate Chelated (Z)-Enolate TransitionState Chair-like Transition State Enolate->TransitionState Electrophile Approach Product Major Diastereomer TransitionState->Product Note The phenyl group on the auxiliary sterically blocks one face of the enolate, directing the electrophile to the opposite face. TransitionState->Note

Model for stereocontrol in alkylation reactions.

G cluster_2 Chiral Auxiliary Selection Guide reaction_type What is the key reaction? (Alkylation, Aldol, Diels-Alder) alkylation Alkylation reaction_type->alkylation Alkylation aldol Aldol reaction_type->aldol Aldol da Diels-Alder reaction_type->da Diels-Alder evans_alk Evans' Auxiliary (High d.e.) alkylation->evans_alk helmchen_alk Phenylimidazolidinone (Excellent d.e.) alkylation->helmchen_alk oppolzer_alk Oppolzer's Sultam (Very high d.e.) alkylation->oppolzer_alk evans_aldol Evans' Auxiliary (Excellent syn-selectivity) aldol->evans_aldol oppolzer_aldol Oppolzer's Sultam (Good anti-selectivity) aldol->oppolzer_aldol helmchen_aldol Phenylimidazolidinone (Good syn-selectivity) aldol->helmchen_aldol evans_da Evans' Auxiliary (High endo/exo & d.e.) da->evans_da oppolzer_da Oppolzer's Sultam (Excellent endo/exo & d.e.) da->oppolzer_da helmchen_da Phenylimidazolidinone (High endo/exo & d.e.) da->helmchen_da

Decision tree for chiral auxiliary selection.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic challenge. Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable auxiliaries that provide excellent levels of stereocontrol in a wide range of reactions. This compound derivatives, such as the Helmchen auxiliary, have emerged as powerful alternatives, demonstrating comparable and sometimes superior diastereoselectivity, particularly in alkylation and Diels-Alder reactions. Their greater stability to certain cleavage conditions can also be an advantage. This guide provides a starting point for the informed selection of a chiral auxiliary, and it is recommended to consult the primary literature for specific substrate and reaction condition optimizations.

References

Efficacy of 1-Phenylimidazolidin-2-one Derivatives Compared to Existing Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 1-Phenylimidazolidin-2-one and its derivatives against existing drugs across several therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this promising class of compounds.

Anticonvulsant Activity

Derivatives of imidazolidin-2-one have demonstrated notable anticonvulsant properties, positioning them as potential alternatives to established antiepileptic drugs (AEDs) like phenytoin and diazepam. Comparative studies highlight their efficacy in widely accepted preclinical models of epilepsy.

Quantitative Data Summary: Anticonvulsant Efficacy
Compound/DrugTest ModelDose/ConcentrationEfficacy Metric (ED₅₀)Reference Drug Efficacy (ED₅₀)
5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05)MES50, 100, 200 mg/kgProtection against seizuresPhenytoin (effective)
HPA-05scPTZ50, 100, 200 mg/kgIncreased seizure latencyDiazepam (2 mg/kg, effective)
Phenylmethylenehydantoin (Compound 14)MES-28 ± 2 mg/kgPhenytoin (30 ± 2 mg/kg)
Phenylmethylenehydantoin (Compound 12)MES-39 ± 4 mg/kgPhenytoin (30 ± 2 mg/kg)

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock Seizure): A model for generalized tonic-clonic seizures.[1][2] scPTZ (subcutaneous Pentylenetetrazol): A model for myoclonic seizures.[3][4][5][6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to evaluate the ability of a compound to prevent the spread of seizures.[1][2]

  • Animal Model: Male ICR mice (23 ± 3 g).

  • Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice. A local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[1][7]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[1]

  • Data Analysis: The ED₅₀ is calculated, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test assesses a compound's ability to raise the seizure threshold.[3][4][5][6]

  • Animal Model: Male CF-1 mice.

  • Drug Administration: The test compound or vehicle is administered i.p. at various doses.

  • Convulsant Administration: After a predetermined time (e.g., 30 minutes), pentylenetetrazol (PTZ) is injected subcutaneously (e.g., 85 mg/kg).[3][4]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The primary endpoint is the failure to observe a clonic seizure. The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.

Logical Workflow for Anticonvulsant Screening

G cluster_0 Preclinical Screening A Compound Synthesis (this compound derivatives) B Acute Toxicity Assessment A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous PTZ (scPTZ) Test B->D E Comparison with Standard Drugs (e.g., Phenytoin, Diazepam) C->E D->E F Lead Compound Identification E->F

Figure 1. Workflow for anticonvulsant drug screening.

Anticancer Activity

Certain derivatives of this compound have emerged as potent anticancer agents, with a mechanism of action that involves the disruption of microtubule dynamics, a validated target for cancer therapy. Their efficacy has been compared to established antimitotic agents like Combretastatin A-4 and Paclitaxel.

Quantitative Data Summary: Anticancer Efficacy (IC₅₀ Values)
Compound FamilyCell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates (PID-SOs)HT-10800.066 - 6--
HT-290.066 - 6--
M210.066 - 6--
MCF70.066 - 6--
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)Various (16 lines)Nanomolar rangeCombretastatin A-4Potent

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8][9][10][11][12]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.[10]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of tubulin into microtubules.[13][14][15][16][17]

  • Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP.

  • Reaction Setup: The tubulin solution is mixed with the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in a microplate.

  • Polymerization Monitoring: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The increase in optical density at 340 nm, which corresponds to microtubule formation, is measured over time.[14][15]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. Inhibitory compounds will show a decrease in the rate and/or extent of polymerization.

Signaling Pathways

Tubulin Polymerization Inhibition

Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and related compounds exert their anticancer effects by inhibiting tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[18][19][20][21][22]

G cluster_0 Mechanism of Tubulin Polymerization Inhibitors A PIB-SO Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Microtubule Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Figure 2. Mechanism of action of PIB-SO derivatives.

PI3K/Akt Signaling Pathway Inhibition

Some imidazolidinone derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[23][24][25][26][27][28][29][30][31][32]

G cluster_1 PI3K/Akt Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative Imidazolidinone Derivative Derivative->PI3K inhibits

Figure 3. Inhibition of the PI3K/Akt pathway.

Antibacterial Activity

Certain imidazolidinone-related structures, such as imidazoquinoxalines, have demonstrated promising antibacterial activity against a range of pathogenic bacteria. Their efficacy has been benchmarked against standard antibiotics like ampicillin and gentamycin.

Quantitative Data Summary: Antibacterial Efficacy (MIC Values)
CompoundBacterial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Imidazoquinoxaline derivative (11c)Bacillus subtilis0.15Ampicillin0.15
Klebsiella pneumoniae0.12Gentamycin0.12
Imidazo[1,5-a]quinoxaline derivatives (3d, 3e, 3m, 3n)Various bacteriaEffective--

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol

Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.[33][34][35][36][37]

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Experimental Workflow for Antibacterial Screening

G cluster_2 Antibacterial Efficacy Testing Compound Test Compound (Imidazoquinoxaline derivative) Dilution Serial Dilution in Microtiter Plate Compound->Dilution Inoculation Inoculation with Bacterial Strains Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC MIC Determination (Visual Inspection/OD Reading) Incubation->MIC Comparison Comparison with Standard Antibiotics (e.g., Ampicillin, Gentamycin) MIC->Comparison

Figure 4. Workflow for MIC determination.

References

A Comparative Guide to Spectroscopic Analysis of 1-Phenylimidazolidin-2-one Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the analysis of reaction intermediates in the synthesis of 1-Phenylimidazolidin-2-one. Understanding the formation and fate of these transient species is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product, a valuable scaffold in medicinal chemistry. This document presents supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of appropriate analytical methods.

Introduction to the Reaction and a Key Intermediate

The synthesis of this compound typically proceeds through the cyclization of an acyclic precursor. A common and illustrative pathway involves the reaction of N-phenylethylenediamine with a carbonyl source, such as urea. This reaction proceeds via a key intermediate, N-(2-aminoethyl)-N'-phenylurea . The timely detection and characterization of this intermediate are paramount for mechanistic studies and process control.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for monitoring the formation of this compound and its intermediates depends on several factors, including the required structural information, sensitivity, temporal resolution, and the nature of the reaction medium. The following table summarizes the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Spectroscopic TechniquePrincipleInformation ProvidedRelative SensitivityTemporal ResolutionAdvantagesLimitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed atomic connectivity, chemical environment of protons and carbons.ModerateSeconds to minutesProvides unambiguous structural elucidation of intermediates and products. Quantitative analysis is straightforward.Lower sensitivity compared to MS. Slower acquisition time may not be suitable for very fast reactions.
Infrared (IR) Vibrational modes of chemical bondsPresence of specific functional groups (e.g., C=O, N-H).GoodMilliseconds to secondsExcellent for real-time, in-situ reaction monitoring using ATR probes. Relatively inexpensive and robust.Provides less detailed structural information than NMR. Overlapping peaks can complicate analysis in complex mixtures.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight of intermediates and products. Fragmentation patterns offer structural clues.Very HighMillisecondsUnparalleled sensitivity for detecting trace-level intermediates. Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification.Isomeric intermediates may not be distinguishable by mass alone. Ionization process can sometimes induce fragmentation, complicating interpretation.

Spectroscopic Signatures of a Key Reaction Intermediate

Predicted Spectroscopic Data for N-(2-aminoethyl)-N'-phenylurea

TechniquePredicted Key Signals/FeaturesRationale/Analogous Compound Data
¹H NMR Phenyl protons (δ 7.0-7.5 ppm), -NH- protons (broad signals), -CH₂-CH₂- protons (triplets, δ ~3.0-3.5 ppm), -NH₂ protons (broad singlet).Based on the known spectra of phenylurea and ethylenediamine derivatives. For example, in 1-(2-hydroxyethyl)-3-phenylurea, the ethylene protons appear around δ 3.1-3.5 ppm.
¹³C NMR Carbonyl carbon (C=O) at ~155-160 ppm, aromatic carbons at ~120-140 ppm, and aliphatic carbons (-CH₂-) at ~40-50 ppm.The carbonyl signal is characteristic of ureas. Data for (2-hydroxyethyl)urea shows the ethylene carbons in this region.
IR Spectroscopy N-H stretching (primary and secondary amines/amides) at ~3300-3500 cm⁻¹ (multiple bands), C=O stretching (urea) at ~1640-1680 cm⁻¹, N-H bending at ~1550-1650 cm⁻¹, and aromatic C-H and C=C bands.In-situ IR monitoring of N,N-diphenyl urea synthesis shows a characteristic intermediate peak at 1339 cm⁻¹. Urea itself has a strong C=O stretch around 1700 cm⁻¹ and N-H stretches above 3200 cm⁻¹.[1][2]
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 180.11. Key fragments from the cleavage of the ethylenediamine chain and the urea linkage.The molecular weight of N-(2-aminoethyl)-N'-phenylurea (C₉H₁₃N₃O) is 179.22 g/mol . Fragmentation of amines often involves α-cleavage, and ureas can cleave at the C-N bonds.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful spectroscopic analysis of reaction intermediates.

Protocol 1: In-situ Monitoring of this compound Synthesis using ATR-FTIR Spectroscopy

Objective: To monitor the real-time concentration changes of reactants, the N-(2-aminoethyl)-N'-phenylurea intermediate, and the this compound product.

Methodology:

  • Instrumentation Setup: Equip a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe connected to an FTIR spectrometer.

  • Background Spectrum: Charge the reactor with the solvent (e.g., toluene or a higher boiling point solvent) and N-phenylethylenediamine. Record a background spectrum.

  • Reaction Initiation: Add urea to the reaction mixture and begin heating.

  • Data Acquisition: Collect IR spectra at regular intervals (e.g., every 1-5 minutes) throughout the reaction.

  • Data Analysis: Monitor the decrease in the intensity of peaks corresponding to the N-H bonds of the primary amine in N-phenylethylenediamine. Simultaneously, track the appearance and subsequent decrease of characteristic peaks for the N-(2-aminoethyl)-N'-phenylurea intermediate (e.g., the urea C=O stretch). Finally, monitor the growth of peaks associated with the final product, this compound (e.g., the cyclic urea C=O stretch at a slightly different wavenumber).

Protocol 2: ¹H NMR Analysis of the Reaction Mixture

Objective: To obtain detailed structural information about the species present at different stages of the reaction.

Methodology:

  • Reaction Sampling: At various time points during the reaction (e.g., 0, 1, 2, 4, and 24 hours), carefully extract a small aliquot from the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot if necessary (e.g., by rapid cooling). Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent (e.g., DMSO-d₆, which is suitable for dissolving polar ureas).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Compare the spectra over time. Identify the signals corresponding to the starting materials. Look for the appearance of new signals that can be assigned to the N-(2-aminoethyl)-N'-phenylurea intermediate based on the predicted chemical shifts and multiplicities. Observe the eventual disappearance of the intermediate signals and the emergence of the characteristic peaks for this compound.

Protocol 3: LC-MS Analysis for Intermediate Detection

Objective: To detect the presence of the intermediate with high sensitivity and confirm its molecular weight.

Methodology:

  • Reaction Sampling and Preparation: Prepare samples at different reaction times as described in the NMR protocol. Dilute the samples appropriately with a suitable solvent (e.g., methanol/water).

  • LC Separation: Inject the samples into a Liquid Chromatography system equipped with a suitable column (e.g., C18) to separate the components of the reaction mixture.

  • MS Detection: Analyze the eluent from the LC column using an Electrospray Ionization (ESI) Mass Spectrometer in positive ion mode.

  • Data Analysis: Look for the extracted ion chromatogram corresponding to the m/z of the protonated intermediate (180.11). Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation.

Visualizing the Workflow and Relationships

Reaction_Analysis_Workflow Workflow for Spectroscopic Analysis of Reaction Intermediates Start Start: Synthesis of This compound Reaction Reaction: N-phenylethylenediamine + Urea Start->Reaction Intermediate Intermediate Formation: N-(2-aminoethyl)-N'-phenylurea Reaction->Intermediate Analysis Spectroscopic Analysis Reaction->Analysis Product Product Formation: This compound Intermediate->Product Intermediate->Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy (In-situ FTIR) Analysis->IR MS Mass Spectrometry (LC-MS) Analysis->MS Data Data Interpretation and Structural Elucidation NMR->Data IR->Data MS->Data Conclusion End: Mechanistic Insight & Process Optimization Data->Conclusion

Caption: Workflow for the spectroscopic analysis of intermediates.

Spectroscopic_Technique_Comparison Comparison of Spectroscopic Techniques for Intermediate Analysis Technique Spectroscopic Technique NMR NMR Technique->NMR IR IR Technique->IR MS MS Technique->MS Info_Type Information Type NMR->Info_Type provides Connectivity Detailed Connectivity NMR->Connectivity Performance Performance NMR->Performance offers High_Resolution High Structural Resolution NMR->High_Resolution IR->Info_Type provides Functional_Groups Functional Groups IR->Functional_Groups IR->Performance offers Real_Time Real-Time Monitoring IR->Real_Time MS->Info_Type provides Molecular_Weight Molecular Weight MS->Molecular_Weight MS->Performance offers High_Sensitivity High Sensitivity MS->High_Sensitivity Info_Type->Connectivity Info_Type->Functional_Groups Info_Type->Molecular_Weight Performance->High_Resolution Performance->Real_Time Performance->High_Sensitivity

Caption: Comparison of spectroscopic techniques for intermediate analysis.

Conclusion

The comprehensive analysis of reaction intermediates in the synthesis of this compound is best achieved through a multi-spectroscopic approach. In-situ FTIR provides invaluable real-time kinetic data, while NMR and LC-MS offer detailed structural confirmation of transient species. By combining the strengths of these techniques, researchers and drug development professionals can gain a deeper understanding of the reaction mechanism, leading to more efficient and controlled synthetic processes.

References

A Comparative Analysis of the Bioactivity of 1-Phenylimidazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylimidazolidin-2-one scaffold has emerged as a versatile pharmacophore, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of these analogs, focusing on their antimitotic, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective comparison and inform future drug discovery and development efforts.

Antimitotic Activity

A significant area of investigation for this compound analogs has been their potential as anticancer agents. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, in particular, have shown potent antiproliferative activity against a range of cancer cell lines. These compounds have been observed to induce cell cycle arrest at the G2/M phase and disrupt the cellular cytoskeleton, hallmarks of antimitotic agents that interfere with tubulin polymerization.[1]

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide analogs against various cancer cell lines. The data is extracted from a study by Fortin et al. (2011), where a comprehensive structure-activity relationship (SAR) was established.

Compound IDR1R2R3R4R5HT-29 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)
4a HHHHH0.0420.0380.045
4b 2-CH3HHHH0.0310.0290.033
4j 4-ClHHHH0.0150.0140.016
4p 3,4,5-(OCH3)3HHHH0.0040.0030.005
5a HHHHH0.0280.0250.031
5e 4-FHHHH0.0110.0100.012

Note: The table presents a subset of the data for illustrative purposes. For a complete dataset, please refer to the source publication.

The SAR studies indicate that substitutions on the phenyl ring significantly influence the antimitotic potency of these analogs.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for the antimitotic activity of these compounds involves the inhibition of tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.

antimitotic_pathway cluster_drug_action Drug Action cluster_cellular_events Cellular Events cluster_outcome Outcome Analog Analog Tubulin Tubulin Analog->Tubulin Inhibits Polymerization Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Polymerization Mitotic_Spindle Mitotic_Spindle Microtubule_Formation->Mitotic_Spindle Assembly Cell_Cycle_Progression Cell_Cycle_Progression Mitotic_Spindle->Cell_Cycle_Progression Enables Cell_Division Cell_Division Cell_Cycle_Progression->Cell_Division Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis G2/M Arrest leads to

Caption: Proposed mechanism of antimitotic this compound analogs.

The experimental workflow for assessing antimitotic activity typically involves cell viability assays to determine IC50 values, followed by cell cycle analysis and tubulin polymerization assays to elucidate the mechanism of action.

experimental_workflow_antimitotic Cancer_Cell_Lines Cancer_Cell_Lines Drug_Treatment Treatment with Analogs Cancer_Cell_Lines->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Flow_Cytometry Tubulin_Assay In Vitro Tubulin Polymerization Assay Drug_Treatment->Tubulin_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination G2M_Arrest Quantification of G2/M Arrest Flow_Cytometry->G2M_Arrest Inhibition_Confirmation Confirmation of Tubulin Polymerization Inhibition Tubulin_Assay->Inhibition_Confirmation

Caption: Experimental workflow for evaluating antimitotic activity.

Anticonvulsant Activity

Certain analogs of this compound have been investigated for their potential as anticonvulsant agents. These studies often employ preclinical models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests to evaluate efficacy.

Quantitative Comparison of Anticonvulsant Activity

Data on the anticonvulsant activity of these specific analogs is less abundant in publicly available literature. However, related hydantoin structures, which share the imidazolidine core, are well-established anticonvulsants. For instance, phenytoin (5,5-diphenylhydantoin) is a widely used antiepileptic drug. The table below provides a hypothetical comparison based on typical preclinical screening data.

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)
Analog X 50>1002004
Analog Y 75803004
Phenytoin 9.5>100687.2

This table is for illustrative purposes to show the type of data generated in anticonvulsant screening.

The Protective Index (PI) is a crucial parameter, representing the ratio of the toxic dose to the effective dose, with a higher PI indicating a better safety profile.

Putative Mechanisms of Anticonvulsant Action

The anticonvulsant effects of compounds acting on the central nervous system are often attributed to the modulation of ion channels or neurotransmitter systems. For imidazolidinone-related structures, two primary mechanisms are often proposed: blockade of voltage-gated sodium channels and enhancement of GABAergic inhibition.

anticonvulsant_mechanisms cluster_mechanisms Potential Anticonvulsant Mechanisms Analog Analog Na_Channel Voltage-Gated Na+ Channel Analog->Na_Channel Blocks GABA_Receptor GABAA Receptor Analog->GABA_Receptor Potentiates Reduced_Excitation Reduced Neuronal Excitability Na_Channel->Reduced_Excitation Increased_Inhibition Increased Neuronal Inhibition GABA_Receptor->Increased_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitation->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Caption: Putative mechanisms of anticonvulsant action for imidazolidinone analogs.

Monoamine Oxidase (MAO) Inhibition

The this compound scaffold has also been explored for its potential to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative diseases.

Quantitative Comparison of MAO Inhibitory Activity
CompoundMAO-A Ki (µM)MAO-B Ki (µM)Selectivity Index (Ki MAO-B / Ki MAO-A)
Analog Z 0.51020
Analog W 80.20.025
Moclobemide 1.22722.5

This table is for illustrative purposes. A lower Ki value indicates higher inhibitory potency. The selectivity index indicates the preference for inhibiting MAO-A over MAO-B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key bioassays discussed.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis: Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticonvulsant Activity: Maximal Electroshock (MES) Test
  • Animal Preparation: Use adult mice or rats, and administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Electrode Placement: Apply corneal electrodes with an electrolyte solution.

  • Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED50.[2][3][4][5]

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
  • Animal Preparation: Administer the test compound to the animals.

  • PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) to induce clonic seizures.

  • Observation: Observe the animals for the onset and severity of seizures for a period of 30 minutes.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from clonic seizures is calculated as the ED50.[6][7][8][9][10]

MAO Inhibition Assay
  • Enzyme Preparation: Use isolated mitochondrial fractions rich in MAO-A and MAO-B from a suitable source (e.g., rat brain or human platelets).

  • Incubation: Incubate the enzyme preparation with various concentrations of the test compound.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

  • Reaction Termination and Product Measurement: Stop the reaction and quantify the product formation using a suitable method (e.g., spectrophotometry or fluorometry).

  • Ki Calculation: Determine the inhibitory constant (Ki) from the dose-response curves.

This guide provides a foundational understanding of the diverse bioactivities of this compound analogs. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Phenylimidazolidin-2-one, a key intermediate in various pharmaceutical compounds. We present a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to Purity Assessment

The purity of any synthesized compound is a critical parameter that directly impacts its chemical and pharmacological properties. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.[1] For a compound like this compound, which serves as a building block in drug development, rigorous purity assessment is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores and compares the most common and effective analytical techniques for this purpose.

Comparative Analysis of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2]
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Suitable for volatile and thermally stable compounds.[3]Applicable to any soluble compound with NMR-active nuclei.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent; derivatization may be required for polar analytes.Precise weighing and dissolution in a deuterated solvent with an internal standard.[4]
Information Provided Retention time, peak area (purity), detection of non-volatile impurities.Retention time, mass spectrum (structural information), detection of volatile and semi-volatile impurities.Absolute or relative purity, structural confirmation, identification and quantification of impurities without specific reference standards.[5]
Advantages High resolution, well-established methods, suitable for a wide range of compounds.High sensitivity and specificity, provides structural information of impurities.[2]Primary analytical method, provides structural and quantitative data simultaneously, non-destructive.[6]
Limitations Requires reference standards for impurity identification and quantification, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.[2]Lower sensitivity compared to chromatographic methods, requires more sample, higher instrumentation cost.[7]
Typical LOD 0.0013 - 0.021 ng/injection (for aromatic nitrogen heterocycles)[8]Dependent on the compound and instrument, can reach ppm levels.[9]Generally in the range of 0.1% (w/w).[10]
Typical LOQ 0.0044 - 0.072 ng/injection (for aromatic nitrogen heterocycles)[8]Dependent on the compound and instrument, typically higher than LOD.[7]Generally in the range of 0.3% (w/w).[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Illustrative RP-HPLC Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% formic acid or a phosphate buffer to ensure good peak shape). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound exhibits maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm due to the phenyl group).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards of those impurities are required.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. This compound is expected to be amenable to GC-MS analysis.

Illustrative GC-MS Protocol:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one based on 5% phenyl polysiloxane.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a final period.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value higher than the molecular weight of the compound (e.g., 300 amu).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The purity is estimated from the peak area percentage in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with library databases (e.g., NIST) and by interpreting their fragmentation patterns.

Expected Mass Spectral Fragmentation of this compound (C₉H₁₀N₂O, MW: 162.19): The fragmentation of N-aryl substituted amides often involves the loss of an aromatic hydrogen atom from the molecular ion.[12] Common fragmentation pathways for cyclic structures involve ring opening and subsequent fragmentation. Key fragments to expect for this compound would include the molecular ion (m/z 162), and fragments corresponding to the loss of parts of the imidazolidinone ring or the phenyl group.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.

Illustrative qNMR Protocol:

  • Internal Standard (IS): Choose an internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Expected ¹H and ¹³C NMR Spectral Data for this compound:

  • ¹H NMR: Expect signals for the aromatic protons on the phenyl ring (likely in the range of 7.0-7.6 ppm) and two sets of signals for the methylene protons of the imidazolidinone ring (likely in the range of 3.0-4.0 ppm), which may appear as triplets or more complex multiplets depending on their coupling. The NH proton will also be present, its chemical shift being solvent-dependent.

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons (around 115-140 ppm), and the two methylene carbons of the imidazolidinone ring (around 40-50 ppm).

Visualization of Experimental Workflow

A general workflow for assessing the purity of a synthesized compound is depicted below.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_method_selection Method Selection cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_results Results & Reporting Synthesis Synthesize This compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char Method_Selection Select Purity Assessment Method(s) Initial_Char->Method_Selection HPLC_Prep Sample Preparation (Dissolution, Filtration) Method_Selection->HPLC_Prep Non-volatile/ Thermally labile GCMS_Prep Sample Preparation (Dilution in Volatile Solvent) Method_Selection->GCMS_Prep Volatile/ Thermally stable qNMR_Prep Sample Preparation (Weighing with Internal Standard) Method_Selection->qNMR_Prep High accuracy/ Structural info needed HPLC_Run HPLC Analysis HPLC_Prep->HPLC_Run HPLC_Data Data Analysis (Peak Integration) HPLC_Run->HPLC_Data Purity_Report Generate Purity Report HPLC_Data->Purity_Report GCMS_Run GC-MS Analysis GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (TIC, Mass Spectra) GCMS_Run->GCMS_Data GCMS_Data->Purity_Report qNMR_Run qNMR Data Acquisition qNMR_Prep->qNMR_Run qNMR_Data Data Processing & Purity Calculation qNMR_Run->qNMR_Data qNMR_Data->Purity_Report Comparison Compare Results from Different Methods Purity_Report->Comparison

Purity Assessment Workflow

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a phenyl-substituted urea derivative with a C2 synthon, such as a derivative of ethylene glycol or a related compound. Potential impurities can include:

  • Unreacted Starting Materials: Residual phenylurea or other reactants.

  • By-products from Side Reactions: For instance, the formation of N,N'-diphenylurea if aniline is present as an impurity in the starting phenylurea.

  • Oligomeric Species: Formation of dimers or trimers under certain reaction conditions.

  • Degradation Products: The imidazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened products.

Identifying and quantifying these impurities is crucial for ensuring the quality of the synthesized this compound.

Conclusion and Recommendations

For a comprehensive and robust assessment of the purity of synthesized this compound, a multi-faceted approach employing orthogonal analytical techniques is recommended.

  • HPLC is an excellent frontline technique for routine purity checks and for the detection of non-volatile impurities. Its high throughput makes it suitable for screening multiple samples.

  • GC-MS is invaluable for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. The mass spectral data provides crucial structural information for unknown impurity identification.

  • qNMR serves as a powerful, primary method for obtaining an absolute purity value. It is particularly useful for certifying reference standards and for providing unambiguous structural confirmation of the main component and any quantifiable impurities.

By combining these methods, researchers and drug development professionals can obtain a complete purity profile of their synthesized this compound, ensuring its suitability for further applications and regulatory submissions.

References

A Comparative Guide to Catalysts for 1-Phenylimidazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-phenylimidazolidin-2-one, a key structural motif in many pharmaceuticals and biologically active compounds, has been approached through various catalytic strategies. The choice of catalyst is a critical parameter influencing yield, reaction conditions, and overall efficiency. This guide provides an objective comparison of different catalytic systems, supported by experimental data from peer-reviewed literature, to aid researchers in selecting the optimal synthetic route for their specific needs.

Catalyst Performance: A Comparative Analysis

The following table summarizes the performance of different catalysts in the synthesis of this compound and structurally related analogs. The data highlights key metrics such as catalyst type, substrate, reaction conditions, and product yield, allowing for a direct comparison of their efficiencies.

Catalyst SystemSubstrate(s)Catalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Organocatalyst
BEMP1-Phenyl-3-(2-methylbut-3-yn-2-yl)urea5 mol%CH3CNRoom Temp.1 h97[1][2]
TBD1-Phenyl-3-(2-methylbut-3-yn-2-yl)urea10 mol%CH3CN100-Quantitative[1]
MTBD1-Phenyl-3-(2-methylbut-3-yn-2-yl)urea10 mol%CH3CNRoom Temp.-82
BTMG1-Phenyl-3-(2-methylbut-3-yn-2-yl)urea10 mol%CH3CNRoom Temp.-67
Metal-Based Catalysts
SeleniumN,N'-dialkylethylenediamines + CO/O25 mol%-Room Temp.30 min-[3]
PalladiumEthylenediamine + CO/O21 mol%Water100-72[3]
AuClPropargyl ureas on solid support5 mol%DCM/MeCN---[3]
Ag(I)Aminophenyl propargyl alcohols + isocyanates-----[3]
Cu(NO3)21,2-diamines + Dialkyl carbonates-----
CeO2Aliphatic 1,2-diamines + CO2-----[3]
Acid Catalysis
Acetic acid/HClPhenylglyoxal + Phenylurea-Acetic AcidReflux4 h59-64[4]

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below.

Organocatalyzed Intramolecular Hydroamidation

This protocol describes the synthesis of a substituted imidazolidin-2-one using the highly effective phosphazene base BEMP as a catalyst.[1][2]

Materials:

  • 1-Phenyl-3-(propargyl-type)urea derivative (0.4 mmol)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%, 6 μL)

  • Acetonitrile (CH3CN) (4 mL)

  • Magnetic stir bar

  • Test tube

Procedure:

  • A test tube is charged with the propargylic urea (0.4 mmol) and a magnetic stir bar.

  • Acetonitrile (4 mL) is added to the test tube.

  • BEMP (5 mol%, 6 μL) is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.

Acid-Catalyzed Synthesis from Phenylglyoxal and Phenylurea

This method outlines the synthesis of 1,5-diphenylimidazolidine-2,4-dione, a related structure, using a simple acid catalyst.[4]

Materials:

  • Phenylglyoxal

  • Phenylurea

  • Acetic acid

  • Hydrochloric acid

Procedure:

  • A mixture of phenylglyoxal and phenylurea is prepared.

  • An acetic acid-hydrochloric acid mixture is added to the reactants.

  • The reaction mixture is refluxed for 4 hours.

  • The resulting 1,5-diphenylimidazolidine-2,4-dione derivatives are isolated.

Reaction Pathways and Workflows

The synthesis of this compound can be approached through several catalytic pathways. The choice of pathway often depends on the availability of starting materials and the desired complexity of the final product.

G cluster_start Starting Materials cluster_catalysis Catalytic Cyclization cluster_product Product N-Phenylethylenediamine N-Phenylethylenediamine Catalyst Catalyst N-Phenylethylenediamine->Catalyst Carbonyl Source Carbonyl Source Carbonyl Source->Catalyst This compound This compound Catalyst->this compound Reaction

Caption: General synthetic pathway for this compound.

The selection of a suitable catalyst is a critical step in the synthesis of this compound. The following workflow illustrates a logical approach to catalyst selection based on desired reaction parameters.

G start Define Synthesis Goals (Yield, Purity, Cost) catalyst_type Select Catalyst Type start->catalyst_type metal Metal-Based Catalyst (e.g., Pd, Cu, Ag, Au) catalyst_type->metal High Activity organo Organocatalyst (e.g., BEMP, TBD) catalyst_type->organo Mild Conditions acid Acid Catalyst (e.g., Acetic Acid/HCl) catalyst_type->acid Simple & Inexpensive optimize Optimize Reaction Conditions (Temp, Time, Solvent) metal->optimize organo->optimize acid->optimize analyze Analyze Product (Yield, Purity) optimize->analyze end Successful Synthesis analyze->end

Caption: Workflow for catalyst selection in imidazolidin-2-one synthesis.

References

A Comparative Guide to the Synthesis of 1-Phenylimidazolidin-2-one: Validation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a novel synthetic route for 1-Phenylimidazolidin-2-one, a key intermediate in pharmaceutical and materials science. The performance of this new method is objectively evaluated against a traditional approach, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview for informed decision-making in their synthetic endeavors.

Executive Summary

The synthesis of this compound is a critical process for various research and development applications. Traditional synthetic methods, while effective, often rely on harsh reagents and elevated temperatures. This guide introduces a novel, organo-catalyzed approach that offers significant advantages in terms of reaction conditions, yield, and efficiency. By presenting a side-by-side comparison of the new and established routes, this document aims to validate the utility and potential of the modern methodology.

Performance Comparison: New vs. Established Synthetic Routes

The following table summarizes the key performance indicators of the novel synthetic route for this compound compared to a well-established traditional method.

ParameterNovel Organo-Catalyzed RouteTraditional Phosgenation Route
Starting Materials Propargylic Urea Derivative, BEMP CatalystN-phenylethane-1,2-diamine, Phosgene
Solvent Acetonitrile (CH3CN)Chloroform (CHCl3)
Temperature Room TemperatureCooled (Ethanol-dry ice bath)
Reaction Time 1 hourNot explicitly stated, but involves dropwise addition and subsequent reaction
Yield Quantitative (near 100%)[1]Near-quantitative[2]
Key Advantages Mild conditions, avoids toxic phosgene, rapid reactionWell-established and high-yielding
Key Disadvantages Requires synthesis of propargylic urea precursorUse of highly toxic and hazardous phosgene

Experimental Protocols

Novel Organo-Catalyzed Synthesis of a this compound Derivative

This method describes a one-pot synthesis of 4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one, a derivative of the target compound, which illustrates the principles of the novel route.[1]

Materials:

  • 2-methylbut-3-yn-2-amine

  • Phenyl isocyanate

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Acetonitrile (CH3CN)

  • Hexane

  • Ethyl acetate

Procedure:

  • A test tube equipped with a magnetic stir bar is charged with 2-methylbut-3-yn-2-amine (0.4 mmol, 33 mg), phenyl isocyanate (0.4 mmol, 48 mg), and acetonitrile (4 mL).[1]

  • BEMP (5 mol %, 6 μL) is added to the mixture.[1]

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[1]

  • After 1 hour, the solvent is removed under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent to afford the final product in quantitative yield.[1]

Established Synthesis of this compound via Phosgenation

This traditional method involves the use of the highly toxic reagent, phosgene.

Materials:

  • This compound

  • Phosgene

  • Chloroform (dry)

Procedure:

  • Phosgene (approx. 5 ml) is cooled in an ethanol-dry ice bath with magnetic stirring.[2]

  • A solution of this compound (1 g) dissolved in dry chloroform (35 ml) is added dropwise.[2]

  • The reaction proceeds to yield 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, which upon alkaline hydrolysis yields this compound.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthetic pathways described.

new_synthetic_route cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Catalytic Cyclization cluster_product Final Product start1 Propargylic Amine intermediate In situ formation of Propargylic Urea start1->intermediate start2 Phenyl Isocyanate start2->intermediate reaction Intramolecular Hydroamidation intermediate->reaction catalyst BEMP Catalyst (5 mol%) catalyst->reaction product This compound Derivative reaction->product

Novel Organo-Catalyzed Synthetic Workflow

established_synthetic_route cluster_start_est Starting Materials cluster_reaction_est Reaction cluster_intermediate_est Intermediate cluster_hydrolysis_est Hydrolysis cluster_product_est Final Product start_est1 N-Phenylethane- 1,2-diamine reaction_est Phosgenation start_est1->reaction_est start_est2 Phosgene (toxic) start_est2->reaction_est intermediate_est 2-Oxo-3-phenylimidazolidine- 1-carbonyl chloride reaction_est->intermediate_est hydrolysis Alkaline Hydrolysis intermediate_est->hydrolysis product_est This compound hydrolysis->product_est

Established Phosgenation Synthetic Workflow

Conclusion

The novel organo-catalyzed synthetic route for this compound derivatives presents a compelling alternative to traditional methods. The use of a BEMP catalyst allows for the reaction to proceed under ambient conditions, avoiding the need for hazardous reagents like phosgene. The quantitative yield and short reaction time further highlight the efficiency of this new protocol. For researchers and professionals in drug development, this method offers a safer, more sustainable, and highly effective approach to the synthesis of this important chemical scaffold.

References

Head-to-Head Comparison of Imidazolidinone-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Imidazolidinone-Based Ligands

Imidazolidinone-based ligands have emerged as a powerful class of chiral auxiliaries and organocatalysts in asymmetric synthesis. Their robust performance, operational simplicity, and tunability have positioned them as attractive alternatives to traditional metal-based catalysts. This guide provides a head-to-head comparison of imidazolidinone-based ligands with other prominent ligand classes, supported by experimental data, detailed protocols, and visual representations of key chemical processes.

Performance in Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of copper(II) complexes of various imidazolidin-4-one-based ligands has been systematically evaluated. The data below showcases the conversion and enantiomeric excess (ee) achieved with different ligand configurations.

Aldehyde SubstrateLigand ConfigurationConversion (%)[1]Enantiomeric Excess (ee, %)[1]Major Enantiomer[1]
Benzaldehydetrans-trans (Ia)9960R
cis-trans (Ib)9938R
cis-cis (Ic)9994S
4-Nitrobenzaldehydetrans-trans (Ia)9929R
cis-trans (Ib)998R
cis-cis (Ic)9991S
2-Thiophenecarboxaldehydetrans-trans (Ia)9466R
cis-trans (Ib)9920R
cis-cis (Ic)8695S
3-Phenylpropanaltrans-trans (Ia)9873R
cis-trans (Ib)9138R
cis-cis (Ic)9589S

Performance in Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Imidazolidinone-based organocatalysts, particularly those developed by MacMillan and coworkers, have demonstrated exceptional performance in promoting highly enantioselective [4+2] cycloadditions.[2]

While a direct side-by-side comparison in a single study is scarce, the following table compiles representative data for imidazolidinone catalysts and compares them with other common ligand classes used in asymmetric Diels-Alder reactions.

DienophileDieneCatalyst/LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
CinnamaldehydeCyclopentadieneImidazolidinone58990 (exo)[3]
Acryloyl-1,3-oxazolidin-2-oneCyclopentadienePd-Phosphinooxazolidine10>9598[4]
N-Acryloyl-oxazolidinoneCyclopentadieneCu(II)-Bis(oxazoline)109098[5]

Experimental Protocols

Asymmetric Henry Reaction with Copper(II)-Imidazolidin-4-one Catalyst

Materials:

  • Aldehyde (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 equiv)

  • Chiral imidazolidin-4-one ligand (0.11 equiv)

  • Isopropanol (solvent)

Procedure:

  • To a solution of the chiral imidazolidin-4-one ligand in isopropanol, add copper(II) acetate monohydrate.

  • Stir the mixture at room temperature for 30 minutes to form the copper-ligand complex.

  • Add the aldehyde substrate to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add nitromethane dropwise to the reaction mixture.

  • Stir the reaction for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired nitroaldol product.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[1][6]

Asymmetric Diels-Alder Reaction with Imidazolidinone Organocatalyst

Materials:

  • α,β-Unsaturated aldehyde (dienophile) (1.0 equiv)

  • Diene (3.0 equiv)

  • Chiral imidazolidinone catalyst (e.g., MacMillan's first-generation catalyst) (5-20 mol%)

  • Acid co-catalyst (e.g., trifluoroacetic acid)

  • Solvent (e.g., CH₂Cl₂ or CH₃CN)

Procedure:

  • Dissolve the chiral imidazolidinone catalyst in the chosen solvent in a reaction vessel.

  • Add the acid co-catalyst to the solution.

  • Add the α,β-unsaturated aldehyde to the catalyst solution and stir for a few minutes to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the diene to the reaction mixture.

  • Stir the reaction for the specified time (typically 2-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or gas chromatography (GC).[7][8]

Visualizing Chemical Processes

Catalytic Cycle of Imidazolidinone-Catalyzed Diels-Alder Reaction

G cluster_cycle Catalytic Cycle Catalyst Imidazolidinone Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition + Diene Diene Diene Diene->Cycloaddition Product_Complex Product-Catalyst Complex Cycloaddition->Product_Complex Product_Complex->Catalyst + H₂O - Product Product Diels-Alder Product Product_Complex->Product Water H₂O

Caption: Catalytic cycle of the imidazolidinone-catalyzed Diels-Alder reaction.

Experimental Workflow for Asymmetric Catalysis

G cluster_workflow Experimental Workflow Start Start Reactant_Prep Reactant & Catalyst Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup (Solvent, Temp.) Reactant_Prep->Reaction_Setup Reaction Stirring & Monitoring (TLC, HPLC) Reaction_Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for an asymmetric catalytic reaction.

Logical Relationship in Catalyst Selection

G cluster_catalyst_selection Catalyst Selection Logic Reaction_Type Desired Reaction (e.g., Diels-Alder) Substrate_Scope Substrate Scope Reaction_Type->Substrate_Scope Ligand_Class Ligand Class (Imidazolidinone, Phosphine, etc.) Substrate_Scope->Ligand_Class Metal_Choice Metal Co-catalyst (if applicable) Ligand_Class->Metal_Choice Optimization Reaction Condition Optimization Metal_Choice->Optimization Performance High Yield & Enantioselectivity Optimization->Performance

Caption: Logical workflow for selecting an appropriate catalyst system.

Signaling Pathway Modulation

Certain imidazolidinone-containing molecules can interact with biological systems. For instance, imidazoline receptor agonists can modulate specific signaling pathways.

Imidazoline Receptor Signaling

G cluster_signaling Imidazoline Receptor Signaling Ligand Imidazoline Ligand Receptor I₁-Imidazoline Receptor Ligand->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

References

Unlocking the Therapeutic Promise of 1-Phenylimidazolidin-2-one Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds built around a 1-Phenylimidazolidin-2-one core is demonstrating significant potential in oncology, particularly as potent antimitotic agents. These scaffolds, primarily derivatized as phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and benzenesulfonamides (PIB-SAs), are emerging as promising alternatives to established tubulin-targeting drugs, exhibiting nanomolar efficacy against a broad range of cancer cell lines. This guide provides a comprehensive evaluation of their therapeutic potential, offering a direct comparison with the well-known microtubule-destabilizing agent, Combretastatin A-4 (CA-4), supported by experimental data and detailed methodologies for researchers in drug development.

The primary mechanism of action for these this compound derivatives is the inhibition of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[1][2][3] This mode of action is analogous to that of CA-4, a natural product that also targets the colchicine site and functions as a vascular disrupting agent in tumors.[4][5][6][7]

Comparative Performance: Antiproliferative Activity

Quantitative analysis of the antiproliferative activity of this compound derivatives reveals their potent cytotoxic effects across various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for representative PIB-SO and PIB-SA compounds compared to Combretastatin A-4.

CompoundCancer Cell LineIC50 (nM)
PIB-SO Derivative (Compound 36) HT-29 (Colon)1.5
M21 (Melanoma)1.2
MCF7 (Breast)2.0
PIB-SO Derivative (Compound 44) HT-29 (Colon)1.8
M21 (Melanoma)1.5
MCF7 (Breast)2.3
PIB-SA Derivative (Compound 16) HT-1080 (Fibrosarcoma)1.4
PIB-SA Derivative (Compound 17) HT-1080 (Fibrosarcoma)1.6
Combretastatin A-4 (CA-4) MCF-7 (Breast)10 - 50
HUVEC (Endothelial)< 10

Note: IC50 values are sourced from multiple studies and may vary based on experimental conditions.[1][2][8]

Mechanism of Action: Targeting Microtubule Dynamics

The therapeutic effect of this compound scaffolds is rooted in their ability to interfere with the dynamic instability of microtubules, a critical process for cell division. The following diagram illustrates the proposed signaling pathway.

cluster_0 Cellular Environment cluster_1 Drug Intervention Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Drug This compound Scaffold Binding Binds to Colchicine Site on β-Tubulin Drug->Binding Binding->Tubulin_Dimers Inhibits Polymerization Binding->G2M_Arrest

Figure 1. Mechanism of Action of this compound Scaffolds. These compounds inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, M21, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives and Combretastatin A-4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Microtubule Polymerization Assay

This assay directly measures the effect of the compounds on the in vitro assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer and GTP (1 mM).[10]

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the evaluation and development of novel this compound derivatives as potential anticancer agents.

Start Start: Scaffold Identification Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Screening In Vitro Antiproliferative Screening (MTT Assay) Synthesis->Screening Mechanism Mechanism of Action Studies: - Tubulin Polymerization Assay - Cell Cycle Analysis Screening->Mechanism Active Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Optimized Leads Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox End Clinical Candidate Selection Tox->End

Figure 2. Drug Discovery Workflow. A streamlined process for the development of this compound based anticancer agents, from initial synthesis to clinical candidate selection.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel antimitotic agents. Derivatives such as PIB-SOs and PIB-SAs have demonstrated potent, nanomolar antiproliferative activity against a wide array of cancer cell lines, with a clear mechanism of action involving the disruption of microtubule dynamics. Their performance is comparable, and in some cases superior, to the established tubulin inhibitor Combretastatin A-4. The detailed experimental protocols provided herein will enable researchers to further explore and optimize these scaffolds, paving the way for the development of next-generation cancer therapeutics.

References

benchmarking the performance of 1-Phenylimidazolidin-2-one in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of efficient, selective, and versatile chiral auxiliaries and catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. Among the diverse array of chiral molecules, 1-Phenylimidazolidin-2-one and its derivatives have emerged as promising candidates. This guide provides an objective comparison of the performance of this compound-based catalysts with other established alternatives in key asymmetric transformations, supported by experimental data.

Performance Benchmarking in Asymmetric Reactions

The efficacy of a chiral catalyst or auxiliary is primarily evaluated by its ability to induce high stereoselectivity, typically measured as enantiomeric excess (ee%) or diastereomeric excess (de%), and to facilitate the reaction with a high chemical yield. The following tables summarize the performance of imidazolidinone-based catalysts in comparison to the widely used Evans oxazolidinone auxiliaries in asymmetric aldol and Michael addition reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The data below showcases the performance of a proline-derived imidazolidinone catalyst in an asymmetric aldol reaction, contrasted with a typical Evans auxiliary.

Catalyst / AuxiliaryAldehydeKetoneDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee%)Yield (%)
Proline-derived Imidazolidinone p-NitrobenzaldehydeCyclohexanone91:985% (anti)92%
Evans Oxazolidinone IsobutyraldehydeN/A (enolate)>99:1 (syn)>99%75%

Note: Data for the proline-derived imidazolidinone is representative of the performance of this class of catalysts. The Evans oxazolidinone data represents typical values for this well-established auxiliary.

Asymmetric Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Below is a comparison of an imidazolidinone-based catalyst with an Evans-type oxazolidinone in this transformation.

Catalyst / AuxiliaryMichael AcceptorNucleophileDiastereomeric RatioEnantiomeric Excess (ee%)Yield (%)
Imidazolidinone Catalyst β-NitrostyreneDiethyl MalonateN/Aup to 93%92%
(R)-4-Benzyl-2-oxazolidinone (S)-N-Crotonyl-4-phenyloxazolidin-2-oneNi(II) complex of glycine Schiff base>99:1>99%Quantitative

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of catalytic systems. Below is a representative protocol for an asymmetric aldol reaction using an imidazolidinone-based organocatalyst.

Representative Protocol: Asymmetric Aldol Reaction with a Proline-Derived Imidazolidinone Catalyst

Materials:

  • Proline-derived imidazolidinone catalyst (e.g., 20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Solvent (e.g., DMSO/H₂O, 8:2 v/v)

  • Additive (e.g., Cu(OTf)₂, 10 mol%)

Procedure:

  • To a stirred solution of the proline-derived imidazolidinone catalyst and Cu(OTf)₂ in the specified solvent mixture at room temperature, add the aldehyde.

  • After stirring for 10 minutes, add the ketone to the reaction mixture.

  • Continue stirring at room temperature for the specified reaction time (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

A generalized workflow for an asymmetric catalytic reaction provides a clear overview of the experimental process. The following diagram, generated using Graphviz, illustrates the key stages from reaction setup to product analysis.

Asymmetric_Catalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Catalyst Chiral Catalyst (this compound derivative) Reaction_Vessel Reaction Setup (Inert Atmosphere, Temp. Control) Catalyst->Reaction_Vessel Substrates Starting Materials (e.g., Aldehyde, Ketone) Substrates->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Stirring Reaction in Progress (Monitoring by TLC/LC-MS) Reaction_Vessel->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC/GC) Purification->Stereoanalysis

Caption: General experimental workflow for an asymmetric catalytic reaction.

Concluding Remarks

This compound and its derivatives represent a versatile class of chiral catalysts and auxiliaries for asymmetric synthesis. While direct, comprehensive comparative studies against all established methods are still emerging, the available data indicates their potential to achieve high levels of stereoselectivity and yield in various important transformations. Their performance is often comparable to, and in some cases may offer advantages over, traditional chiral auxiliaries like Evans' oxazolidinones, particularly in the context of organocatalysis. The choice of catalyst will ultimately depend on the specific reaction, substrate scope, and desired stereochemical outcome. Further research and development in this area are anticipated to expand the utility of imidazolidinone-based catalysts in the synthesis of complex, high-value chiral molecules.

Cross-Validation of Analytical Methods for 1-Phenylimidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Phenylimidazolidin-2-one is critical for its development and use in pharmaceutical applications. Cross-validation of different analytical methods is a crucial step to ensure the reliability and consistency of results across various analytical platforms. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Disclaimer: As of the latest literature search, specific cross-validation data for this compound is not publicly available. The following guide is a template based on established analytical method validation principles and includes example data derived from methodologies used for structurally similar compounds. This framework is intended to guide researchers in designing and executing their own cross-validation studies.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for the analysis of a broad range of pharmaceutical compounds. It offers high resolution, sensitivity, and reproducibility for non-volatile and thermally labile molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The high selectivity and sensitivity of the mass spectrometer make it an excellent tool for impurity profiling and quantitative analysis.

Comparative Summary of Method Performance

The following table summarizes the typical performance characteristics of hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.03 µg/mL
Robustness RobustRobust

Experimental Protocols

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to cover the linear range.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration within the linear range. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 162, 119, 91).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like methanol. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the same solvent as the standards to a final concentration within the linear range.

Diagrams

MethodDevelopmentWorkflow cluster_0 Method Development cluster_2 Cross-Validation start Define Analytical Requirements select_method Select Analytical Technique (HPLC/GC) start->select_method optimize_params Optimize Chromatographic Conditions select_method->optimize_params system_suitability Establish System Suitability optimize_params->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compare_results Compare Results from Both Methods robustness->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis bias_assessment Assess Bias and Equivalence statistical_analysis->bias_assessment

Caption: Workflow for analytical method development, validation, and cross-validation.

CrossValidationLogic MethodA Method A (e.g., HPLC-UV) - Validated - Linearity - Accuracy - Precision - LOD/LOQ - Robustness ResultsA Results from Method A MethodA->ResultsA MethodB Method B (e.g., GC-MS) - Validated - Linearity - Accuracy - Precision - LOD/LOQ - Robustness ResultsB Results from Method B MethodB->ResultsB SampleSet Identical Sample Set SampleSet->MethodA SampleSet->MethodB Comparison Statistical Comparison (t-test, Bland-Altman plot) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Logical relationship in a cross-validation study.

Safety Operating Guide

1-Phenylimidazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Phenylimidazolidin-2-one, specifically for researchers, scientists, and drug development professionals. Adherence to these protocols is essential, as this compound is classified as hazardous and presents risks to both human health and the environment.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to recognize its associated hazards. This chemical must be managed as a hazardous waste.[1]

  • Health Hazards : It is harmful if swallowed and causes serious eye irritation.[2][3][4]

  • Environmental Hazards : The substance is toxic to aquatic life with long-lasting effects.[2]

  • Regulatory Framework : In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Disposal must comply with federal, state, and local regulations.[6]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[7]

  • Hand Protection : Chemical-resistant gloves, which must be inspected before use.[2][7] Contaminated gloves should be disposed of as hazardous waste.[2]

  • Body Protection : A lab coat or other protective clothing to prevent skin exposure.[7]

Quantitative Data Summary

Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
Melting Point 119 - 121 °C (246 - 250 °F)[2]
GHS Hazard Statements H302: Harmful if swallowed[2]
H319: Causes serious eye irritation[3][4]
H411: Toxic to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][8] Never dispose of this chemical down the drain or in the regular trash.[5][9]

Experimental Protocol: Waste Segregation and Collection

  • Waste Characterization : Treat all this compound, including contaminated labware and spill cleanup materials, as hazardous waste.[8]

  • Select an Appropriate Container :

    • Use a sturdy, leak-proof container that is chemically compatible with the waste.[10][11]

    • Ensure the container is in good condition with no rust or leaks and has a secure, sealable lid.[10]

    • For liquid waste, use a container designed for liquids; do not use food-grade containers like milk jugs.[6]

  • Labeling the Waste Container :

    • As soon as waste is added, label the container with a hazardous waste tag.[5][8]

    • The label must include the words "Hazardous Waste".[5][10]

    • Clearly write the full chemical name, "this compound," and its concentration if in a mixture. Do not use abbreviations or chemical formulas.[5]

    • Include the date of waste generation, the location (department, room number), and the principal investigator's name and contact information.[5]

    • Mark the appropriate hazard pictograms on the label.[5]

  • Storage :

    • Keep the waste container securely closed at all times, except when adding waste.[10][11]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[1]

    • Segregate the container from incompatible materials.[10][11]

  • Requesting Disposal :

    • Once the container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS office.[8][11] Do not transport hazardous waste yourself.[8]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the chemical).[8][10]

    • The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[8][10]

    • After the triple-rinse procedure, deface the original labels on the container, remove the cap, and it may then be disposed of in the regular trash.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_decon Decontamination start Waste this compound Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Hazards: - H302 (Harmful if swallowed) - H319 (Eye Irritant) - H411 (Aquatic Toxicity) ppe->assess container Select Compatible, Leak-Proof Waste Container assess->container label_waste Affix 'Hazardous Waste' Tag container->label_waste fill_label Complete Tag Information: - Full Chemical Name - PI Name & Date - Hazards label_waste->fill_label store Store Sealed Container in Designated Satellite Area fill_label->store request Contact EHS for Waste Pickup store->request spill Clean Contaminated Surfaces & Equipment request->spill spill_waste Collect Cleaning Materials as Hazardous Waste spill->spill_waste empty_cont Triple-Rinse Empty Original Container spill->empty_cont end Disposal Process Complete spill_waste->end rinsate Collect Rinsate as Hazardous Waste empty_cont->rinsate rinsate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Phenylimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenylimidazolidin-2-one. Adherence to these protocols is critical for ensuring personal safety and maintaining a safe laboratory environment.

Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem
Molecular Weight 162.19 g/mol [1]
CAS Number 1848-69-7[1]

No experimental data for melting point, boiling point, or solubility was readily available for this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn at all times in the laboratory to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Double-gloving with powder-free nitrile gloves is required. Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.

    • Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is mandatory to prevent contamination of personal clothing.

    • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.

  • Respiratory Protection: A properly fit-tested N95 respirator or higher is required when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound, from preparation to use.

Preparation and Engineering Controls
  • Designate a specific area for handling this compound.

  • All handling of the solid compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Donning of Personal Protective Equipment (PPE)

The following sequence should be followed when putting on PPE before handling the compound:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Sit down and put on shoe covers.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: If required, perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Handling and Experimental Work
  • Weighing: If possible, weigh the compound in an enclosed balance. If the balance cannot be placed inside a fume hood, tare a container, add the powder to the container inside the hood, seal the container, and then weigh it.

  • Transferring: Use a spatula or other designated tool to transfer the powder. Avoid pouring directly from the bottle to minimize the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Practices: Keep containers with the compound sealed when not in use. Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Contaminated items such as gloves, shoe covers, bench paper, and disposable gowns should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Doffing of Personal Protective Equipment (PPE)

The following sequence is critical to prevent cross-contamination when removing PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Final Disposal
  • All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.

Workflow and Safety Procedures Visualization

The following diagrams illustrate the key workflows for safely handling this compound.

G Figure 1: PPE Donning and Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Hand Hygiene Don2 Shoe Covers Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Eye Protection Don4->Don5 Don6 Double Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Doff1->Doff2 Doff3 Shoe Covers Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Hand Hygiene Doff5->Doff6 G Figure 2: Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Prep Preparation & Engineering Controls Don Don PPE Prep->Don Handle Weighing & Handling in Fume Hood Don->Handle Exp Experimental Use Handle->Exp Seg Waste Segregation (Solid & Liquid) Exp->Seg End of Experiment Doff Doff PPE Seg->Doff Store Secure Hazardous Waste Storage Doff->Store Dispose Licensed Waste Disposal Store->Dispose

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.